molecular formula C4H5ClN2O2S B1529886 5-Aminothiazole-2-carboxylic acid hydrochloride CAS No. 1404373-74-5

5-Aminothiazole-2-carboxylic acid hydrochloride

Cat. No.: B1529886
CAS No.: 1404373-74-5
M. Wt: 180.61 g/mol
InChI Key: BPQBIOGFEKIEFT-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C4H5ClN2O2S and its molecular weight is 180.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1,3-thiazole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.ClH/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBIOGFEKIEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Aminothiazole-2-carboxylic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Aminothiazole-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for this compound. This compound is a valuable heterocyclic building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents.

Physicochemical and Spectroscopic Properties

While specific experimental data for the hydrochloride salt is not extensively available in public literature, the properties of the parent compound, 2-Aminothiazole-5-carboxylic acid, provide a strong foundation for understanding its chemical nature. The hydrochloride salt is formed by the protonation of the amino group, which is expected to increase its aqueous solubility.

Table 1: Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₂S[1]
Molecular Weight 144.152 g/mol [1]
Melting Point 214-216 °C[1]
Boiling Point 415.0 ± 18.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Flash Point 204.8 ± 21.2 °C[1]
InChIKey ZFMRDDYYJJCBKC-UHFFFAOYSA-N[1]
SMILES Nc1ncc(C(=O)O)s1[1]

Note: The properties listed above are for the free base, 2-Aminothiazole-5-carboxylic acid. The hydrochloride salt will have a different molecular weight and is expected to have higher solubility in polar solvents.

Spectroscopic Analysis

Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives, including this compound, is well-established in organic chemistry.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The most common method for synthesizing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[4] For 5-substituted-2-aminothiazoles, a key step often involves reaction with thiourea in an acidic medium, such as hydrochloric acid, which directly yields the hydrochloride salt of the aminothiazole product.[5]

A general representation of this synthesis is outlined below:

Hantzsch_Thiazole_Synthesis alpha_halocarbonyl α-Halocarbonyl Compound intermediate Intermediate alpha_halocarbonyl->intermediate + Thiourea thiourea Thiourea thiourea->intermediate aminothiazole_hcl 5-Aminothiazole-2-carboxylic Acid Hydrochloride intermediate->aminothiazole_hcl Cyclization (in presence of HCl)

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Polymer-Supported Synthesis

Modern synthetic methodologies have employed polymer-supported approaches for the preparation of 2-aminothiazole derivatives. In one such method, a resin-bound thiourea is condensed with a methyl 2-chloroacetoacetate to release the 2-aminothiazole-5-carboxylic acid methyl ester as its hydrochloride salt.[4] This solid-phase synthesis can simplify purification and isolation procedures.

Reactivity

The 2-amino group and the 5-carboxylic acid group are the primary sites of reactivity. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The carboxylic acid can be converted to esters, amides, or acid chlorides for further functionalization. The N-Boc protected form of 2-aminothiazole-5-carboxylic acid is a key intermediate for amide coupling reactions, for instance, in the synthesis of Src-family kinase inhibitors.[6]

Applications in Research and Drug Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.

  • Anticancer Agents: Derivatives of 2-aminothiazole-5-carboxylic acid are integral to the synthesis of kinase inhibitors. A prominent example is the use of its derivatives in the synthesis of Dasatinib, a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8]

  • Antimicrobial and Antitubercular Activity: The 2-aminothiazole core is present in numerous compounds with demonstrated antimicrobial properties.[8] Specifically, derivatives of 2-aminothiazole-4-carboxylate have been identified as having promising activity against Mycobacterium tuberculosis.[9]

  • Anti-inflammatory Agents: Various compounds containing the 2-aminothiazole scaffold have been investigated for their anti-inflammatory potential.[8]

The synthetic versatility of this compound allows for the generation of diverse chemical libraries for screening against various biological targets.

Safety, Handling, and Storage

Based on the safety data for the parent compound, 2-Aminothiazole-5-carboxylic acid, the hydrochloride salt should be handled with appropriate precautions.

Table 2: Hazard Identification and Precautionary Measures

HazardDescriptionPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area or fume hood.[1][10]
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][10]
Eye Irritation Causes serious eye irritation.Wear safety glasses or goggles.[10]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust.
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its utility as a building block for complex, biologically active molecules, particularly in the field of oncology, is well-documented. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for researchers and scientists working with this versatile intermediate.

References

5-Aminothiazole-2-carboxylic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 5-Aminothiazole-2-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] This guide delves into the mechanistic underpinnings of 5-aminothiazole-2-carboxylic acid and its derivatives, providing a comprehensive overview for researchers and drug development professionals. While the specific mechanism of action for 5-aminothiazole-2-carboxylic acid hydrochloride is not extensively detailed in the current literature, this document synthesizes the wealth of information available on its closely related analogues. The primary focus will be on the anticancer properties of these compounds, which are often attributed to their ability to act as kinase inhibitors and induce cytotoxic effects through various cellular pathways.[1][2] This guide will explore the key biological targets, downstream signaling effects, and provide field-proven insights into the experimental methodologies used to elucidate these mechanisms.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a versatile heterocyclic motif that has been extensively explored in drug discovery. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The significance of this scaffold is underscored by its presence in established drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[1][5] The ability of the thiazole core to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, contributes to its utility as a pharmacophore.[5]

Putative Mechanisms of Action of 5-Aminothiazole-2-Carboxylic Acid Derivatives

The biological effects of 5-aminothiazole-2-carboxylic acid derivatives are largely dictated by the nature of the substituents appended to the core structure. The following sections outline the most prominently reported mechanisms of action for this class of compounds.

Kinase Inhibition: A Dominant Anticancer Strategy

A significant body of research has focused on designing 2-aminothiazole-5-carboxylic acid derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

  • Tyrosine Kinase Inhibition: Inspired by the structure of Dasatinib, numerous 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for their antiproliferative activity.[2] These compounds have shown potent and selective activity against cancer cell lines, such as human K563 leukemia cells.[1][2] The proposed mechanism involves the inhibition of tyrosine kinases, leading to the disruption of downstream signaling pathways that control cell growth, proliferation, and survival.

  • Aurora Kinase Inhibition: Certain 2-aminophenyl-5-halothiazole derivatives have been shown to inhibit Aurora kinases, which are key regulators of mitosis.[3] Inhibition of these kinases can lead to defects in chromosome segregation and ultimately, cell cycle arrest and apoptosis.

The general mechanism of kinase inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Kinase_Inhibition Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Inhibitor 5-Aminothiazole-2-carboxylic acid derivative Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Binds and Inhibits

Caption: Kinase inhibition by 5-aminothiazole-2-carboxylic acid derivatives.

Induction of Cytotoxicity and Apoptosis

Several studies have reported the cytotoxic effects of 2-aminothiazole derivatives against various cancer cell lines.[5][6][7] The underlying mechanisms are often multifaceted and can involve:

  • Mitochondrial Dysfunction: Some thiazole derivatives have been observed to induce apoptotic and necrotic changes in cancer cells, accompanied by a decrease in mitochondrial membrane potential.[6] This suggests that mitochondria may be a key target in the cytotoxic action of these compounds.

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels has been noted in cancer cells treated with certain 2-aminothiazole derivatives, indicating an impact on the cellular redox state.[6]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound or its novel derivatives, a systematic experimental approach is required. The following are key experimental workflows:

In Vitro Cytotoxicity Assays

The initial step is to determine the antiproliferative activity of the compound across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-aminothiazole-2-carboxylic acid derivative for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To determine if the compound acts as a kinase inhibitor, in vitro kinase assays are essential.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 96-well plate, combine the kinase, the 5-aminothiazole-2-carboxylic acid derivative at various concentrations, the kinase substrate, and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: A decrease in luminescence in the presence of the compound indicates kinase inhibition. Calculate the IC50 value for kinase inhibition.

Kinase_Assay_Workflow Start Start Step1 Combine Kinase, Substrate, ATP, and Test Compound Start->Step1 Step2 Incubate for Kinase Reaction (ADP is produced) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Depletes remaining ATP) Step2->Step3 Step4 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Determine Kinase Inhibition Step5->End

Caption: Workflow for an in vitro kinase inhibition assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to assess the effects of a compound on apoptosis and cell cycle progression.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with the 5-aminothiazole-2-carboxylic acid derivative at its IC50 concentration for various time points.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Summary of Quantitative Data for 2-Aminothiazole Derivatives

The following table summarizes the reported cytotoxic activities of some 2-aminothiazole derivatives from the literature, highlighting the range of potencies observed. It is important to note that these are for derivatives and not the parent compound.

Compound ClassCell Line(s)Reported IC50 Range (µM)Reference(s)
Thiazole-amino acid hybridsA549, HeLa, MCF-72.07 - 8.51[5][7]
2-amino-thiazole-5-carboxylic acid phenylamidesK563~16.3[1]
N-(2-chloro-6-methylphenyl)-2-(...)-thiazole-5-carboxamideMCF-7, HT-2920.2 - 21.6[2]

Conclusion and Future Directions

The 5-aminothiazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The primary mechanism of action for many of its derivatives appears to be kinase inhibition, leading to antiproliferative and pro-apoptotic effects. For researchers working with this compound, the initial steps should involve a comprehensive screening against a panel of cancer cell lines and a broad panel of kinases to identify potential biological targets. Subsequent studies should then focus on validating these targets and elucidating the downstream signaling pathways affected. The experimental protocols outlined in this guide provide a robust framework for such investigations. Further derivatization of the parent compound, guided by structure-activity relationship studies, holds significant potential for the discovery of new and more potent therapeutic agents.

References

structural analysis of 5-aminothiazole-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 5-Aminothiazole-2-Carboxylic Acid Hydrochloride

Foreword: The Structural Imperative in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the molecule is the message. The precise three-dimensional arrangement of atoms dictates a compound's every interaction—its solubility, stability, membrane permeability, and ultimately, its affinity for a biological target. 5-Aminothiazole-2-carboxylic acid is a member of the thiazole family, a class of heterocyclic compounds renowned for their broad therapeutic activities, forming the core of numerous approved drugs.[1][2] The hydrochloride salt form is often employed to enhance aqueous solubility and stability, yet this modification introduces a new layer of structural complexity. Where does the proton reside? How does it alter the electronic landscape and intermolecular interactions?

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-technique workflow designed for the rigorous and unambiguous structural elucidation of 5-aminothiazole-2-carboxylic acid HCl. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind each analytical choice, empowering you to interpret data with confidence and build a self-validating structural dossier for this critical molecular scaffold.

Foundational Chemistry: Understanding the Target Molecule

Before any analysis can begin, a foundational understanding of the molecule's constituent parts is essential. The structure consists of three key functional domains:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, providing a rigid scaffold.

  • The Amino Group (-NH₂): A primary amine at the 2-position, which is a primary site for protonation.

  • The Carboxylic Acid Group (-COOH): An acidic functional group at the 5-position.

The formation of the hydrochloride (HCl) salt involves the protonation of the most basic site on the molecule. In this case, the exocyclic amino group is the most likely candidate to accept a proton, forming an ammonium salt (-NH₃⁺). This is a critical hypothesis that the following analytical workflow is designed to confirm.

Caption: Protonated structure of 5-aminothiazole-2-carboxylic acid HCl.

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structural analysis relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the puzzle, and together, they build a coherent and verifiable picture of the molecule. Our workflow proceeds from rapid functional group identification to detailed atomic connectivity and finally, to definitive confirmation of mass and formula.

Caption: Logical workflow for comprehensive structural analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is the ideal first step. It is a rapid, non-destructive technique that provides immediate confirmation of the key functional groups. The presence of the carboxylic acid and, crucially, the formation of the ammonium salt, will produce a highly characteristic spectral fingerprint. We are not just looking for peaks; we are looking for specific patterns, such as the profound broadening of the O-H and N-H stretching regions due to extensive hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and collecting a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline 5-aminothiazole-2-carboxylic acid HCl powder onto the crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Processing: Perform an automatic baseline correction and peak picking.

Data Interpretation: Expected Vibrational Modes

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3300-2500Carboxylic Acid (O-H)StretchVery broad absorption, indicative of strong hydrogen bonding.[3]
~3100-2800Ammonium (N-H)StretchBroad, strong peaks, often overlapping with the O-H and C-H stretches.
~1710Carboxylic Acid (C=O)StretchStrong, sharp absorption.[3]
~1600-1450Thiazole RingC=N, C=C StretchMultiple bands of variable intensity.
~1400Carboxylic AcidO-H BendMedium, broad absorption.

The observation of these distinct bands, particularly the broad absorptions in the high-frequency region, provides strong initial evidence that both the carboxylic acid and a protonated amine are present, supporting the proposed hydrochloride salt structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of each atom. For this molecule, we will use a combination of ¹H and ¹³C NMR. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because its polarity allows for dissolution of the salt and its low proton exchange rate allows for the observation of the acidic O-H and N-H protons.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-aminothiazole-2-carboxylic acid HCl and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Data Interpretation: Predicted Chemical Shifts

NucleusPredicted δ (ppm)MultiplicityAssignmentRationale
¹H10.0 - 13.0Broad Singlet-COOHHighly deshielded due to anisotropy of the C=O bond and hydrogen bonding.[3]
¹H8.0 - 9.5Broad Singlet-NH₃⁺Deshielded due to the positive charge and electronegativity of nitrogen. Broadened by exchange.
¹H~7.5 - 8.5SingletThiazole C4-HAromatic proton in an electron-deficient ring system.
¹³C160 - 175Singlet-C OOHCarbonyl carbon, highly deshielded by attached oxygens.[3]
¹³C~165SingletThiazole C 2-NH₃⁺Attached to two heteroatoms (N and S) and the charged amino group.
¹³C~140SingletThiazole C 5-COOHAttached to the electron-withdrawing carboxylic acid.
¹³C~120SingletThiazole C 4-HThe only carbon in the ring bonded to a hydrogen.

The ¹H NMR spectrum provides a distinct advantage: integration. The ratio of the integrals for the thiazole proton, the ammonium protons, and the carboxylic acid proton should be 1:3:1, providing quantitative validation of the structure.

High-Resolution Mass Spectrometry (HRMS): The Definitive Formula

Expertise & Rationale: While NMR and IR define the structure's framework, HRMS provides the ultimate confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can calculate a molecular formula that is unique to our compound. Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique perfect for polar molecules like this, transferring the molecule from solution to the gas phase with minimal fragmentation.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Analysis: Infuse the sample solution directly into the source. The solvent evaporates, and the analyte is ionized, typically forming the [M+H]⁺ ion (where M is the neutral free base).

  • Data Acquisition: Acquire the mass spectrum, focusing on the expected m/z range.

Data Interpretation: Expected Mass

  • Molecular Formula (Free Base): C₄H₄N₂O₂S[4][5]

  • Exact Mass (Monoisotopic): 144.0048 g/mol [4]

  • Expected Ion: [M+H]⁺

  • Expected m/z: 145.0121

Observing a high-intensity ion at m/z 145.0121 with an error of less than 5 ppm provides incontrovertible evidence for the elemental composition C₄H₅N₂O₂S⁺, confirming the molecular formula of the protonated free base.

Advanced and Complementary Techniques

For regulatory filings or advanced research where absolute certainty is required, further techniques can be employed.

Single-Crystal X-ray Crystallography

This is the gold standard for structural determination, providing an exact 3D model of the molecule as it exists in the solid state.

  • Causality: It would definitively show which atom is protonated, reveal precise bond lengths and angles, and map out the network of hydrogen bonding and ionic interactions with the chloride counter-ion in the crystal lattice.

  • Workflow: This involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the structure using specialized software. The quality of the crystal is the most critical and often most challenging aspect of this experiment.

Computational Modeling

In silico methods like Density Functional Theory (DFT) serve as a powerful validation tool.[6][7]

  • Causality: By building a theoretical model of the proposed structure, we can calculate its properties from first principles. If the calculated NMR and IR spectra closely match the experimental data, it provides strong theoretical backing for the proposed structure.

  • Workflow:

    • Build the 3D structure of 5-aminothiazole-2-carboxylic acid HCl in silico.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Run frequency calculations to predict the IR spectrum.

    • Run GIAO NMR calculations to predict the ¹H and ¹³C chemical shifts.

    • Compare the theoretical data with the experimental results.

Caption: Workflow for computational validation of experimental data.

Conclusion: A Synthesis of Evidence

The structural elucidation of 5-aminothiazole-2-carboxylic acid HCl is not achieved through a single experiment but through the careful synthesis of evidence from a suite of orthogonal analytical techniques. The rapid functional group identification by IR spectroscopy, combined with the detailed connectivity map from NMR and the definitive elemental formula from HRMS, creates a self-validating system. Each piece of data corroborates the others, leading to an unambiguous structural assignment. This rigorous, evidence-based approach is fundamental to advancing drug development, ensuring that the molecule in the vial is precisely the molecule we intend it to be.

References

A Comprehensive Spectroscopic and Methodological Guide to 5-Aminothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural integrity and purity are paramount for the successful synthesis of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. Beyond presenting spectral data, this document offers field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for data acquisition, empowering researchers to achieve high-quality, reproducible results.

Molecular Structure and Physicochemical Properties

5-Aminothiazole-2-carboxylic acid is a substituted thiazole featuring both an amino group (-NH₂) at position 5 and a carboxylic acid group (-COOH) at position 2. This unique arrangement of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

  • Molecular Formula: C₄H₄N₂O₂S[1][2]

  • Molecular Weight: 144.15 g/mol [1][2]

  • IUPAC Name: 2-Amino-1,3-thiazole-5-carboxylic acid[2]

  • CAS Number: 40283-46-3[1][2]

The structural arrangement of the molecule is visualized below.

Caption: Chemical structure of 5-aminothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-aminothiazole-2-carboxylic acid, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by its simplicity, showing distinct signals for the thiazole ring proton and the exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts can vary based on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality and Expert Insights
~8.10Singlet1HThiazole-H4The proton at position 4 is deshielded by the electronegative sulfur and nitrogen atoms in the ring and the adjacent electron-withdrawing carboxylic acid group, resulting in a downfield chemical shift.
~7.60Broad Singlet2H-NH₂Amine protons are typically broad due to quadrupole coupling with the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature.
~13.0Very Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and exhibits significant broadening due to rapid chemical exchange with solvent molecules or other acidic protons. This signal may not always be observed depending on the sample conditions.
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentCausality and Expert Insights
~171C2 (Thiazole)This carbon is attached to two heteroatoms (N and S) and the amino group, leading to a significant downfield shift.
~163C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid group characteristically appears in this downfield region.
~145C4 (Thiazole)This carbon is adjacent to the electron-withdrawing carboxylic acid group, causing it to resonate further downfield compared to C5.
~125C5 (Thiazole)This carbon is attached to the electron-donating amino group, which shields it relative to the other ring carbons.
Field-Proven Protocol for NMR Sample Preparation and Acquisition

A high-quality spectrum is contingent on meticulous sample preparation.[3] This protocol ensures reproducibility and optimal spectral resolution.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 5-aminothiazole-2-carboxylic acid. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Choose a suitable deuterated solvent.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the amino and carboxylic acid functional groups.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[4] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly into a clean 5 mm NMR tube.[4][6]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.[5]

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 5-aminothiazole-2-carboxylic acid is dominated by vibrations from the N-H, O-H, C=O, and C=N bonds.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3400 - 3100Strong, BroadN-H and O-HStretching
~1700StrongC=O (Carboxylic Acid)Stretching
~1620Medium-StrongC=N (Thiazole ring)Stretching
1550 - 1450MediumC=C (Thiazole ring)Stretching
~1250StrongC-OStretching

Expert Interpretation: The IR spectrum will likely show a very broad absorption in the 3400-2500 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H group of the carboxylic acid (which is often very broad due to hydrogen bonding) and the N-H stretches of the primary amine. The strong, sharp peak around 1700 cm⁻¹ is a clear indicator of the carboxylic acid's carbonyl (C=O) group.[7] The C=N and C=C stretching vibrations of the thiazole ring provide fingerprint absorptions that confirm the presence of the heterocyclic core.[7]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[8][9]

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum to subtract atmospheric (CO₂, H₂O) absorptions.[10]

  • Sample Application: Place a small amount of the crystalline powder of 5-aminothiazole-2-carboxylic acid onto the ATR crystal.[10]

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8][10]

  • Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is polar and prone to protonation or deprotonation.[11]

Expected Observations (ESI-MS):

  • Positive Ion Mode [M+H]⁺: The expected molecular ion peak would be at an m/z of 145.01, corresponding to the protonated molecule (C₄H₅N₂O₂S⁺).

  • Negative Ion Mode [M-H]⁻: The expected molecular ion peak would be at an m/z of 143.00, corresponding to the deprotonated molecule (C₄H₃N₂O₂S⁻), likely from the carboxylic acid group.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. A characteristic fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. The NMR data confirms the C-H framework and the specific connectivity of the thiazole ring. The IR spectrum provides rapid confirmation of the essential amino and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and, by extension, the molecular formula. Together, these three techniques provide an unambiguous and definitive structural confirmation of 5-aminothiazole-2-carboxylic acid.

References

The Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Aminothiazole Compounds

Introduction: The Emergence of a Privileged Scaffold

The 2-aminothiazole moiety is a heterocyclic scaffold of paramount importance in medicinal chemistry, celebrated for its versatile biological activities and its presence in a wide array of therapeutic agents.[1][2][3] This five-membered ring system, containing both sulfur and nitrogen, serves as a "privileged structure," a molecular framework that is able to bind to multiple biological targets with high affinity.[2][3] From the early days of antimicrobial chemotherapy to the modern era of targeted cancer treatments, aminothiazole derivatives have been instrumental in the fight against a multitude of diseases. This guide provides a comprehensive technical overview of the discovery and history of these remarkable compounds, detailing their synthesis, key developmental milestones, and diverse therapeutic applications. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

The Dawn of a New Era: From Hantzsch Synthesis to the Sulfa Drugs

The journey of the aminothiazole scaffold in medicine begins with its fundamental synthesis. The most classic and widely utilized method for creating the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea.[5][6] The versatility and efficiency of the Hantzsch synthesis have made it a cornerstone of heterocyclic chemistry for over a century, enabling the generation of a vast library of aminothiazole derivatives for biological screening.[7]

The first major therapeutic breakthrough for aminothiazole compounds came with the advent of the sulfa drugs. Following the discovery in the early 1930s that the dye Prontosil was metabolized in the body to the active antibacterial agent sulfanilamide, a massive effort was undertaken to synthesize more potent and less toxic derivatives.[8] This research led to the development of sulfathiazole in the late 1930s, an aminothiazole-containing sulfonamide that became a vital weapon against bacterial infections before the widespread availability of penicillin.[8]

Sulfathiazole's mechanism of action was revolutionary for its time. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of folic acid, thereby halting bacterial growth and replication.[8] However, the story of sulfathiazole also includes a cautionary tale. In 1941, a tragedy occurred when tablets of sulfathiazole were contaminated with the sedative phenobarbital, leading to hundreds of deaths and injuries. This event was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, highlighting the critical importance of stringent quality control.

The Antibiotic Revolution: Cephalosporins with an Aminothiazole Heart

The mid-20th century witnessed the rise of β-lactam antibiotics, and the aminothiazole scaffold played a crucial role in the evolution of the cephalosporin class. While the first cephalosporins were discovered in 1945, it was the development of third-generation cephalosporins that truly showcased the power of the aminothiazole moiety.[9][10] Many of these potent, broad-spectrum antibiotics, such as cefixime and ceftriaxone, feature a 2-aminothiazole ring at the C-7 position of the cephalosporin nucleus.[9][11][12]

The incorporation of the aminothiazole group conferred several key advantages. It significantly enhanced the antibacterial spectrum, particularly against Gram-negative bacteria, and increased the stability of the compounds against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[11][12] Cefixime, patented in 1979 and approved for medical use in the US in 1989, is a prime example of a successful aminothiazole-containing third-generation cephalosporin.[13][14] Its mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[15]

A Timeline of Key Discoveries in Aminothiazole Medicinal Chemistry

Aminothiazole_Timeline cluster_early Early Developments cluster_antibiotics Antibiotic Era cluster_diverse Diversification of Applications cluster_modern Modern Targeted Therapies 1887 1887 Hantzsch Thiazole Synthesis 1930s Late 1930s Discovery of Sulfathiazole 1887->1930s Foundation for Synthesis 1979 1979 Cefixime Patented 1930s->1979 Evolution of Antimicrobials 1989 1989 Cefixime Approved in US 1979->1989 Clinical Development 1990s_Meloxicam Early 1990s Meloxicam Developed 1989->1990s_Meloxicam Broadening Therapeutic Scope 1997 1997 Pramipexole Approved in US 1990s_Meloxicam->1997 2006 2006 Dasatinib Approved by FDA 1997->2006 Era of Kinase Inhibitors

Caption: A timeline of major milestones in the discovery and development of aminothiazole-based medicines.

Beyond Antibacterials: A Plethora of Therapeutic Applications

The versatility of the aminothiazole scaffold extends far beyond its role in combating bacterial infections. The latter half of the 20th century and the beginning of the 21st century saw the discovery and development of aminothiazole-containing drugs for a wide range of other conditions.

Anti-inflammatory Drugs

Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) developed by Boehringer-Ingelheim in the early 1990s, is a prominent example.[16][17] It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[18] By preferentially inhibiting COX-2 over COX-1, meloxicam reduces pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]

Dopamine Agonists

In the realm of neuroscience, pramipexole, a non-ergoline aminobenzothiazole compound, was first approved in the United States in 1997 for the treatment of Parkinson's disease and later for restless leg syndrome.[19][20][21] It acts as a selective agonist of the dopamine D2-like receptor subfamily, with a preference for the D3 receptor subtype.[19][22] By stimulating these receptors, pramipexole helps to alleviate the motor symptoms associated with dopamine deficiency in Parkinson's disease.[19]

The Era of Targeted Therapy: Aminothiazole-Based Kinase Inhibitors

The dawn of the 21st century brought with it a deeper understanding of the molecular drivers of cancer, leading to the development of targeted therapies. The aminothiazole scaffold has proven to be a remarkably effective template for the design of protein kinase inhibitors.

Dasatinib, approved by the FDA in 2006, is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[23] The discovery of dasatinib began with the screening of a compound library that identified a 2-aminothiazole derivative as a Src family kinase inhibitor.[2][24] Further optimization led to dasatinib, which potently inhibits the BCR-ABL kinase, the constitutively active fusion protein that drives the proliferation of CML cells. Unlike the first-generation inhibitor imatinib, which primarily binds to the inactive conformation of BCR-ABL, dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[25][23]

The mechanism of action of dasatinib involves binding to the ATP-binding site of the BCR-ABL kinase, thereby blocking its ability to phosphorylate downstream substrates and halting the aberrant signaling that leads to uncontrolled cell growth and survival.

BCR_ABL_Inhibition cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Inhibition by Dasatinib BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Substrates (e.g., STAT5, Ras, PI3K/Akt) BCR_ABL->Downstream Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival (Leukemia) Downstream->Proliferation Signal Transduction Dasatinib Dasatinib (Aminothiazole Kinase Inhibitor) Dasatinib->BCR_ABL Binds to ATP-binding site

Caption: Mechanism of action of Dasatinib in inhibiting the BCR-ABL signaling pathway.

Summary of Key Aminothiazole-Containing Drugs

Drug NameYear of Discovery/ApprovalTherapeutic ClassPrimary Indication(s)Mechanism of Action
Sulfathiazole Late 1930sAntibiotic (Sulfonamide)Bacterial InfectionsCompetitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis.[8]
Cefixime 1979 (Patented)Antibiotic (Cephalosporin)Bacterial InfectionsInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Meloxicam Early 1990sNSAIDOsteoarthritis, Rheumatoid ArthritisSelective inhibitor of cyclooxygenase-2 (COX-2).[18]
Pramipexole 1997 (US Approval)Dopamine AgonistParkinson's Disease, Restless Leg SyndromeSelective agonist of dopamine D2-like receptors, with a preference for the D3 subtype.[22]
Dasatinib 2006 (FDA Approval)Kinase InhibitorChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)Potent inhibitor of BCR-ABL and Src family tyrosine kinases.[23]

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol provides a representative example of the Hantzsch synthesis for the preparation of the parent 2-aminothiazole ring.[5]

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • Chloroacetaldehyde (50% solution in water, 15.7 g, 0.1 mol)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filtration flask

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water. Gentle warming and stirring may be required to facilitate dissolution.

  • Cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. Note that the reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The product, 2-aminothiazole, will precipitate as a tan solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold water (2 x 20 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.

  • Dry the crystals in a desiccator, then determine the yield and melting point.

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Hantzsch_Synthesis_Workflow Start Start Dissolve Dissolve Thiourea in Water Start->Dissolve Add_Chloro Add Chloroacetaldehyde (dropwise) Dissolve->Add_Chloro Reflux Heat under Reflux (80-90°C, 2h) Add_Chloro->Reflux Cool Cool in Ice Bath Reflux->Cool Neutralize Neutralize with NaHCO₃ (pH 7-8) Cool->Neutralize Precipitate Precipitation of 2-Aminothiazole Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry End End Dry->End

Caption: A workflow diagram for the Hantzsch synthesis of 2-aminothiazole.

Conclusion and Future Directions

The history of aminothiazole compounds in medicine is a compelling narrative of chemical innovation and therapeutic progress. From its humble beginnings as a product of a classic organic reaction to its central role in life-saving drugs, the 2-aminothiazole scaffold has repeatedly demonstrated its value to medicinal chemists. Its ability to serve as a template for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, ensures its continued relevance in drug discovery.[4][26][27]

Current research continues to explore the potential of aminothiazole derivatives in various therapeutic areas. The development of new kinase inhibitors for oncology remains a major focus, with ongoing efforts to improve selectivity and overcome resistance.[28][29][30][31] Additionally, the unique chemical properties of the aminothiazole ring are being leveraged to design novel agents for neurodegenerative diseases, infectious diseases, and metabolic disorders. As our understanding of disease biology deepens, the "privileged" aminothiazole scaffold is poised to be a key component in the next generation of innovative medicines.

References

A Technical Guide to the Therapeutic Targeting of 5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic substitution at various positions of the thiazole ring, particularly the 5-position, can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[1] This in-depth guide explores the key therapeutic targets of 5-aminothiazole derivatives, explains the mechanistic basis for their activity, and provides validated experimental protocols for their evaluation.

Part 1: Oncological Targets - The Kinase Inhibitor Landscape

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[4] 5-Aminothiazole derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors, targeting critical regulators of the cell cycle and angiogenesis.[5][6]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Mechanistic Rationale: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that control the progression of the cell cycle.[5] CDK4/6, in complex with cyclin D, and CDK2, in complex with cyclin E, phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and entry into the S-phase.[5][7] Inhibiting these kinases can selectively arrest the proliferation of cancer cells. The 2-aminothiazole moiety serves as an effective hinge-binding scaffold, forming hydrogen bonds with the kinase's ATP-binding site, mimicking the natural ATP substrate.[5]

Therapeutic Application: High-throughput screening identified 5-pyrimidinyl-2-aminothiazole as an inhibitor of CDKs.[7][8] Structure-activity relationship (SAR) studies showed that introducing substituents, such as a methyl group on the pyrimidine ring, could dramatically enhance selectivity for CDK4/6 over other CDKs like CDK1 and CDK2.[7][8] This selectivity is crucial for minimizing off-target effects. Similarly, other aminothiazole derivatives have been developed as potent inhibitors of CDK2, with IC50 values in the nanomolar range.[9][10] These inhibitors have been shown to reduce the phosphorylation of CDK2 substrates like pRb and histone H1, leading to apoptosis in cancer cell lines.[9]

Quantitative Data: CDK Inhibition

Compound ClassTarget KinaseIC50 ValueCell LineReference
5-Pyrimidinyl-2-aminothiazoleCDK40.03 µM-[7]
5-Pyrimidinyl-2-aminothiazoleCDK60.03 µM-[8]
2-Acetamido-thiazolylthio acetic ester analogCDK21-10 nMA2780 Ovarian[9]
Diaminothiazole analogCDK20.9 - 1.5 nM-[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA), the substrate (e.g., Histone H1 for CDK2, pRb for CDK4), and the specific CDK/cyclin enzyme complex.

  • Compound Addition: Add varying concentrations of the 5-aminothiazole test compound dissolved in DMSO. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate Reaction: Start the reaction by adding ATP, including radiolabeled [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the paper extensively in a phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: CDK Regulation of G1/S Transition

CDK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD Cyclin D RTK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Inhibitor 5-Aminothiazole Derivative Inhibitor->CDK46 Aurora_Workflow start Compound Library (5-Aminothiazoles) assay1 In Vitro Kinase Assay (Aurora A/B) start->assay1 IC50 assay2 Cell-Based Assay (Phospho-Histone H3) assay1->assay2 Potent Hits assay3 Phenotypic Screen (Endoreduplication, Apoptosis) assay2->assay3 Active Hits hit Lead Compound assay3->hit Neuroprotection_Pathway OxidativeStress Oxidative Stress (e.g., 6-OHDA) Cell Neuronal Cell OxidativeStress->Cell Damages SIRT1 SIRT1 Downstream Downstream Pathways (Cell Longevity, Stress Resistance) SIRT1->Downstream Promotes Neuroprotection Neuroprotection Downstream->Neuroprotection Neuroprotection->Cell Protects Inhibitor Thiazole Sulfonamide Inhibitor->SIRT1 Activates

References

A Comprehensive Technical Guide to the Solubility and Stability of 5-Aminothiazole-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). A thorough understanding of a compound's solubility and stability is not merely an academic exercise; it is the bedrock upon which successful formulation, manufacturing, and ultimately, clinical efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical exploration of 5-aminothiazole-2-carboxylic acid hydrochloride, a heterocyclic building block of significant interest. Our focus will be on elucidating its solubility profile and stability characteristics, offering both foundational knowledge and actionable experimental protocols. As your senior application scientist, my objective is to go beyond mere data presentation, explaining the causality behind experimental choices and providing a framework for robust, self-validating investigation.

Physicochemical Profile of this compound

This compound belongs to the 2-aminothiazole class of compounds, a scaffold that is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its structure, featuring a thiazole ring, an amino group, and a carboxylic acid, makes it a versatile intermediate for synthesizing more complex molecules, including potent kinase inhibitors like Dasatinib.[2][3] The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling properties of the parent molecule.

A precise understanding of its fundamental properties is the first step in any rational experimental design.

Table 1: Physicochemical Properties of 5-Aminothiazole-2-Carboxylic Acid and its Hydrochloride Salt

PropertyValueSource
Chemical Name 5-Amino-1,3-thiazole-2-carboxylic acid hydrochloride-
Molecular Formula C₄H₅ClN₂O₂S-
Molecular Weight 179.61 g/mol Derived
Parent Compound 5-Aminothiazole-2-carboxylic acidPubChem
Parent CAS Number Not available; Parent: 2-amino-1,3-thiazole-5-carboxylic acid is 40283-46-3[4]
Parent Molecular Formula C₄H₄N₂O₂S[4]
Parent Molecular Weight 144.15 g/mol [4]
Parent Melting Point 182.0°C to 184.0°C[4]
Appearance White to Yellow Crystalline Powder (for parent compound)[4]

Note: Data for the hydrochloride salt is limited; properties of the parent free base are provided for reference.

Solubility Characterization: A Multi-faceted Approach

The solubility of an API dictates its dissolution rate and, consequently, its bioavailability. The structure of 5-aminothiazole-2-carboxylic acid contains both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium. The hydrochloride salt form ensures that in a neutral aqueous solution, the compound is already in a protonated, more soluble state.

Theoretical Solubility Considerations

The molecule's polarity, arising from the heteroatoms (N, S, O) and hydrogen bonding capabilities of the amino and carboxylic acid groups, suggests a preference for polar solvents.[5] The solubility in aqueous media is expected to follow a "U-shaped" curve typical of amphoteric substances, with minimum solubility at the isoelectric point (pI) and increased solubility at pH values above and below the pI, where the molecule exists as a charged species.[6][7]

G cluster_low_ph Low pH (pH < pKa1) cluster_pi Isoelectric Point (pH = pI) cluster_high_ph High pH (pH > pKa2) Low_pH_Structure Cationic Species (High Solubility) PI_Structure Zwitterionic/Neutral Species (Minimum Solubility) Low_pH_Structure->PI_Structure Increase pH High_pH_Structure Anionic Species (High Solubility) PI_Structure->High_pH_Structure Increase pH G cluster_stress cluster_degradants API 5-Aminothiazole-2-Carboxylic Acid HCl Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Hydrolysis_Pdt Ring-Opened Products Acid->Hydrolysis_Pdt Base->Hydrolysis_Pdt Oxidation_Pdt Sulfoxide / Sulfone Oxidation->Oxidation_Pdt Thermal_Pdt Decarboxylated Product Thermal->Thermal_Pdt Photo_Pdt Photorearranged Products Photo->Photo_Pdt G A Method Development Start B Select Column & Mobile Phase (e.g., C18, ACN/Water/Buffer) A->B C Analyze Unstressed API (Determine Rt & Peak Shape) B->C D Generate Stressed Samples (Forced Degradation) C->D E Inject Stressed Samples D->E F Optimize Separation (Gradient, pH, Flow Rate) E->F F->F No, Re-optimize G Achieve Resolution > 2 (API vs. Degradants) F->G Resolution Achieved? H Method Validation (ICH Q2) G->H Yes I Method Ready for Use H->I

References

Methodological & Application

Application Notes & Protocols: 5-Aminothiazole-2-Carboxylic Acid as a Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Aminothiazole-2-Carboxylic Acid Core

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, recognized as a cornerstone in a multitude of biologically active compounds.[1][2][3] Its rigid, planar structure and rich hydrogen bonding capabilities make it an ideal fragment for engaging with biological targets such as protein kinases. The bifunctional nature of 5-aminothiazole-2-carboxylic acid, presenting both a nucleophilic amino group at the 2-position and an electrophilic carboxylic acid at the 5-position, establishes it as a uniquely versatile building block for combinatorial chemistry and targeted drug design.[4]

This guide provides an in-depth exploration of the synthetic utility of 5-aminothiazole-2-carboxylic acid, moving beyond simple procedural lists to explain the causality behind methodological choices. We will detail robust protocols for derivatization, address common synthetic challenges, and provide field-proven insights for researchers in drug discovery and development. A notable application of this scaffold is in the synthesis of the tyrosine kinase inhibitor Dasatinib, a potent anti-cancer therapeutic, underscoring its significance in pharmaceutical development.[5][6][7]

Part 1: Core Synthetic Strategies & Derivatization Workflows

The synthetic utility of 5-aminothiazole-2-carboxylic acid stems from the orthogonal reactivity of its two primary functional groups. The carboxylic acid is readily activated for acylation reactions, while the exocyclic amino group can serve as a potent nucleophile. Strategic protection and activation allow for selective functionalization, enabling the construction of complex molecular architectures.

G cluster_1 Carboxylic Acid Derivatization cluster_2 Amino Group Derivatization A 5-Aminothiazole- 2-Carboxylic Acid B Amide Bond Formation A->B Amine, Coupling Agent C Esterification A->C Alcohol, Acid Catalyst E N-Acylation A->E Acyl Chloride, Base B->B B->E D Acyl Halide Formation F N-Sulfonylation G N-Boc Protection G A Carboxylic Acid (R-COOH) B Acyl Fluoride (R-COF) A->B  Fluorinating Agent  (e.g., Fluoro-PyBOP) D Amide Product (R-CONH-R') B->D  Elevated Temp.  (e.g., 80 °C) C Hindered Amine (R'-NH2) C->D G A 2-Aminothiazole- 5-Carboxamide Core B N-Acylation with Chloroacetyl Chloride A->B C 2-(Chloroacetamido)thiazole Intermediate B->C D Nucleophilic Substitution with N-Methylpiperazine C->D E Dasatinib-like Side Chain D->E

References

Application Note: Protocols for the Selective Derivatization of 5-Aminothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] 5-Aminothiazole-2-carboxylic acid is a versatile bifunctional building block, offering two distinct reaction sites: the nucleophilic 2-amino group and the 5-carboxylic acid group. This dual reactivity allows for the creation of diverse chemical libraries but also presents a significant challenge in achieving regioselective modification. This application note provides robust, field-proven protocols for the selective derivatization of this scaffold at both the carboxylic acid and amino moieties. We emphasize the strategic use of protecting groups, explain the causality behind reagent choices, and provide detailed, step-by-step procedures for synthesis, purification, and characterization to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical biology.

Chemical Principles and Strategic Overview

The primary challenge in derivatizing 5-aminothiazole-2-carboxylic acid is controlling which functional group reacts. The amino group is nucleophilic, while the carboxylic acid becomes electrophilic upon activation. Without a clear strategy, attempts to form an amide at the C5-position can lead to undesired N-acylation or intermolecular polymerization.

The core strategic decision is the implementation of a protecting group. To selectively synthesize C5-carboxamides, the 2-amino group must first be "masked" to render it non-nucleophilic.[3] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation, stability under common amide coupling conditions, and clean removal under acidic conditions that typically do not affect the newly formed amide bond.[4][5]

This orthogonal protection strategy ensures that the derivatization steps are clean, high-yielding, and predictable.[3] The overall workflow is designed as a self-validating system, with clear analytical checkpoints after each major step.

G start 5-Aminothiazole- 2-Carboxylic Acid prot Step 1: N-Protection (Boc Anhydride, Base) start->prot Selectivity at C5-COOH n_acyl Alternative Path: Direct N-Acylation start->n_acyl Selectivity at N2-NH2 couple Step 2: Amide Coupling (Activate -COOH, Add Amine) prot->couple deprot Step 3: N-Deprotection (TFA) couple->deprot final Final C5-Amide Derivative deprot->final final_n Final N2-Acyl Derivative n_acyl->final_n

Figure 1: Strategic workflow for selective derivatization.

Protocol I: Synthesis of C5-Carboxamides via Amide Coupling

This protocol details the three-stage process for selectively forming an amide bond at the C5-carboxylic acid position.

Stage 1: N-Protection of the 2-Amino Group

Principle: The 2-amino group is protected as its Boc-carbamate derivative by reaction with di-tert-butyl dicarbonate (Boc)₂O. A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct and facilitate the reaction.

Materials & Reagents
5-Aminothiazole-2-carboxylic acid
Di-tert-butyl dicarbonate ((Boc)₂O)
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvents: Tetrahydrofuran (THF), 1,4-Dioxane, or DMF
Diethyl ether, Ethyl acetate (EtOAc), Hexanes
1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Suspend 5-aminothiazole-2-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Add DIPEA (2.5 eq) to the suspension. Stir for 10 minutes at room temperature. The mixture may become more homogeneous.

  • Add (Boc)₂O (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Work-up: a. Remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected acid.

  • Purification: The product is often pure enough for the next step. If necessary, purify by recrystallization from an EtOAc/hexanes mixture or by flash column chromatography on silica gel.

Characterization Checkpoint:

  • ¹H NMR: Appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the Boc group.

  • Mass Spec (ESI-): A clear peak corresponding to [M-H]⁻ for the N-Boc protected product.

Stage 2: Amide Coupling with a Primary/Secondary Amine

Principle: The carboxylic acid of the N-Boc protected intermediate is activated using a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] 1-Hydroxybenzotriazole (HOBt) is added as an additive to form a more stable active ester, which suppresses racemization and improves coupling efficiency.[6] This activated species then reacts with the desired amine to form the amide bond.

Materials & Reagents
N-Boc-5-aminothiazole-2-carboxylic acid (from Stage 1)
Target Amine (R¹R²NH)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
Diisopropylethylamine (DIPEA)
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc), Water, Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow for pre-activation.

  • Add the target amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash thoroughly with water (3x) to remove DMF and water-soluble byproducts (e.g., EDC-urea). c. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Checkpoint:

  • ¹H NMR: Disappearance of the carboxylic acid proton signal. Appearance of new signals corresponding to the coupled amine moiety.

  • Mass Spec (ESI+): A clear peak corresponding to [M+H]⁺ or [M+Na]⁺ for the fully protected amide.

Stage 3: N-Deprotection to Yield Final Amide

Principle: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used to cleave the carbamate, releasing the free 2-amino group.[7][8]

Materials & Reagents
N-Boc protected amide (from Stage 2)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃)
Diethyl ether

Step-by-Step Procedure:

  • Dissolve the purified N-Boc protected amide (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA (10-20 eq, typically a 20-50% v/v solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Re-dissolve the residue in ethyl acetate or DCM. c. Carefully wash with saturated NaHCO₃ solution until gas evolution (CO₂) ceases. This neutralizes the TFA salt. d. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The final product can be purified by recrystallization or flash chromatography if necessary.

Characterization Checkpoint:

  • ¹H NMR: Disappearance of the Boc singlet at ~1.5 ppm. A downfield shift of the thiazole ring protons may be observed.

  • Mass Spec (ESI+): A clear peak corresponding to [M+H]⁺ for the final deprotected amide.

G cluster_0 Protocol I: C5-Amide Synthesis start Start: 5-Aminothiazole- 2-Carboxylic Acid prot 1. N-Protection Reagents: (Boc)2O, DIPEA Solvent: THF start->prot prot_prod Intermediate: N-Boc Protected Acid prot->prot_prod couple 2. Amide Coupling Reagents: EDC, HOBt, Amine Solvent: DMF prot_prod->couple couple_prod Intermediate: N-Boc Protected Amide couple->couple_prod deprot 3. N-Deprotection Reagent: TFA Solvent: DCM couple_prod->deprot final_prod Final Product: C5-Carboxamide Derivative deprot->final_prod

References

Topic: 5-Aminothiazole-2-carboxylic acid hydrochloride in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its significance is underscored by its presence in clinically approved drugs, most notably Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML).[2][3][4] The scaffold's value lies in its unique electronic properties and its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a common feature exploited in inhibitor design.[5] The 5-Aminothiazole-2-carboxylic acid core provides a versatile platform for synthetic elaboration, allowing chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic profiles, thereby generating a diverse array of compounds with significant therapeutic potential.[6][7]

This guide provides an in-depth exploration of the application of 5-aminothiazole-2-carboxylic acid hydrochloride in anticancer drug design. It outlines key synthetic strategies, detailed protocols for biological evaluation, and the rationale behind experimental design for researchers aiming to leverage this powerful scaffold.

cluster_Thiazole 5-Aminothiazole-2-carboxylic acid Core Thiazole S / C---N /  / C   C |   | NH2 COOH

Caption: Core chemical structure of 5-aminothiazole-2-carboxylic acid.

Section 1: Synthetic Strategies and Derivative Design

The primary utility of this compound is as a starting building block. The carboxylic acid and amino groups serve as handles for chemical modification, enabling the synthesis of extensive compound libraries. A predominant strategy involves the formation of amide bonds at the carboxylic acid position, a transformation that is crucial for exploring structure-activity relationships (SAR).

Rationale for Amide Library Synthesis: The amide linkage is metabolically stable and provides a directional hydrogen bond donor (N-H) and acceptor (C=O). By coupling the carboxylic acid with a diverse panel of amines, researchers can systematically probe the chemical space around the core scaffold. This allows for the optimization of interactions with specific sub-pockets of a target enzyme, which is critical for achieving both high potency and selectivity against other kinases in the kinome.[8][9]

A generalized workflow for synthesizing a library of 2-aminothiazole-5-carboxamide derivatives is depicted below. The process typically begins with the activation of the carboxylic acid, followed by coupling with a selected amine.

G start 5-Aminothiazole- 2-carboxylic acid HCl acid_activation Carboxylic Acid Activation (e.g., SOCl2, HATU) start->acid_activation coupling Amide Coupling Reaction acid_activation->coupling purification Purification (Chromatography, Recrystallization) coupling->purification amine_library Diverse Amine Building Blocks amine_library->coupling characterization Structure Confirmation (NMR, MS) purification->characterization final_compounds Final Compound Library characterization->final_compounds

Caption: Generalized synthetic workflow for creating a library of amide derivatives.

A common synthetic approach involves the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline, followed by deprotection.[10] Alternative efficient methods involve the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea to directly yield the desired 2-aminothiazole-5-carboxamide.[11]

Section 2: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising anticancer candidates. This typically follows a hierarchical screening cascade, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for the most active compounds.

G cluster_workflow In Vitro Screening Cascade A Synthesized Compound Library B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Identify 'Hit' Compounds (IC50 < Threshold) B->C D Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) C->D E Tertiary Screen: Cellular Mechanism of Action (Apoptosis, Cell Cycle Arrest) D->E F Lead Compound Identification E->F GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 5-Aminothiazole Derivative Inhibitor->RTK Inhibits (ATP-Competitive)

References

Application Notes and Protocols for the Synthesis of Novel 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-amino-thiazole-5-carboxylic acid phenylamide core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich hydrogen bonding capabilities allow it to effectively mimic peptide backbones and engage with a wide array of biological targets. This has led to its incorporation into numerous clinically significant therapeutics, most notably as a cornerstone of potent kinase inhibitors used in oncology, such as Dasatinib.[1] The versatility of this scaffold also extends to anti-inflammatory, antibacterial, and antiviral agents, making it a focal point of intensive research and development.[2][3]

The efficient and scalable synthesis of diverse libraries of these derivatives is therefore a critical endeavor for drug discovery programs. The choice of synthetic strategy can profoundly impact the speed of lead optimization, the cost of goods, and the overall success of a project. This guide provides an in-depth analysis of four prominent synthetic methodologies, offering detailed, field-proven protocols and the causal reasoning behind key experimental choices to empower researchers in their synthetic efforts.

A Comparative Overview of Synthetic Strategies

Four principal routes to the 2-amino-thiazole-5-carboxylic acid phenylamide scaffold are prevalent, each with distinct advantages and limitations. The selection of an optimal route depends on factors such as the desired scale of synthesis, the availability of starting materials, and the need for structural diversity.

MetricRoute A: Convergent (from β-Ethoxyacrylamide)Route B: Traditional Hantzsch SynthesisRoute C: Post-Thiazole Amide CouplingRoute D: Mucochloric Acid-Based Synthesis
Starting Materials β-Ethoxyacryloyl chloride, Substituted Anilineα-Haloketone, Thiourea2-Aminothiazole-5-carboxylate ester, Substituted AnilineMucochloric Acid, Substituted Aniline
Number of Steps 2 (to the core scaffold)1 (to the core scaffold)3-4 (to the final product)3 (to the core scaffold)
Overall Yield ExcellentGood to ExcellentFair to GoodGood
Scalability HighModerate to HighModerateVery High
Key Advantages High efficiency, convergent, avoids harsh reagents.[4]Classic, well-understood, versatile for 4-substituted thiazoles.Good for late-stage diversification of the amide moiety.Utilizes inexpensive, readily available starting material.[2]
Key Disadvantages Requires preparation of β-ethoxyacryloyl chloride.α-Haloketones can be lachrymatory and unstable.Longer linear sequence, potential for low yields in amide coupling with hindered anilines.[4]Involves multiple halogenated intermediates.

Method A: The Convergent Approach from β-Ethoxyacrylamide

This highly efficient and convergent route is often the preferred method for its high yields and operational simplicity. The key is the pre-formation of the β-ethoxyacrylamide, which then undergoes a one-pot bromination and cyclization to furnish the desired thiazole.[4]

Scientific Rationale and Mechanistic Insights

The success of this method hinges on the chemoselective α-bromination of the β-ethoxyacrylamide intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a controlled source of electrophilic bromine.[5] The reaction is believed to proceed through an enol or enolate intermediate, with the bromine adding to the electron-rich α-carbon. The subsequent one-pot addition of thiourea triggers the Hantzsch-type cyclization. The sulfur of thiourea acts as a nucleophile, attacking the α-bromo position, followed by an intramolecular condensation of the nitrogen onto the carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.[6] The convergent nature of this synthesis, where the phenylamide portion is installed early, avoids potentially low-yielding amide coupling steps with sterically hindered anilines at a later stage.[4]

Experimental Workflow: Convergent Synthesis

cluster_0 Step 1: β-Ethoxyacrylamide Formation cluster_1 Step 2: One-Pot Thiazole Formation A β-Ethoxyacryloyl Chloride + Substituted Aniline B Add Pyridine in THF at 0-5°C A->B C Stir for 2h at 20°C B->C D Quench with HCl, Extract, and Purify C->D E (E)-N-aryl-3-ethoxyacrylamide D->E F Dissolve (E)-N-aryl-3-ethoxyacrylamide in 1,4-Dioxane/Water E->F Intermediate G Add NBS at -10 to 0°C F->G H Add Thiourea and Heat G->H I Cool, Precipitate, and Filter H->I J 2-Amino-thiazole-5-carboxylic acid phenylamide I->J

Caption: Workflow for the convergent synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides.

Detailed Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

Part 1: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide [4]

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in tetrahydrofuran (THF, 600 mL).

  • Reaction: Cool the solution to 0-5°C using an ice bath. Slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) dropwise, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.

  • Work-up: Cool the mixture back to 0-10°C and carefully add 1N hydrochloric acid (115 mL). Dilute with water (310 mL) and concentrate the solution under reduced pressure to a thick slurry.

  • Purification: Add toluene (275 mL) to the slurry and stir for 15 minutes at 20-22°C, then for 1 hour at 0°C. Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield the product as a solid (Typical yield: 70-75%).

Part 2: N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide [4]

  • Reaction Setup: In a suitable flask, dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in a mixture of 1,4-dioxane (27 mL) and water (27 mL).

  • Bromination: Cool the mixture to between -10°C and 0°C. Add N-bromosuccinimide (NBS) (4.08 g, 22.9 mmol) portion-wise, ensuring the temperature remains in the specified range.

  • Cyclization: After the addition of NBS, add thiourea (1.75 g, 22.9 mmol) to the mixture. Heat the reaction to 80-85°C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Add water to complete the precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and then with a cold solvent such as ethanol or isopropanol to remove impurities. Dry the product under vacuum. (Typical yield: 90-95%).

Method B: The Traditional Hantzsch Thiazole Synthesis

This classic method, first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry.[7] It involves the condensation of an α-halocarbonyl compound with a thioamide (or thiourea for 2-aminothiazoles).

Scientific Rationale and Mechanistic Insights

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction.[8] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a strong driving force for the reaction.[8] While effective, this method's primary drawback is the handling of α-haloketones, which are often lachrymatory and can be unstable.

Reaction Pathway: Hantzsch Synthesis

A α-Haloketone C SN2 Attack A->C B Thiourea B->C D Intermediate C->D E Intramolecular Cyclization D->E F Cyclic Intermediate E->F G Dehydration F->G H 2-Aminothiazole G->H

Caption: General mechanism of the Hantzsch thiazole synthesis.

Detailed Protocol: Synthesis of 2-amino-4-phenylthiazole[8]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes.

  • Work-up: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the HBr formed during the reaction and precipitates the product.

  • Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with water. The crude product is often of high purity. For higher purity, recrystallization from ethanol can be performed.

Method C: Post-Thiazole Amide Coupling

This linear approach involves the synthesis of a 2-aminothiazole-5-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid, and subsequent amide bond formation with the desired aniline.

Scientific Rationale and Mechanistic Insights

This method offers flexibility in the late-stage introduction of the phenylamide moiety, which can be advantageous for library synthesis. The initial 2-aminothiazole-5-carboxylate ester is typically synthesized via a Hantzsch reaction between an α-halo-β-ketoester and thiourea. The ester is then hydrolyzed, usually under basic conditions, to the corresponding carboxylic acid. The final and most critical step is the amide coupling. This reaction requires the activation of the carboxylic acid to form a more reactive species that can be attacked by the aniline. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and reduce epimerization. The primary challenge of this route can be the coupling of sterically hindered anilines, which may lead to low yields.[4]

Experimental Workflow: Post-Thiazole Amide Coupling

A 2-Aminothiazole-5-carboxylate Ester B Ester Hydrolysis (e.g., LiOH) A->B C 2-Aminothiazole-5-carboxylic Acid B->C E Amide Coupling (e.g., EDC, HOBt) C->E D Substituted Aniline D->E F 2-Amino-thiazole-5-carboxylic acid phenylamide E->F

Caption: Workflow for the post-thiazole amide coupling synthesis.

Detailed Protocol: General Procedure for Amide Coupling
  • Acid Activation: In a dry flask under an inert atmosphere, dissolve 2-aminothiazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM. Add a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the substituted aniline (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Method D: Scalable Synthesis from Mucochloric Acid

For large-scale industrial production, starting from inexpensive and readily available bulk chemicals is paramount. The route starting from mucochloric acid offers a scalable and cost-effective approach.

Scientific Rationale and Mechanistic Insights

This route transforms mucochloric acid into a key 2,3-dichloroacryloyl intermediate. This intermediate then reacts with a substituted aniline to form a dichloroacrylamide. Treatment with an alkoxide, such as sodium methoxide, results in the formation of a β-alkoxy-α-chloroacrylamide. This intermediate is then cyclized with thiourea in a Hantzsch-type reaction to yield the final 2-amino-thiazole-5-carboxylic acid phenylamide.[2] This method is particularly suited for industrial applications due to the low cost of the starting material and the robustness of the transformations.

Detailed Protocol: Key Steps in the Mucochloric Acid Route

Note: The detailed, multi-step protocol for this route is often proprietary and optimized for specific industrial processes. The following represents the key transformations.

  • Formation of 2,3-dichloroacryloyl chloride: Mucochloric acid is converted to 2,3-dichloroacryloyl chloride through a series of reactions, typically involving chlorination.

  • Amide Formation: The 2,3-dichloroacryloyl chloride is reacted with the desired substituted aniline in the presence of a base to form the corresponding N-aryl-2,3-dichloroacrylamide.

  • Alkoxide Reaction and Cyclization: The dichloroacrylamide is then treated with a sodium alkoxide (e.g., sodium methoxide) to generate a β-alkoxy-α-chloroacrylamide intermediate, which is subsequently reacted with thiourea to form the 2-aminothiazole ring.[2]

Troubleshooting and Expert Insights

  • Low Yields in Hantzsch Synthesis: Ensure the α-haloketone is fresh and has not decomposed. Side reactions such as dehalogenation can occur; running the reaction at a lower temperature for a longer duration may improve yields.[9]

  • Poor Amide Coupling Efficiency: For sterically hindered anilines, consider using more potent coupling reagents such as HATU or COMU. Alternatively, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride prior to reaction with the aniline may improve yields, although this requires an additional step.

  • Purification Challenges: 2-Aminothiazole derivatives can be basic and may streak on silica gel columns. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and separation. Reversed-phase HPLC is also a powerful tool for the purification of these compounds.[1]

  • NBS Bromination Side Products: In the convergent synthesis (Method A), over-bromination or bromination on the aromatic ring of the aniline can occur. Careful control of temperature (-10 to 0°C) and the stoichiometry of NBS is critical to ensure chemoselectivity.[4]

Conclusion

The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives is a well-established field with several robust and reliable methods at the disposal of the modern chemist. For rapid lead generation and high efficiency, the convergent approach from β-ethoxyacrylamide is highly recommended. For its simplicity and versatility, the traditional Hantzsch synthesis remains a valuable tool. When scalability and cost are the primary drivers, the mucochloric acid route is a strong contender. Finally, the post-thiazole amide coupling approach provides flexibility for late-stage diversification. By understanding the underlying mechanisms, advantages, and limitations of each method, researchers can select the optimal synthetic strategy to accelerate their drug discovery and development programs.

References

Application Notes & Protocols: Leveraging 5-Aminothiazole-2-Carboxylic Acid for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health, necessitating an urgent and continuous search for new and effective therapeutic agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold."[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[3][4][5][6] Their therapeutic success is partly attributed to their amphiphilic nature, possessing both hydrophobic and hydrophilic characteristics that can facilitate penetration of microbial cell membranes.[3]

This guide focuses on the strategic use of 5-aminothiazole-2-carboxylic acid , a key starting material for the synthesis of a diverse library of potential antimicrobial agents. We will explore its chemical properties, derivatization strategies, and provide detailed protocols for the evaluation of novel compounds, from initial antimicrobial screening to preliminary safety assessments.

The Core Moiety: 5-Aminothiazole-2-Carboxylic Acid

5-Aminothiazole-2-carboxylic acid is a bifunctional molecule offering two primary points for chemical modification: the amino group at the 5-position and the carboxylic acid group at the 2-position. This dual reactivity allows for the systematic development of compound libraries to explore structure-activity relationships (SAR).

Chemical Structure:

G A 5-Aminothiazole-2-carboxylic acid B Boc Protection of Amino Group A->B C 2-(Boc-amino)thiazole-5-carboxylic acid B->C D Carboxylic Acid Activation (e.g., with HATU, HOBt) C->D E Activated Ester Intermediate D->E F Amine Coupling (R-NH₂) E->F G Protected Amide Derivative F->G H Boc Deprotection (e.g., with TFA) G->H I Final Amide Derivative H->I J Purification (e.g., Chromatography) I->J K Characterization (NMR, MS, etc.) J->K G cluster_cytotoxicity Cytotoxicity Assessment cluster_hemolysis Hemolytic Activity Assessment A Seed Human Cell Line (e.g., HepG2, HEK293) in 96-well plate B Incubate for 24h to allow cell adherence A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (e.g., DMSO, isopropanol) F->G H Read Absorbance (e.g., at 570 nm) G->H I Calculate % Cell Viability and determine IC₅₀ H->I J Prepare Red Blood Cell (RBC) suspension K Incubate RBCs with serial dilutions of test compound J->K M Incubate for 1h at 37°C K->M L Positive Control (Triton X-100) Negative Control (PBS) L->K N Centrifuge to pellet intact RBCs M->N O Measure Absorbance of Supernatant (hemoglobin release) at 540 nm N->O P Calculate % Hemolysis O->P

References

Application Notes & Protocols: The Role of 5-Aminothiazole-2-Carboxylic Acid in the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Thiazole Scaffold as a Cornerstone in Antiviral Drug Discovery

The urgent, ongoing need for new antiviral therapeutics is driven by the emergence of novel viruses and the development of resistance to existing drugs.[1] In the vast landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and among them, the thiazole ring is a "privileged scaffold."[2][3] This five-membered ring containing both sulfur and nitrogen atoms is a key structural feature in numerous FDA-approved drugs and a multitude of biologically active compounds, prized for its favorable electronic properties and ability to engage in diverse molecular interactions.[3]

This guide focuses on a specific, highly versatile starting point for antiviral drug design: 5-aminothiazole-2-carboxylic acid and its derivatives. The strategic placement of the amino and carboxylic acid groups provides reactive handles for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4] Derivatives of this and related aminothiazole scaffolds have demonstrated potent inhibitory activity against a wide spectrum of viruses, including influenza viruses, coronaviruses, flaviviruses (like Dengue and Japanese encephalitis), and retroviruses (such as HIV), making this a fertile ground for the discovery of next-generation antiviral agents.[1][5][6]

Section 1: Mechanistic Insights & Design Strategy

The broad antiviral activity of thiazole derivatives stems from their ability to inhibit various stages of the viral life cycle.[7] Understanding these potential mechanisms is crucial for designing targeted and effective therapeutic agents. The core strategy involves modifying the 5-aminothiazole-2-carboxylic acid scaffold to create derivatives that specifically interact with critical viral or host-cell components essential for viral replication.

Key Viral Targets for Thiazole-Based Inhibitors:

  • Viral Proteases: Many viruses, such as Dengue, Japanese Encephalitis, and SARS-CoV-2, rely on proteases (e.g., NS2B-NS3 protease in flaviviruses) to cleave large polyproteins into functional viral enzymes and structural proteins. Thiazole derivatives can be designed to fit into the active site of these proteases, blocking their function and halting viral maturation.[5]

  • Viral Polymerases: The replication of the viral genome is mediated by viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. Small molecules based on the thiazole scaffold can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase enzyme to disrupt its function.[8]

  • Nucleocapsid Proteins (NC): In retroviruses like HIV, the NC protein is a zinc-finger protein that plays a critical role in packaging the viral RNA genome and coordinating reverse transcription. Aminothiazole derivatives have been developed to bind to a key hydrophobic pocket on the NC, disrupting its function and exhibiting potent antiretroviral activity.[6]

  • Viral Entry & Fusion: The initial stages of infection, including attachment to host cell receptors and fusion of viral and cellular membranes, are attractive targets.[7] Thiazole compounds can be designed to interfere with the viral glycoproteins responsible for these processes.

  • Host Cell Factors: Some advanced strategies involve targeting host cell proteins, such as splicing regulatory proteins, that the virus hijacks for its own replication. This can offer a broader spectrum of activity against multiple viruses.[9]

The diagram below illustrates the potential points of intervention in a generic viral replication cycle for agents derived from the 5-aminothiazole-2-carboxylic acid scaffold.

Viral_Lifecycle_Inhibition cluster_cell Host Cell Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (Viral Polymerase) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Processing 5. Polyprotein Processing (Viral Protease) Translation->Processing Assembly 6. Assembly (Nucleocapsid Protein) Processing->Assembly Release 7. Budding & Release Assembly->Release Virus Virus Particle Virus->Entry Inhibitor Thiazole Derivative Inhibitor->Entry Inhibits Inhibitor->Replication Inhibits Inhibitor->Processing Inhibits Inhibitor->Assembly Inhibits

Caption: Potential inhibition points for thiazole derivatives in the viral life cycle.

Section 2: Synthesis of 5-Aminothiazole-2-Carboxamide Derivatives

A common and effective strategy for developing drug candidates from the 5-aminothiazole-2-carboxylic acid core is the synthesis of a diverse library of amide derivatives. The following protocol outlines a general, robust method for synthesizing N-aryl-2-aminothiazole-5-carboxamides, which can be adapted by varying the starting aniline.[10][11]

Protocol 2.1: Synthesis of N-(substituted-phenyl)-2-aminothiazole-5-carboxamide

This protocol follows a multi-step pathway common in the literature, starting from readily available materials.[10][11]

Step 1: Synthesis of 2,3-dichloro-N-(substituted-phenyl)propenamide

  • In a three-necked flask under a nitrogen atmosphere, dissolve the desired substituted aniline (e.g., 2-chloro-6-methyl-aniline, 1.0 eq) in a suitable solvent like toluene.

  • Add an inorganic base, such as potassium bicarbonate (1.2 eq), dissolved in water.

  • Heat the biphasic mixture to 60-65°C with vigorous stirring.

  • Slowly add a solution of 2,3-dichloroacryloyl chloride (1.1 eq) in toluene over 2-4 hours. Causality: The base neutralizes the HCl byproduct, driving the acylation reaction forward. The slow addition controls the exothermic reaction.

  • Continue stirring at 60-65°C for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the mixture, add more toluene to dilute, and transfer to a separatory funnel. Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization with Thiourea to form the Thiazole Ring

  • Dissolve the crude 2,3-dichloro-N-(substituted-phenyl)propenamide from Step 1 in a suitable solvent such as acetic acid.

  • Add thiourea (1.5 eq) and a strong acid like concentrated hydrochloric acid (2.0 eq). Causality: This is a variation of the Hantzsch thiazole synthesis. The acidic medium facilitates the condensation and subsequent cyclization reaction between the dichloropropenamide and thiourea to form the thiazole ring.[11]

  • Reflux the mixture at 60-70°C for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C to precipitate the product as its hydrochloride salt.

  • Filter the resulting suspension, wash with cold solvent, and dry the solid.

  • To obtain the free base, suspend the salt in a solvent and treat with a base (e.g., sodium methoxide or aqueous sodium bicarbonate) until the pH is neutral or slightly basic. Filter the solid product, wash with water, and dry to yield the final N-(substituted-phenyl)-2-aminothiazole-5-carboxamide.

Synthesis_Workflow cluster_reagents Starting Materials Aniline Substituted Aniline Step1 Step 1: Acylation (Toluene, K₂CO₃, 65°C) Aniline->Step1 AcylChloride 2,3-dichloroacryloyl chloride AcylChloride->Step1 Thiourea Thiourea Step2 Step 2: Cyclization (Acetic Acid, HCl, Reflux) Thiourea->Step2 Step1->Step2 Intermediate Purification Purification (Neutralization, Filtration) Step2->Purification Product (Salt) FinalProduct N-(aryl)-2-aminothiazole- 5-carboxamide Purification->FinalProduct Final Compound

Caption: General workflow for the synthesis of thiazole-5-carboxamide derivatives.

Section 3: In Vitro Evaluation of Antiviral Activity & Cytotoxicity

Once a library of compounds is synthesized, the next critical phase is to evaluate their biological activity. This is a two-pronged approach performed in parallel: assessing the compound's ability to inhibit viral replication (efficacy) and its toxicity to the host cells (safety).[12] A high-quality screening cascade is self-validating, meaning the cytotoxicity data is essential for correctly interpreting the antiviral results.[13][14]

Protocol 3.1: Antiviral Efficacy via Cytopathic Effect (CPE) Reduction Assay

This assay is a robust method for screening compounds against viruses that cause visible damage (cytopathic effect) to host cells, such as many coronaviruses and influenza viruses.[8]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into 96-well microplates at a density that forms a confluent monolayer overnight (e.g., 2 x 10⁴ cells/well).[8] Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in cell culture medium. Typically, an 8-point, 2-fold dilution series starting from 100 µM is appropriate for initial screening.

  • Treatment and Infection:

    • Remove the old medium from the cell plates.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

    • Add 100 µL of virus inoculum diluted to a specific Multiplicity of Infection (MOI), typically 0.01, to allow for multiple rounds of replication.[8] Causality: The MOI is critical; a low MOI is used in spreading infection assays to better mimic a natural infection course and assess a compound's ability to halt this spread.[12]

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂, or until ~90% of the cells in the "virus control" wells show CPE.

  • Staining and Quantification:

    • Carefully remove the medium.

    • Fix the remaining adherent (viable) cells with 50 µL of a formaldehyde (e.g., 15%) and crystal violet (e.g., 0.1%) solution for 20 minutes.[13]

    • Wash the plates gently with water to remove excess stain and allow them to air dry.

    • Solubilize the stain in the viable cells by adding 100 µL of methanol to each well.

    • Read the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3.2: Host Cell Viability via MTT Cytotoxicity Assay

This assay must be run in parallel with the efficacy assay using an identical plate setup, but without the addition of the virus.[14]

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from Protocol 3.1 exactly. Add the compound dilutions to the cells and incubate for the same duration (72-96 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Causality: In viable, metabolically active cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. Dead cells lack this ability.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.

  • Quantification: Gently mix the plate and read the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

Screening_Workflow cluster_assays Parallel In Vitro Assays cluster_efficacy Efficacy Assay (CPE Reduction) cluster_toxicity Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Synthesized Compound Library E_Seed 1. Seed Host Cells start->E_Seed T_Seed 1. Seed Host Cells start->T_Seed E_Treat 2. Add Compound Dilutions E_Seed->E_Treat E_Infect 3. Add Virus (MOI 0.01) E_Treat->E_Infect E_Incubate 4. Incubate 72h E_Infect->E_Incubate E_Stain 5. Fix & Stain (Crystal Violet) E_Incubate->E_Stain E_Read 6. Read Absorbance (595nm) E_Stain->E_Read Analysis Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) E_Read->Analysis T_Treat 2. Add Compound Dilutions T_Seed->T_Treat T_NoInfect NO VIRUS ADDED T_Treat->T_NoInfect T_Incubate 4. Incubate 72h T_NoInfect->T_Incubate T_MTT 5. Add MTT Reagent T_Incubate->T_MTT T_Read 6. Read Absorbance (570nm) T_MTT->T_Read T_Read->Analysis

Caption: Parallel workflow for evaluating antiviral efficacy and cytotoxicity.

Section 4: Data Interpretation & Lead Candidate Selection

The raw absorbance data from the assays are used to calculate key parameters that define a compound's potential as a drug candidate.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., CPE) by 50%. A lower EC₅₀ indicates higher potency.[12]

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%. A higher CC₅₀ indicates lower toxicity and better safety.[15]

  • SI (Selectivity Index): The ratio of cytotoxicity to efficacy (SI = CC₅₀ / EC₅₀). This is the most critical parameter for selecting lead compounds. A high SI value (typically >10, ideally >100) is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[15]

Table 1: Example Data for Hypothetical 5-Aminothiazole-2-Carboxamide Derivatives

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Remarks
THZ-001 Influenza A2.5>100>40Promising candidate. Good potency and low toxicity.
THZ-002 Influenza A15.0>100>6.7Moderate potency. Less attractive than THZ-001.
THZ-003 Influenza A0.81.21.5False Positive. Potent but highly toxic. Antiviral effect is likely due to cell death.[13]
THZ-004 SARS-CoV-25.29518.3Good lead for optimization.
Remdesivir SARS-CoV-2~1.0~70~70Reference Control[13]

This structured approach—combining rational design, robust synthesis, and parallel efficacy/toxicity screening—provides a clear and reliable pathway for identifying and advancing promising antiviral agents based on the versatile 5-aminothiazole-2-carboxylic acid scaffold.

References

Application Notes & Protocols: A Guide to the Synthetic Routes of Substituted 5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 5-Aminothiazoles in Modern Chemistry

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, the 5-aminothiazole motif is a cornerstone in medicinal chemistry, prized for its ability to engage in diverse biological interactions. This structural unit is a key component in a range of therapeutic agents, including kinase inhibitors for oncology, antivirals, and anti-inflammatory drugs.[3][4] The primary amine at the C5 position serves as a crucial hydrogen bond donor and a versatile synthetic handle for further molecular elaboration, enabling chemists to fine-tune the pharmacological properties of lead compounds.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted 5-aminothiazole derivatives. We will move beyond simple reaction schemes to dissect the underlying mechanisms, discuss the rationale behind procedural choices, and provide detailed, field-tested protocols. The aim is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to confidently synthesize these valuable molecular building blocks.

Core Synthetic Strategies for 5-Aminothiazole Ring Construction

The synthesis of the 5-aminothiazole core can be broadly categorized into several key strategies, each with distinct advantages and substrate requirements. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.

The Cook-Heilborn Synthesis: A Classic Route from α-Aminonitriles

One of the most direct and established methods for constructing the 5-aminothiazole ring is the Cook-Heilborn synthesis.[5][6] This approach involves the reaction of an α-aminonitrile with a sulfur-containing reagent, such as carbon disulfide, carbon oxysulfide, or an isothiocyanate. The reaction proceeds under mild conditions and provides direct access to 5-amino-2-substituted thiazoles.

Mechanistic Rationale: The reaction initiates with the nucleophilic attack of the amine from the α-aminonitrile onto the electrophilic carbon of the sulfur reagent (e.g., CS₂). This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed thio-carbonyl intermediate. Tautomerization of the resulting imine leads to the stable, aromatic 5-aminothiazole ring system. The choice of sulfur reagent directly dictates the substituent at the C2 position; for instance, carbon disulfide yields a 2-mercapto-5-aminothiazole.

Cook_Heilborn Start α-Aminonitrile + CS₂ Intermediate1 Dithiocarbamate Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Amino-2-mercaptothiazole Intermediate2->Product Tautomerization

Caption: The Cook-Heilborn reaction mechanism for 5-aminothiazole synthesis.

Protocol 1: Synthesis of 5-Amino-4-phenyl-2-mercaptothiazole

This protocol details a representative Cook-Heilborn reaction using α-aminophenylacetonitrile and carbon disulfide.

Materials and Reagents:

  • α-Aminophenylacetonitrile (1.0 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Pyridine (solvent)

  • Diethyl ether (for precipitation)

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve α-aminophenylacetonitrile (1.0 eq) in pyridine (20 mL).

  • Reagent Addition: Slowly add carbon disulfide (1.2 eq) to the stirring solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the volatility and toxicity of CS₂.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40-50°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the dark solution into 100 mL of cold diethyl ether with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold diethyl ether to remove residual pyridine.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 5-amino-4-phenyl-2-mercaptothiazole as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions: Carbon disulfide is highly flammable, volatile, and toxic. Pyridine is a flammable and harmful liquid. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction that involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines, which can be hydrolyzed to cyclic ketones.[7][8][9] A modification of this strategy can be employed to synthesize 4-amino-5-cyanothiazoles, which are valuable precursors to various 5-aminothiazole derivatives. This approach typically starts with a molecule containing both a nitrile and a thioamide moiety, or precursors that generate them in situ.

Mechanistic Rationale: The reaction is initiated by a strong base abstracting an α-proton from the carbon adjacent to one of the nitrile groups, generating a carbanion.[10] This carbanion then performs an intramolecular nucleophilic attack on the carbon of the second nitrile group. The resulting cyclic imine undergoes tautomerization to the more stable enamine, yielding the 4-aminothiazole ring. This method is particularly useful for creating fused-ring systems.[11]

Thorpe_Ziegler Start α,ω-Dinitrile Precursor Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Strong Base (e.g., NaH, LHMDS) Cyclic_Imine Cyclic Imine Carbanion->Cyclic_Imine Intramolecular Attack Product Cyclic β-Enaminonitrile (e.g., 4-Aminothiazole) Cyclic_Imine->Product Tautomerization Post_Synth_Mod Start 2-Aminothiazole Intermediate 5-Halo-2-aminothiazole Start->Intermediate C5-Activation Step1 Step 1: Halogenation (e.g., NBS, Br₂) Product 5-Amino-substituted 2-Aminothiazole Intermediate->Product C-N Bond Formation Step2 Step 2: Nucleophilic Substitution (Amine, Base)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Aminothiazole-2-carboxylic acid and its derivatives are pivotal intermediates in medicinal chemistry, forming the structural core of various therapeutic agents. Achieving a high yield and purity for this compound is critical for downstream applications in drug development. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness and efficiency of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions to improve your synthetic outcomes.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield in the synthesis of 5-aminothiazole-2-carboxylic acid typically points to one of three areas: incomplete reaction, product degradation, or inefficient purification. The most common final step is the hydrolysis of an ester precursor, such as ethyl 2-aminothiazole-5-carboxylate.

  • Potential Cause 1: Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid can be sluggish. Insufficient base, low temperature, or short reaction times will result in a significant amount of unreacted starting material.

  • Solution 1: Optimization of Hydrolysis Conditions: The choice of base and reaction conditions is critical. While sodium hydroxide is common, stronger bases or modified conditions can drive the reaction to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Potential Cause 2: Product Degradation: 5-Aminothiazole-2-carboxylic acid can be susceptible to decarboxylation (loss of CO2) under harsh conditions, such as excessively high temperatures or extreme pH, leading to the formation of 2,5-diaminothiazole as a byproduct.

  • Solution 2: Milder Reaction Conditions: Employ milder hydrolysis conditions. If using a strong base like NaOH, maintain a controlled temperature, for example, by heating to 40-70°C and monitoring closely.[1] Avoid prolonged heating once the reaction has reached completion.

  • Potential Cause 3: Inefficient Isolation and Purification: The product may be lost during workup or recrystallization. The choice of solvent for recrystallization is key to obtaining a pure product with good recovery.

  • Solution 3: Optimized Purification Protocol: Recrystallization is a preferred method for purification. Effective solvent systems include mixtures of dimethylformamide (DMF) and water, or alcohols like methanol with water.[1][2] Experiment with different solvent ratios to maximize recovery of the pure crystalline product.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and address low yield issues in your synthesis.

G cluster_0 Synthesis & Isolation cluster_1 Analysis & Troubleshooting start Start: Hydrolysis of Ethyl 2-Aminothiazole-5-carboxylate reaction Saponification Reaction (e.g., NaOH, H2O/EtOH) start->reaction workup Acidic Workup & Crude Isolation reaction->workup analysis Analyze Crude Product (TLC, HPLC, NMR) workup->analysis low_yield Problem: Low Yield analysis->low_yield Yield < Expected impure Problem: Impure Product analysis->impure Impurities Detected end_product High-Yield, Pure Product analysis->end_product Yield & Purity OK cause1 Cause: Incomplete Reaction low_yield->cause1 cause2 Cause: Product Degradation low_yield->cause2 cause3 Cause: Inefficient Purification low_yield->cause3 solution3 Solution: Optimize Recrystallization Solvent impure->solution3 Address solution1 Solution: Increase Base/Time/Temp Monitor reaction closely cause1->solution1 solution2 Solution: Use Milder Conditions Avoid prolonged heating cause2->solution2 cause3->solution3 solution1->reaction Iterate solution2->reaction Iterate solution3->workup Iterate

Caption: Troubleshooting workflow for 5-aminothiazole-2-carboxylic acid synthesis.

Question 2: My final product is contaminated with a significant amount of starting material (ethyl 2-aminothiazole-5-carboxylate). How do I resolve this?

Answer: This is a clear indication of incomplete hydrolysis.

  • Primary Cause: The reaction has not been allowed to proceed to completion. This could be due to insufficient reaction time, temperature, or a suboptimal amount of base.

  • Solution:

    • Monitor the Reaction: Use TLC to track the disappearance of the starting ester. A common solvent system for TLC is ethyl acetate/hexane. The carboxylic acid product is significantly more polar and will have a much lower Rf value.

    • Extend Reaction Time/Increase Temperature: Continue heating the reaction mixture, checking its progress every hour via TLC. If the reaction stalls, a modest increase in temperature (e.g., from 50°C to 65°C) can enhance the rate.[1]

    • Increase Base Stoichiometry: Ensure at least one equivalent of base (e.g., NaOH) is used. For sluggish reactions, increasing this to 1.5-2.0 equivalents can be effective.

Question 3: I am observing an unknown impurity in my NMR/LC-MS analysis. What could it be?

Answer: Besides the starting material, the most common impurity is the decarboxylated product, 2,5-diaminothiazole, especially if the reaction was subjected to harsh conditions.

  • Cause: The carboxylic acid group on the thiazole ring can be labile, particularly at high temperatures in either strongly acidic or basic media. This leads to the loss of CO2.

  • Solution:

    • pH Control During Workup: During the acidic workup to precipitate the product, avoid using a large excess of strong acid and keep the temperature low (e.g., 0-5°C).[1] After filtration, wash the product with cold water to remove residual acid.

    • Temperature Management: Do not overheat the reaction mixture. A temperature range of 50-65°C is generally sufficient for the hydrolysis step.[1]

    • Purification: If the impurity has already formed, careful recrystallization is the best method for removal. Since 2,5-diaminothiazole has different polarity and solubility profiles, a well-chosen solvent system can effectively separate it from the desired carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route?

A common and efficient route starts from ethyl 3-ethoxyacrylate. This undergoes an α-bromination followed by a cyclization reaction with thiourea to form the ethyl 2-aminothiazole-5-carboxylate intermediate.[3][4] The final step is the hydrolysis of this ester. This route is often favored for its high yields and scalability.[3]

Q2: How can I protect the 2-amino group during subsequent reactions?

The 2-amino group is nucleophilic and may interfere with subsequent coupling reactions. It is often protected using a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the aminothiazole with di-tert-butyl dicarbonate (Boc)2O in the presence of a base. The resulting N-Boc protected intermediate is more stable and less reactive, allowing for selective chemistry at other positions.[3][5]

Q3: What are the best analytical methods to confirm the purity of the final product?

A combination of techniques is recommended:

  • HPLC: To determine the percentage purity and detect any minor impurities.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and ensure the absence of starting materials or byproducts.

  • LC-MS: To confirm the molecular weight of the desired product.

Q4: What are the recommended storage conditions for 5-aminothiazole-2-carboxylic acid?

The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to heat and moisture, which can promote degradation over time.

References

Technical Support Center: Purification of 5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing from established methodologies and extensive troubleshooting experience, this resource provides practical solutions and in-depth explanations to ensure the integrity and purity of your target molecules.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 5-aminothiazole derivatives, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield After Purification

Q: I'm experiencing a significant loss of my 5-aminothiazole derivative during purification, resulting in a very low yield. What could be the cause and how can I improve my recovery?

A: Low recovery is a frequent challenge and can stem from several factors related to the chosen purification method and the inherent properties of your specific 5-aminothiazole derivative.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solutions
Product Loss During Extraction - Optimize pH: 5-Aminothiazoles are basic. Ensure the aqueous layer is sufficiently basified (pH > 8) before extracting with an organic solvent to maximize the amount of the free base in the organic phase.[1] - Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Poor Recovery from Column Chromatography - Irreversible Adsorption on Silica Gel: The amino group can strongly interact with acidic silica gel, leading to tailing and irreversible adsorption. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia.[2] - Inappropriate Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all. Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for good separation and recovery.[2][3]
Loss During Recrystallization - High Solubility in Cold Solvent: Your compound might be too soluble in the recrystallization solvent, even at low temperatures. Minimize the amount of hot solvent used to dissolve the crude product and ensure the solution is thoroughly chilled (0-4 °C) before filtration.[4][5] - Premature Crystallization: If the product crystallizes in the funnel during hot filtration, preheat the filtration apparatus.[4]
Product Degradation - Heat Sensitivity: Some 5-aminothiazole derivatives can be sensitive to heat. If using elevated temperatures for solvent removal or recrystallization, try to minimize the duration and temperature.[4] Consider using a rotary evaporator at a lower temperature or air-drying the product.

Experimental Workflow: Optimizing Extraction of a 5-Aminothiazole Derivative

start Crude Reaction Mixture acidify Acidify with 1M HCl to pH ~2 start->acidify wash_org Wash with Ethyl Acetate to remove non-basic impurities acidify->wash_org separate1 Separate Layers wash_org->separate1 basify Basify aqueous layer with 2M NaOH to pH > 8 separate1->basify Aqueous Layer extract Extract with Dichloromethane (3x) basify->extract separate2 Separate Layers extract->separate2 dry Dry combined organic layers over Na2SO4 separate2->dry Organic Layer concentrate Concentrate under reduced pressure dry->concentrate end Crude 5-Aminothiazole Derivative concentrate->end

Caption: Workflow for an acid-base extraction to isolate a 5-aminothiazole derivative.

Problem 2: Persistent Impurities in the Final Product

Q: After purification, my 5-aminothiazole derivative still shows multiple spots on TLC or extra peaks in the NMR spectrum. How can I remove these stubborn impurities?

A: The presence of persistent impurities is often due to their similar polarity or reactivity to your target compound. A multi-step purification strategy may be necessary.

Troubleshooting Persistent Impurities

Observation Potential Cause Recommended Action
Multiple Spots on TLC After Column Chromatography Co-eluting Impurities: The chosen mobile phase may not be providing adequate separation.[4]- Change Solvent System: Try a different eluent system with different solvent selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Use a Gradient Elution: A shallow gradient of the polar solvent can improve the resolution between closely eluting compounds.[4]
Broad or Tailing Peak in HPLC Interaction with Stationary Phase: The basic amino group can interact with residual acidic silanols on C18 columns.- Use a Mobile Phase Modifier: Add a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase to protonate the amine and reduce tailing.[6] - Choose a Different Column: Consider using a column with a different stationary phase or an end-capped column designed for basic compounds.[6]
Colored Impurities Polymeric or Highly Conjugated Byproducts: These can form during the synthesis.- Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4]
Starting Materials Remain Incomplete Reaction: The reaction may not have gone to completion.- Optimize Reaction Conditions: Before purification, ensure the reaction is complete by TLC monitoring. If necessary, increase the reaction time or temperature.
Problem 3: Product "Oils Out" During Recrystallization

Q: I'm trying to recrystallize my 5-aminothiazole derivative, but it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystalline lattice.

Strategies to Prevent Oiling Out

Strategy Explanation
Lower the Cooling Rate Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.[5]
Use a Different Solvent or Solvent System The boiling point of your chosen solvent might be too high. Try a lower-boiling point solvent or a mixture of solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5]
Induce Crystallization - Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites.[5] - Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.[5]
Preliminary Purification Impurities can sometimes inhibit crystallization. A quick filtration through a plug of silica or an acid-base wash to remove some impurities before recrystallization can be beneficial.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 5-aminothiazole derivatives?

A1: The most frequently employed methods for purifying 5-aminothiazole derivatives are column chromatography, recrystallization, and acid-base extraction.[1][2][3][4] The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.[5]

Q2: How can I assess the purity of my purified 5-aminothiazole derivative?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.[4][5]

  • Melting Point Analysis: A sharp and narrow melting point range that is consistent with literature values suggests high purity. Impurities tend to broaden and depress the melting point.[4]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of unexpected signals in the 1H and 13C NMR spectra is a strong indicator of purity.[4]

    • High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the chromatogram can be used to quantify purity.[2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q3: Are there any stability concerns I should be aware of during the purification of 5-aminothiazole derivatives?

A3: Yes, some 5-aminothiazole derivatives can be sensitive to certain conditions. Be mindful of:

  • Heat Sensitivity: As mentioned earlier, prolonged exposure to high temperatures can lead to degradation.[4]

  • Acid/Base Sensitivity: While acid-base extractions are useful, prolonged exposure to strong acids or bases could potentially lead to hydrolysis or other side reactions depending on the other functional groups present in your molecule.[4] It is always advisable to neutralize the solution promptly after extraction.

  • Oxidation: The aminothiazole ring can be susceptible to oxidation, especially if it contains other sensitive functional groups. It is good practice to handle these compounds in a well-ventilated area and consider storing them under an inert atmosphere if they are found to be unstable in air.

Q4: Can I use reverse-phase chromatography for the purification of 5-aminothiazole derivatives?

A4: Yes, reverse-phase chromatography can be a very effective technique for purifying 5-aminothiazole derivatives, especially for more polar compounds or for final purification to achieve high purity. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to improve peak shape.[6]

Q5: My 5-aminothiazole derivative is a solid. What is a general protocol for its purification by recrystallization?

A5: A general protocol for recrystallization is as follows:

  • Solvent Selection: Choose a solvent in which your compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon).[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

This protocol may require optimization for your specific compound.[2]

References

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of 5-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the N-acylation of 5-aminothiazole. This versatile scaffold is a cornerstone in medicinal chemistry, but its unique electronic properties can present challenges during synthesis.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the N-acylation of 5-aminothiazole?

Answer: A typical starting point involves dissolving the 5-aminothiazole substrate in an appropriate aprotic solvent, adding a suitable base, and then introducing the acylating agent, often at a reduced temperature to control the reaction's exothermicity.

A common set of conditions would be:

  • Substrate: 5-aminothiazole (1.0 eq)

  • Acylating Agent: Acyl chloride or anhydride (1.05-1.2 eq)

  • Base: A tertiary amine like triethylamine (TEA) or pyridine (1.5-2.0 eq). Pyridine can often serve as both the base and the solvent.[3][4][5]

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine.

  • Temperature: Initial addition of the acylating agent at 0 °C, followed by stirring at room temperature.[3]

The rationale for cooling the reaction initially is to moderate the reactivity of the acylating agent, particularly when using highly reactive acyl chlorides. This helps to prevent potential side reactions, such as di-acylation or undesired reactions with the solvent. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

Q2: How do I choose the right acylating agent?

Answer: The choice of acylating agent depends on the reactivity of your specific 5-aminothiazole derivative and the desired reaction rate. The most common agents are acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents.

Acylating AgentRelative ReactivityAdvantagesDisadvantages
Acyl Chlorides Very HighHighly reactive, often leading to fast and complete conversions.Can be too reactive, leading to side products; moisture-sensitive; generates corrosive HCl byproduct.[4][6]
Anhydrides HighLess reactive than acyl chlorides, offering better control; byproduct (a carboxylic acid) is less corrosive.[4][7]May require longer reaction times or heating; can be less atom-economical.
Carboxylic Acids Low (requires activation)Wide variety available; allows for milder reaction conditions.Requires a coupling agent (e.g., EDC, DCC, TCFH), adding cost and an additional purification step to remove byproducts.[8][9]

For robust, high-yielding reactions, acyl chlorides are often the first choice. However, if your substrate is sensitive or prone to side reactions, using an anhydride or a carboxylic acid with a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) provides a milder and more controlled approach.[8]

Q3: What is the role of the base, and which one is most effective?

Answer: The base is critical for neutralizing the acidic byproduct generated during the acylation (e.g., HCl from an acyl chloride) and can also serve to activate the amine by deprotonation, increasing its nucleophilicity.

  • Pyridine: Often used as both a solvent and a base. It is effective at scavenging acid and is a moderately strong, non-nucleophilic base. Its use as a solvent can help to solubilize the starting materials and intermediates.[3]

  • Triethylamine (TEA): A stronger, non-nucleophilic base than pyridine. It is a common choice in solvents like DCM or THF. Its volatility makes it relatively easy to remove during work-up.

  • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These are typically used in biphasic systems or when the substrate is soluble in polar solvents.[3][10] They are a good choice for large-scale reactions due to their low cost, but may result in slower reaction rates. N,N-diisopropylethylamine (DIPEA) is another common organic base used to achieve acceptable yields.[11]

The choice of base should be tailored to the specific reaction. For sensitive substrates, a weaker base or a sterically hindered base like DIPEA might be necessary to prevent base-catalyzed side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the N-acylation of 5-aminothiazole, providing a logical framework for diagnosing and solving them.

Caption: Troubleshooting Decision Tree for N-Acylation.

Q4: My reaction has stalled, and I'm getting a very low yield. What should I do?

Answer: A low yield is often due to issues with reagents or reaction conditions.

  • Verify Reagent Activity: Acylating agents, especially acyl chlorides and anhydrides, are sensitive to moisture. Hydrolysis will deactivate them. It is recommended to use a fresh bottle or a newly opened container. Similarly, ensure your solvents are anhydrous, as water will compete with the amine for the acylating agent.

  • Assess Solubility: 5-aminothiazole and its derivatives can have poor solubility in common organic solvents. If your reaction mixture is not homogeneous, the reaction kinetics will be very slow. Try a different solvent system (e.g., DMF, DMAc, or pyridine) or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of the acylating agent.

  • Evaluate the Base: The basicity of the chosen amine might be insufficient to effectively scavenge the acid produced, leading to the protonation and deactivation of the starting amine. If you are using a weak base like sodium carbonate, consider switching to a stronger organic base like triethylamine or pyridine.[3]

  • Consider an Alternative Acylating Strategy: If the above steps fail, your 5-aminothiazole may be too unreactive for the chosen conditions. Switching from an anhydride to a more reactive acyl chloride or using a coupling agent like TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) with a carboxylic acid can drive the reaction to completion.[9]

Q5: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the likely side reactions and how can I prevent them?

Answer: The primary side reaction of concern is di-acylation, where both hydrogen atoms on the primary amine are substituted. Another possibility, though less common for the exocyclic amine, is acylation at one of the ring nitrogens, particularly if the substrate is a 2-aminothiazole derivative.[12]

Strategies to Improve Selectivity:

  • Control Stoichiometry and Addition: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the agent dropwise to the reaction mixture at 0 °C to maintain a low instantaneous concentration, which disfavors the second acylation event.[3]

  • Use of Protecting Groups: In complex syntheses, protecting the amine might be the most robust strategy. While this adds steps, it ensures selectivity. A common protecting group for amines is tert-butyloxycarbonyl (Boc), which can be introduced using Boc-anhydride and later removed under acidic conditions.[13][14] This strategy is particularly useful when other reactive functional groups are present in the molecule.

  • Steric Hindrance: Employing a bulky base, such as diisopropylethylamine (DIPEA), can sometimes improve selectivity by creating a more sterically crowded environment around the amine, making the second acylation less favorable.

Experimental Protocols & Workflow

Protocol: General Procedure for N-Acylation using an Acyl Chloride

This protocol provides a reliable method for the N-acylation of 5-aminothiazole with an acyl chloride.

Materials:

  • 5-aminothiazole (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Pyridine (can be used as solvent) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) if not using pyridine as solvent

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

  • TLC plates, developing chamber, and UV lamp

Workflow Diagram:

Caption: General experimental workflow for N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-aminothiazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. If using pyridine, dissolve the 5-aminothiazole directly in pyridine.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.[3]

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the cold solution via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 5-aminothiazole spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water to quench any remaining acyl chloride.[3] If DCM was used, transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. If pyridine was used, it may be necessary to extract the product into a solvent like ethyl acetate and wash with dilute HCl to remove the pyridine, followed by a brine wash.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).[3]

References

Technical Support Center: Overcoming Solubility Issues of 5-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 5-aminothiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. 5-Aminothiazoles are a privileged scaffold in medicinal chemistry, but their unique physicochemical properties, including a tendency for strong intermolecular hydrogen bonding and crystal packing, often lead to poor solubility in common organic solvents.[1][2] This guide offers structured troubleshooting advice and in-depth FAQs to help you navigate these experimental hurdles.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems you might be facing at the bench.

Question 1: My new 5-aminothiazole derivative is insoluble in standard solvents like dichloromethane (DCM) and ethyl acetate. Where do I start?

Answer: This is a common starting point. The low solubility is likely due to a combination of the compound's polarity and its high crystal lattice energy, where the molecules are tightly packed in a solid state. Your first step should be a systematic solvent screening to identify a suitable medium.

The principle of "like dissolves like" is your guiding star.[3] However, the 5-aminothiazole structure has both polar (amino group, thiazole nitrogens) and non-polar (aryl substituents) features. A tiered approach is most effective.

Causality: The goal of a solvent screen is to find a solvent that can effectively disrupt the intermolecular forces holding your compound in its crystal lattice (solute-solute interactions) and replace them with favorable solvent-solute interactions.

Experimental Protocol: Systematic Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat the agitation. Continue this process up to a total volume of 1 mL.

  • Categorization: Classify the solubility as:

    • Soluble: Dissolves completely at a concentration >10 mg/mL.

    • Sparingly Soluble: Dissolves partially or requires a large volume of solvent.

    • Insoluble: No visible dissolution.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesProperties & Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)Excellent for dissolving polar compounds that can act as hydrogen bond acceptors.[4] DMSO and DMF are powerful "universal" organic solvents but have high boiling points, making them difficult to remove.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can act as both hydrogen bond donors and acceptors, potentially solvating the amino group and thiazole ring effectively.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar and can solvate a range of compounds. 1,4-Dioxane shows good solubility for some aminothiazole analogs.[4]
Chlorinated Dichloromethane (DCM), ChloroformGenerally better for less polar compounds, but worth testing if your derivative has large, non-polar substituents.
Question 2: My compound dissolves perfectly in DMSO, but it immediately precipitates ("crashes out") when I add this stock solution to an aqueous buffer for my biological assay. How can I fix this?

Answer: This is a classic issue of anti-solvent precipitation. Your compound has high kinetic solubility in DMSO but very low thermodynamic solubility in the final aqueous medium.[6][7] The DMSO is a good solvent, but the water acts as an anti-solvent. The key is to make the final aqueous environment more "hospitable" to your compound by using a co-solvent.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the interfacial tension between your compound and the solvent, preventing it from precipitating.[9]

Workflow for Developing a Co-Solvent System

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Co-Solvent Titration cluster_2 Step 3: Optimization a Dissolve compound in 100% water-miscible organic solvent (e.g., DMSO, NMP) to create a concentrated stock. b Prepare serial dilutions of the stock solution into your aqueous buffer. a->b c Observe for precipitation. Identify the highest concentration that remains clear. b->c Visual Inspection d If precipitation occurs at your target concentration, try a different co-solvent (e.g., PEG 400, Propylene Glycol). c->d Precipitation? e Ensure the final concentration of the organic co-solvent is compatible with your assay (e.g., <1% DMSO). c->e

Caption: Workflow for co-solvent system development.

Pro-Tip: For in vivo studies, consider formulating with safer, more biocompatible co-solvents like polyethylene glycol (PEG) or propylene glycol (PG).[10][11]

Question 3: I tried adjusting the pH of my aqueous solution, but it didn't improve the solubility of my 5-aminothiazole compound. Am I missing something?

Answer: The solubility of 5-aminothiazole derivatives is often pH-dependent due to the basicity of the amino group.[12][13] However, the effect can be counterintuitive.

Causality: In an acidic aqueous solution (pH < pKa), the amino group becomes protonated (R-NH3+). This charged species is typically much more water-soluble than the neutral form.[13] Conversely, in a neutral or basic solution (pH > pKa), the compound exists in its less polar, neutral form, which may have lower aqueous solubility but potentially higher solubility in organic solvents. The "U-shaped" solubility curve, with minimum solubility around the isoelectric point, is common for amino-containing compounds.[14]

If adjusting the pH didn't work, consider these points:

  • You may not have gone low enough: The pKa of the 5-aminothiazole amine can vary based on other substituents. You may need to go to a pH of 2-4 to achieve significant protonation.

  • Salt formation: The protonated amine forms a salt with the counter-ion from the acid (e.g., a hydrochloride or trifluoroacetate salt). The nature of this salt can also impact solubility.

  • Compound Stability: Be cautious, as extreme pH values can lead to the degradation of your compound over time.[15] Always check for stability by re-analyzing your sample after incubation.

G A R-NH3+ (Protonated) More Polar Higher Aqueous Solubility B R-NH2 (Neutral) Less Polar Lower Aqueous Solubility A->B + H+ - H+

Caption: pH-dependent equilibrium of 5-aminothiazole.

Frequently Asked Questions (FAQs)

FAQ 1: From a chemical structure standpoint, why are 5-aminothiazole compounds often so difficult to dissolve?

The poor solubility arises from a convergence of factors inherent to the scaffold:

  • High Crystal Lattice Energy: The planar thiazole ring, combined with the hydrogen-bond-donating amino group and accepting nitrogen and sulfur atoms, promotes strong, directional intermolecular hydrogen bonding. This creates a highly stable crystal lattice that requires a significant amount of energy to disrupt, a key factor described by the General Solubility Equation.[16]

  • Amphipathic Nature: The molecule possesses both polar (aminothiazole core) and often non-polar (appended aryl or alkyl groups) regions. This "split personality" makes it difficult for a single solvent to effectively solvate both parts of the molecule simultaneously.

  • Poor Wettability: The same forces that contribute to high crystal lattice energy can also make the solid material difficult to "wet" by the solvent, which is the first step in dissolution.[17]

FAQ 2: Beyond simple solvent selection, what advanced strategies can I use to improve solubility for downstream applications?

For persistent solubility issues, especially in drug development, more advanced formulation strategies are necessary. These can be broadly categorized into physical and chemical modifications.

Table 2: Advanced Solubility Enhancement Strategies

StrategyTypeMechanismKey Considerations
Solid Dispersions PhysicalThe compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG).[18][19] This prevents re-crystallization and presents the drug in a high-energy, amorphous state, which is more soluble.[20][21]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). The choice of polymer is critical for stability.[19][22]
Particle Size Reduction PhysicalTechniques like micronization or nano-milling increase the surface area-to-volume ratio of the drug particles.[3][20] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[15]Can sometimes lead to particle agglomeration. May not be sufficient for compounds with extremely low intrinsic solubility.
Complexation PhysicalUsing cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The 5-aminothiazole derivative can form an inclusion complex, where it sits inside the hydrophobic cavity, increasing its apparent water solubility.[8][23]Can significantly increase the bulk of the formulation. The binding affinity between the drug and cyclodextrin must be optimal.
Salt Formation ChemicalThe basic amino group is reacted with an acid to form a salt. Salts generally have higher aqueous solubility and faster dissolution rates than the corresponding free base due to their ionic nature.[17][23]The compound must have a suitable pKa. The resulting salt form can sometimes be less stable or hygroscopic.[23]
Co-crystals ChemicalThe compound is crystallized with a benign "co-former" molecule to create a new crystalline structure with different, often improved, physicochemical properties, including solubility.[24]Requires screening of various co-formers and crystallization conditions. The regulatory path for co-crystals can be complex.[24]
FAQ 3: How can I perform a quick and reliable solubility screen in a high-throughput manner?

In early drug discovery, kinetic solubility assays are preferred for their speed and low compound requirement.[25][26] A common method is the solution-precipitation assay using 96-well plates.[27]

Experimental Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Prep: Prepare a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: Add your test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well filter plate (with a PVDF or similar membrane).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow the system to reach equilibrium.

  • Filtration: Place the filter plate on top of a new 96-well collection plate and centrifuge to filter out any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate of the collection plate. This is typically done by HPLC-UV, LC-MS, or UV-Vis plate reader against a standard curve.[25][27] The highest concentration that remains in solution is reported as the kinetic solubility.

References

side reaction products in the synthesis of 5-aminothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Aminothiazole-2-Carboxylic Acid

Welcome to the technical support guide for the synthesis of 5-aminothiazole-2-carboxylic acid. This molecule is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors. However, its synthesis is often plagued by specific side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic protocols.

Section 1: Core Synthesis Pathway and Critical Control Points

The most robust and scalable synthesis of 5-aminothiazole-2-carboxylic acid typically proceeds via a convergent route starting from an ethyl β-ethoxyacrylate precursor. This method offers excellent regiocontrol, directing functionalization to the 5-position of the thiazole ring. The overall workflow involves bromination, cyclocondensation with thiourea, and a final ester hydrolysis. Each step, however, presents opportunities for side-product formation.

The diagram below illustrates the primary synthetic route and highlights the key junctures where side reactions commonly occur. Understanding these critical points is the first step toward effective troubleshooting.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Common Side Reactions & Byproducts A Ethyl β-ethoxyacrylate B α-Bromo Hemiacetal Intermediate A->B  NBS, Dioxane/H2O   C Ethyl 5-aminothiazole- 2-carboxylate B->C  Thiourea, Heat   S1 Over-brominated Species B->S1 Excess NBS / High Temp S2 Polymeric Tars B->S2 Uncontrolled Exotherm D 5-Aminothiazole- 2-carboxylic acid (Target Molecule) C->D  Base Hydrolysis (e.g., LiOH)    Acidic Workup   S3 Unreacted Ester (Impurity) C->S3 Incomplete Hydrolysis S4 2-Aminothiazole (Decarboxylation Product) D->S4 High Temp / Strong Acid

stability of the thiazole ring under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on the stability of the thiazole ring. This guide is designed to provide in-depth technical assistance to professionals working with thiazole-containing compounds. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the causality behind the experimental observations and troubleshooting strategies.

The thiazole ring is a cornerstone in medicinal chemistry and materials science, found in everything from vitamin B1 to numerous FDA-approved drugs.[1][2][3][4] Its aromatic nature contributes to its general stability, yet understanding its reactivity under various conditions is crucial for successful synthesis, purification, and formulation.[5][6][7] This guide addresses common questions and challenges encountered in the lab.

Frequently Asked Questions (FAQs)

General Stability

Q1: How stable is the thiazole ring to acidic conditions?

The thiazole ring is generally stable to acidic conditions. Protonation typically occurs at the nitrogen atom (N3), forming a thiazolium cation.[8] However, the stability can be influenced by the reaction conditions and the nature of substituents on the ring.

  • Causality: The lone pair of electrons on the nitrogen atom makes it the most basic site in the molecule. Protonation at this position maintains the aromaticity of the ring. With a pKa of 2.5 for the conjugate acid, thiazoles are less basic than imidazoles (pKa ≈ 7).[9]

  • Troubleshooting:

    • Unexpected Side Reactions: In the Hantzsch thiazole synthesis, acidic conditions can alter the regioselectivity of the cyclization, leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[10] Using neutral solvents can favor the formation of the desired 2-aminothiazole isomer.[10]

    • Degradation at Elevated Temperatures: While generally stable, prolonged exposure to strong acids at high temperatures can lead to ring opening or decomposition, especially for thiazoles with electron-donating groups that can be protonated and destabilize the ring. Monitor reactions closely and consider using milder acidic conditions or shorter reaction times.

Q2: What is the stability of the thiazole ring under basic conditions?

Thiazoles are susceptible to deprotonation at the C2 position by strong bases, such as organolithium reagents or Hauser bases.[8][9] The resulting carbanion is stabilized by the adjacent sulfur and nitrogen atoms.

  • Causality: The C2 proton is the most acidic proton on the thiazole ring due to the electron-withdrawing effects of both the nitrogen and sulfur atoms.[5] Deprotonation at this position generates a nucleophilic center that can be exploited for further functionalization.

  • Troubleshooting:

    • Uncontrolled Reactions: The C2-lithiated thiazole is highly reactive. If your goal is not C2 functionalization, avoid strong bases. If it is, ensure anhydrous conditions and low temperatures (e.g., -78 °C) to prevent side reactions.

    • Ring Opening: While less common than with thiazolium salts, very strong bases under harsh conditions can potentially lead to ring cleavage. If you observe unexpected product formation, consider using a milder base or protecting the C2 position if it's not the intended reaction site.

Redox Stability

Q3: Can the thiazole ring be oxidized? If so, what are the products?

Yes, the thiazole ring can be oxidized. The outcome of the oxidation depends on the oxidant used and the reaction conditions.

  • Nitrogen Oxidation: Oxidation can occur at the nitrogen atom to form a thiazole N-oxide.[9] Reagents like m-CPBA or hypofluorous acid can be used for this transformation.[9]

  • Sulfur Oxidation: Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides or sulfones.[9]

  • Ring Opening: Stronger oxidizing agents can lead to ring cleavage. For instance, oxidation of 2-thiazolines (the dihydro-analogs of thiazoles) can result in ring-opened products like sulfonic acids or disulfides.[11][12]

  • Troubleshooting:

    • Mixture of Products: If you are observing a mixture of N-oxides and S-oxides, consider using a more selective oxidizing agent. For example, HOF·CH3CN has been reported to be a novel reagent for N-oxidation.[9]

    • Degradation: If significant degradation is observed, use a milder oxidant, lower the reaction temperature, or reduce the reaction time.

Q4: How does the thiazole ring behave under reductive conditions?

The thiazole ring is generally resistant to catalytic hydrogenation.[8][13] However, it can be reduced under specific conditions.

  • Ring Cleavage: Reduction with sodium in ethanol can lead to ring cleavage.[13] Raney nickel can cause desulfurization and subsequent degradation of the ring.[8]

  • Stability to Catalytic Hydrogenation: The aromaticity of the thiazole ring makes it stable towards typical catalytic hydrogenation conditions (e.g., H2/Pd, Pt).[8] This allows for the selective reduction of other functional groups in the molecule.

  • Troubleshooting:

    • Unwanted Ring Reduction: If your goal is to reduce a substituent without affecting the thiazole ring, avoid dissolving metal reductions (like Na/ethanol) and Raney nickel. Standard catalytic hydrogenation is generally safe.

    • Incomplete Reduction of other Groups: If a desired reduction elsewhere in the molecule is sluggish, it is unlikely due to the thiazole ring. Focus on optimizing the catalyst, solvent, and reaction conditions for the target functional group.

Thermal Stability

Q5: What is the general thermal stability of thiazole-containing compounds?

Thiazole and its derivatives generally exhibit high thermal stability.[3] This is attributed to the aromaticity of the ring.

  • Quantitative Data: The thermal stability is often evaluated using Thermogravimetric Analysis (TGA). For example, thiazolo[5,4-d]thiazole derivatives often show decomposition temperatures exceeding 350 °C.[14]

  • Factors Influencing Stability: The nature of the substituents can influence the overall thermal stability of the molecule.

  • Troubleshooting:

    • Decomposition during Distillation or High-Temperature Reactions: If you suspect thermal decomposition, consider purification by chromatography or crystallization. For high-temperature reactions, it might be necessary to use a solvent with a lower boiling point or explore alternative synthetic routes that proceed under milder conditions.

Condition Reagent/Environment General Stability Potential Issues Key References
Acidic Strong acids (e.g., HCl, H2SO4)Generally stable, protonation at N3Altered regioselectivity in synthesis, potential degradation at high temperatures[8][10]
Basic Strong bases (e.g., n-BuLi, LDA)Susceptible to deprotonation at C2Uncontrolled C2 functionalization, potential for ring opening under harsh conditions[8][9]
Oxidative m-CPBA, HOF·CH3CN, KMnO4Can be oxidized at N or SMixture of N- and S-oxides, ring cleavage with strong oxidants[9][11][12]
Reductive H2/Pd, Na/EtOH, Raney NiResistant to catalytic hydrogenationRing cleavage with dissolving metals and Raney Nickel[8][13]
Thermal High temperatures (>200 °C)Generally high thermal stabilitySubstituent-dependent decomposition[3][14]

Experimental Protocols & Workflows

Protocol 1: Assessing Thiazole Stability to Acidic Conditions

Objective: To determine the stability of a thiazole-containing compound in the presence of a strong acid.

Materials:

  • Thiazole-containing compound of interest

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates, NMR tubes, HPLC vials

Procedure:

  • Dissolve a known amount of the thiazole compound in a suitable organic solvent (e.g., DCM) in a round-bottom flask.

  • Add an equimolar amount of 1 M HCl.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., 1h, 4h, 24h).

  • If no degradation is observed, the temperature can be gradually increased (e.g., to 40 °C) to assess stability under harsher conditions.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the residue by ¹H NMR and compare with the starting material to check for any structural changes.

Troubleshooting:

  • Spotting on TLC is difficult: Co-spot the reaction mixture with the starting material to easily identify any new spots.

  • Inconclusive NMR: Use 2D NMR techniques (COSY, HSQC) to confirm the structure of any potential degradation products.

Workflow: Investigating Unexpected Side Products

This workflow outlines a logical approach to identifying and mitigating the formation of unknown impurities during a reaction involving a thiazole moiety.

workflow A Unexpected side product observed (TLC/HPLC/LC-MS) B Isolate the side product (e.g., preparative TLC/HPLC) A->B C Characterize the side product (NMR, MS, IR) B->C D Hypothesize formation mechanism (e.g., ring opening, rearrangement) C->D E Modify reaction conditions to suppress side reaction D->E F Lower temperature E->F Option 1 G Change solvent E->G Option 2 H Use a milder reagent E->H Option 3 I Protect a reactive site E->I Option 4 J Re-run reaction and analyze F->J G->J H->J I->J K Side product eliminated or significantly reduced? J->K L Proceed with optimized conditions K->L Yes M Re-evaluate hypothesis K->M No M->D

Caption: Troubleshooting workflow for unexpected side products.

Mechanistic Insights

Deprotonation and Electrophilic Quench at C2

The acidity of the C2 proton is a key feature of the thiazole ring's reactivity. This can be harnessed for synthetic utility.

mechanism cluster_0 Deprotonation cluster_1 Electrophilic Quench Thiazole R-Thiazole Anion C2-Anion Thiazole->Anion Deprotonation at C2 Base Strong Base (e.g., n-BuLi) Base->Anion Product C2-Functionalized Thiazole Anion->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: C2-deprotonation and subsequent functionalization.

This two-step process allows for the introduction of a wide variety of substituents at the C2 position, a common strategy in the synthesis of biologically active molecules.

References

Technical Support Center: A Troubleshooting Guide to Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Aminothiazoles are prevalent in a wide array of pharmaceuticals, making their efficient and pure synthesis a cornerstone of medicinal chemistry.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues, ensuring scientific integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during aminothiazole synthesis, particularly via the widely used Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea.[1][3][4]

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve it?

Low or no product yield is a frequent challenge. The root cause often lies in one or more of the following factors:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While various solvents like ethanol, methanol, and even water can be used, their effectiveness depends on the specific substrates.[5] Refluxing is a common technique to increase reaction rates, and in some cases, microwave-assisted synthesis has been shown to significantly enhance yields and reduce reaction times.[5]

  • Poor Quality of Starting Materials: Ensure the purity of your α-haloketone and thiourea/thioamide. Impurities can interfere with the reaction, leading to side products or complete reaction failure.

  • Incorrect Stoichiometry: Carefully verify the molar ratios of your reactants. A slight excess of the thioamide component is sometimes used to drive the reaction to completion.[3]

  • Ineffective or Absent Catalyst: While many Hantzsch syntheses proceed without a catalyst, acidic or basic catalysts can be beneficial in certain cases.[5] For greener approaches, reusable solid catalysts like silica-supported tungstosilisic acid have been employed successfully.[5]

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for troubleshooting low yields in aminothiazole synthesis.

Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired aminothiazole. Common causes include:

  • Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to decomposition of reactants or products, or promote the formation of undesired byproducts.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • Incorrect pH: The pH of the reaction mixture can influence the reaction pathway. In some variations of the Hantzsch synthesis, acidic conditions have been shown to improve regioselectivity.[5]

  • Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to unwanted side reactions. It may be necessary to use protecting groups for sensitive functionalities before carrying out the condensation reaction.[5]

Mechanism of Hantzsch Aminothiazole Synthesis:

Understanding the mechanism can help in predicting and avoiding side reactions. The synthesis proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration.

References

Technical Support Center: Purification of 5-Aminothiazole-2-Carboxylic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 5-aminothiazole-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the purity of this crucial synthetic intermediate. Here, we will delve into the nuances of recrystallization, addressing common challenges and providing a robust, field-proven protocol.

I. Troubleshooting Guide

This section is structured to provide rapid, actionable solutions to common issues encountered during the recrystallization of this compound.

Issue 1: The Compound Fails to Dissolve Completely in the Hot Solvent.
  • Probable Cause:

    • Insufficient Solvent: The most straightforward reason is an inadequate volume of the recrystallization solvent.[1] Overly concentrating the solution can lead to premature crystallization and poor impurity separation.[2]

    • Inappropriate Solvent Choice: The selected solvent may not have sufficient solvating power for this compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve better in polar solvents.[3]

    • Presence of Insoluble Impurities: The undissolved material might not be your target compound but rather insoluble impurities.[4]

  • Solution:

    • Incremental Solvent Addition: Add small aliquots of the hot solvent to the mixture with continuous stirring and heating until the compound fully dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[1]

    • Solvent System Re-evaluation: If a large volume of solvent is required, reconsider your choice. A mixed-solvent system might be more effective.[3] For amine salts like this, mixtures of alcohols (e.g., methanol, ethanol) and water can be effective.[5][6]

    • Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration to remove them before allowing the solution to cool.[2]

Issue 2: "Oiling Out" - The Compound Separates as an Oil Instead of Crystals.
  • Probable Cause:

    • High Solute Concentration: The solution is likely supersaturated to a point where the solute's melting point is lower than the solution's temperature, causing it to separate as a liquid.[7]

    • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[8]

    • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.

  • Solution:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the concentration.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material if necessary. Once at room temperature, proceed with gradual cooling in an ice bath.[8]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled, saturated solution to induce crystallization.[8]

Issue 3: Poor or No Crystal Formation Upon Cooling.
  • Probable Cause:

    • Excessive Solvent: Too much solvent was used, and the solution is not saturated enough for crystallization to occur at the lower temperature.[1]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[3]

  • Solution:

    • Solvent Evaporation: Gently heat the solution to evaporate some of the solvent until you observe the formation of crystals on a cooled stirring rod dipped into the solution. Then, allow it to cool slowly.

    • Induce Crystallization: Try scratching the flask or adding seed crystals as described above.

    • Introduce an Anti-Solvent: If using a single solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid. Then, allow it to stand. For a polar compound like this compound, a less polar anti-solvent might be effective.

Issue 4: The Recovered Crystals are Colored or Appear Impure.
  • Probable Cause:

    • Colored Impurities: The crude material contains colored impurities that are co-crystallizing with your product.

    • Degradation: The compound may be degrading at the boiling point of the solvent. Aminothiazoles can be sensitive to prolonged heat.[9]

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Heat for a few minutes, then perform a hot filtration to remove the charcoal before cooling.

    • Use a Lower Boiling Point Solvent: If degradation is suspected, choose a solvent with a lower boiling point.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures.[2] For a polar, salt-like compound such as this compound, polar protic solvents are a good starting point. A mixture of methanol and water, or ethanol and water, is often a suitable choice.[5][6] You may need to perform small-scale solubility tests with various solvents to determine the optimal system for your specific crude material.[3]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[1] Start by adding a small volume of solvent, heat the mixture to boiling, and then continue adding small portions of hot solvent until everything is dissolved. This ensures the solution is saturated, maximizing your yield upon cooling.

Q3: My yield is very low. What could be the reason?

A3: Low yield can result from several factors:

  • Using too much solvent.[1]

  • Cooling the solution too quickly, which can trap impurities and necessitate further purification steps with subsequent material loss.

  • Premature crystallization during hot filtration.

  • The compound having significant solubility in the cold solvent.

Q4: Is it necessary to use the hydrochloride salt for recrystallization?

A4: For amines, converting them to a salt form, such as the hydrochloride, often improves their crystallization properties.[8] The salt is typically more crystalline and less soluble in organic solvents than the free base.

Q5: What are the common impurities in 5-aminothiazole-2-carboxylic acid synthesis?

A5: Common impurities can include unreacted starting materials like thiourea and α-halo carbonyl compounds, as well as byproducts from side reactions.[6] The specific impurities will depend on the synthetic route employed.

III. Experimental Protocol

Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the starting material.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Preparation: Prepare a mixture of methanol and water (e.g., a 4:1 or 9:1 v/v ratio can be a good starting point).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the methanol/water solvent mixture.

    • Gently heat the mixture with stirring.

    • Continue adding small portions of the hot solvent mixture until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of your compound).

    • Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Solvent System Methanol/Water or Ethanol/WaterBalances solvating power and anti-solvent properties for polar amine salts.[5][6]
Initial Solvent Ratio (v/v) 4:1 to 9:1 (Alcohol:Water)A starting point for optimization; adjust based on observed solubility.
Cooling Rate Slow cooling to room temperature, followed by ice bathPromotes the formation of larger, purer crystals.[2]
Final Cooling Temperature 0-4 °CMinimizes the solubility of the product in the solvent to maximize yield.

IV. Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities? cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

V. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Aminothiazole-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025, August 26). 2-Aminothiazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-aminothiazole-5-carboxylic acid AldrichCPR. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Aminothiazole-5-carboxylic acid, 95% 1 g. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(N-BOC)-Aminothiazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Confirming the Purity of 2-(1-Aminoethyl)thiazole-5-carboxylic acid: A Comparative Guide to Analytical Techniques. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, January 27). 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Analytical Method Development for Purity Assessment of 5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and purity assessment of 5-aminothiazole derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this important class of heterocyclic compounds. 5-Aminothiazoles are prevalent scaffolds in medicinal chemistry, appearing in a wide range of biologically active agents.[1][2][3][4] Ensuring their purity and stability is a critical aspect of the drug development process.

This document provides field-proven insights, troubleshooting guides for common chromatographic challenges, and answers to frequently asked questions, all grounded in established scientific principles and regulatory expectations.

Section 1: The Analytical Challenge of 5-Aminothiazole Derivatives

The unique chemical properties of the 5-aminothiazole ring present specific challenges for analytical method development. The basicity of the amino group and the potential for the thiazole ring to interact with stationary phases can lead to common issues like peak tailing and poor reproducibility. A robust, stability-indicating method is essential to accurately quantify the active pharmaceutical ingredient (API) and separate it from process impurities and degradation products.[5][6]

Section 2: Troubleshooting Guide for HPLC/UPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment.[7] This section addresses the most common issues encountered during the analysis of 5-aminothiazole derivatives in a question-and-answer format.

Peak Shape Problems

Question: Why am I observing significant peak tailing for my 5-aminothiazole analyte?

Answer: Peak tailing is the most frequent issue and typically stems from secondary interactions between the basic amine group on the thiazole ring and the HPLC column's stationary phase.

  • Causality 1: Silanol Interactions. Standard silica-based C18 columns have residual acidic silanol groups (-Si-OH) on their surface. The basic 5-amino group can undergo strong, unwanted ionic interactions with these silanols, slowing down a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.

  • Solution A: Mobile Phase pH Adjustment. Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the 5-amino group to an ammonium salt (-NH3+).[7][8] This protonated form is repelled by the residual silanols, minimizing the secondary interaction and leading to a more symmetrical peak shape.

  • Solution B: Use a High-Purity, End-Capped Column. Modern columns (e.g., those with "HS" or "AQ" designations) are manufactured using high-purity silica with minimal metal content and are extensively end-capped to shield the residual silanols. These columns are specifically designed to produce better peak shapes for basic compounds.

  • Solution C: Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase was a traditional approach. However, this can suppress ionization in mass spectrometry and is less favored than pH control or modern column chemistry.

  • Causality 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[9]

  • Solution: Perform a loading study. Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL) and inject them under the same conditions. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.

Question: My peak is splitting into two or showing a "shoulder." What's the cause?

Answer: Peak splitting or shoulders can be caused by several factors, ranging from sample preparation to column issues.[10]

  • Causality 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent much stronger than your mobile phase's starting conditions (e.g., dissolving in 100% Acetonitrile for an injection into a 95% aqueous mobile phase), it can cause localized distortion of the chromatography as the sample plug enters the column.

  • Solution: As a best practice, always try to dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use the weakest solvent possible that can still dissolve the compound.

  • Causality 2: Column Contamination or Void. A blocked column inlet frit or a void (a collapsed area of the packing material at the head of the column) can create alternative flow paths for the analyte, resulting in a split peak.[11]

  • Solution: First, try backflushing the column (reversing the flow direction at a low flow rate) to dislodge any particulates on the frit. If this fails, the column may be irreversibly damaged and should be replaced. Using a guard column is a cost-effective way to protect the analytical column from contamination.[1]

Retention and Baseline Issues

Question: My analyte's retention time is drifting or shifting between injections. Why?

Answer: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or physical environment.[12]

  • Causality 1: Insufficient Column Equilibration. If you are running a gradient method, the column must be fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration time will cause the retention time to shift, usually to earlier times.

  • Solution: Ensure your gradient program includes an equilibration period that is at least 10-15 column volumes long.

  • Causality 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile) or improper mixing.

  • Solution: Always use freshly prepared mobile phase.[12] Keep mobile phase bottles capped to minimize evaporation. If you are using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and checking if the retention time stabilizes.[1]

  • Causality 3: Temperature Fluctuation. Column temperature has a significant impact on retention time. A poorly controlled or non-existent column oven can lead to drift as the ambient laboratory temperature changes.

  • Solution: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) for stable and reproducible chromatography.[7][12]

Question: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank runs and often originate from carryover from a previous injection or contamination in the system.[1]

  • Causality 1: Sample Carryover. Highly retained or "sticky" compounds from a previous, more concentrated sample can slowly elute in subsequent runs, appearing as broad ghost peaks.

  • Solution: Optimize your needle wash/rinse procedure on the autosampler. Use a strong solvent (like acetonitrile/isopropanol) in the wash solution. It may be necessary to include multiple wash steps or a "dip" in different wash solvents.

  • Causality 2: Mobile Phase or System Contamination. Contaminants can be introduced from the solvents themselves, glassware, or leaching from system components.

  • Solution: Use only high-purity, HPLC-grade solvents and fresh, clean glassware. To identify the source, systematically replace components: run with a fresh batch of mobile phase, bypass the column with a union and run a blank, etc.

Section 3: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about method development strategy, forced degradation, and validation for 5-aminothiazole derivatives.

Question 1: What is a good starting point for developing a stability-indicating HPLC method for a novel 5-aminothiazole derivative?

Answer: A systematic approach is crucial. A good starting point involves a generic gradient method that can be optimized based on the initial results.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 100-150 mm x 4.6 mm, 2.7-5 µmC18 is a versatile reversed-phase chemistry suitable for many small molecules. Choose a high-purity, end-capped column to minimize peak tailing.[7]
Mobile Phase A 0.1% Formic Acid (FA) or Phosphoric Acid (OPA) in WaterProvides an acidic pH to protonate the basic amine, improving peak shape. FA is MS-compatible; OPA is for UV detection only.[7][8][13]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and lower viscosity than methanol, leading to better efficiency.[8]
Gradient 5% to 95% B over 15-20 minutesA broad gradient helps to elute a wide range of potential impurities and degradants. The results will inform further optimization.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and efficiency.
Column Temp. 30 °C or 40 °CElevated temperature improves efficiency and reduces mobile phase viscosity, but check for thermal stability of the analyte.[7]
Detection UV/PDA Detector at an optimal wavelengthPerform a UV scan of your analyte in the mobile phase to determine the wavelength of maximum absorbance (λmax) for the best sensitivity. A Photo Diode Array (PDA) detector is crucial for assessing peak purity.[5]
Injection Vol. 5 - 10 µLKeep the injection volume low initially to avoid overload.

Question 2: How do I properly design and execute a forced degradation study?

Answer: Forced degradation (or stress testing) is a regulatory requirement to demonstrate the specificity of your analytical method.[5][14] The goal is to intentionally degrade the drug substance to an extent of 5-20% to ensure that your method can separate the intact drug from its potential degradation products.[5][15]

Forced_Degradation_Workflow

A detailed protocol for this workflow is provided in the subsequent section.

Question 3: What are the key parameters to assess when validating a purity method according to ICH guidelines?

Answer: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[16][17] For a quantitative impurity test, the key validation parameters according to ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[18] Forced degradation studies are the primary tool to demonstrate specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification limit for the impurity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the impurities at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision (rarely required for submission unless part of a collaborative study).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ±0.2, column temperature ±5°C). This provides an indication of its reliability during normal usage.

Section 4: Experimental Protocols

Protocol: Forced Degradation of a 5-Aminothiazole Derivative

This protocol provides a general framework. The specific concentrations, temperatures, and time points must be optimized to achieve the target degradation of 5-20%.[5][19]

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M HCl.

    • Heat in a water bath at 60 °C.

    • Withdraw aliquots at several time points (e.g., 2, 4, 8 hours).

    • Neutralize the aliquot with an equivalent amount of 1.0 M NaOH, dilute to a final concentration with mobile phase, and inject into the HPLC system.[20]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.

    • Keep at room temperature or heat gently (e.g., 60 °C).

    • Withdraw aliquots at time points, neutralize with 1.0 M HCl, dilute, and inject.[20]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light.

    • Monitor the reaction at several time points (e.g., 4, 8, 24 hours), dilute, and inject.

  • Thermal Degradation:

    • Spread a thin layer of the solid drug substance in a petri dish.

    • Place in an oven at 80 °C.

    • Sample at various time points, prepare a solution at the target concentration, and inject.[15]

  • Photolytic Degradation:

    • Expose both the solid drug substance and a solution of the drug to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]

    • A control sample should be stored under the same conditions but protected from light.

    • Sample at the end of the exposure, prepare for injection, and analyze.

  • Analysis and Evaluation: For all conditions, analyze the stressed samples alongside an unstressed control. Use a PDA detector to check for co-elution and assess peak purity of the main component. Calculate the mass balance to ensure that the decrease in the main peak area is reasonably accounted for by the increase in impurity peak areas.

Troubleshooting_Flowchart

References

Validation & Comparative

The 5-Position Power Play: A Comparative Analysis of 5-Substituted 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (2-AT) scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile template for drug design, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] Among the various points of modification on the 2-AT core, the 5-position has garnered significant attention. Strategic substitution at this position can profoundly influence the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric hindrance—thereby fine-tuning its interaction with biological targets and ultimately shaping its therapeutic potential.[1]

This guide offers an in-depth comparative analysis of 5-substituted 2-aminothiazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and performance in key therapeutic areas. We will delve into the experimental data that underscores the critical role of the 5-substituent in modulating biological efficacy, providing a valuable resource for researchers engaged in the rational design of novel therapeutics based on this remarkable scaffold.

The Synthetic Keystone: Hantzsch Thiazole Synthesis and Beyond

The primary and most classical route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-substituted 2-aminothiazoles, the general strategy involves modifications of the starting materials or subsequent functionalization of the 2-AT ring.

A common approach to introduce substituents at the 5-position is to start with a 2-aminothiazole and perform an electrophilic halogenation, typically bromination, at the C5 position. The resulting 5-halo-2-aminothiazole is a versatile intermediate that can undergo various nucleophilic substitution or cross-coupling reactions to introduce a diverse array of functionalities.[4][5]

Synthesis of 5-Substituted 2-Aminothiazoles alpha-Haloketone alpha-Haloketone Hantzsch Synthesis Hantzsch Synthesis alpha-Haloketone->Hantzsch Synthesis Thiourea Thiourea Thiourea->Hantzsch Synthesis 2-Aminothiazole 2-Aminothiazole Hantzsch Synthesis->2-Aminothiazole Electrophilic Halogenation (e.g., Br2) Electrophilic Halogenation (e.g., Br2) 2-Aminothiazole->Electrophilic Halogenation (e.g., Br2) 5-Halo-2-aminothiazole 5-Halo-2-aminothiazole Electrophilic Halogenation (e.g., Br2)->5-Halo-2-aminothiazole Nucleophilic Substitution / Cross-Coupling Nucleophilic Substitution / Cross-Coupling 5-Halo-2-aminothiazole->Nucleophilic Substitution / Cross-Coupling 5-Substituted 2-Aminothiazole 5-Substituted 2-Aminothiazole Nucleophilic Substitution / Cross-Coupling->5-Substituted 2-Aminothiazole

Caption: General synthetic routes to 5-substituted 2-aminothiazoles.

Comparative Biological Activities: A Tale of Two Therapeutic Arenas

The strategic introduction of substituents at the 5-position has been shown to dramatically impact the biological activity of 2-aminothiazole derivatives. Below, we compare the performance of various 5-substituted analogs in the key therapeutic areas of oncology and infectious diseases.

Anticancer Activity: Targeting Malignancy with Precision

The 2-aminothiazole scaffold is a core component of several anticancer agents, including the FDA-approved drug dasatinib.[6] Research has demonstrated that modifications at the 5-position can significantly enhance the cytotoxic and antiproliferative activities of these compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1 -BrA549 (Lung)15.6[1]
2 -BrU-87 MG (Glioma)12.5[1]
3 -C(O)NH-arylK562 (Leukemia)0.8[1]
4 -C(O)NH-arylMCF-7 (Breast)1.2[1]
5 -C(O)NH-arylHT-29 (Colon)2.5[1]

Structure-Activity Relationship (SAR) Insights:

The data clearly indicates that the nature of the 5-substituent is a critical determinant of anticancer potency.[1] While a simple bromo-substitution (Compounds 1 and 2 ) confers moderate activity, the introduction of more complex carboxamide functionalities (Compounds 3 , 4 , and 5 ) leads to a significant increase in potency and can introduce selectivity towards different cancer cell types.[1][7] The aryl group of the carboxamide moiety offers further opportunities for modification to optimize target engagement and pharmacokinetic properties. Aromatic substitutions at the 4- or 5-position have been shown to improve antitumor activity more than aliphatic substitutions.[7]

Antimicrobial Activity: Combating Pathogens with Enhanced Potency

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 5-Substituted 2-aminothiazoles have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives

Compound ID5-SubstituentMicroorganismMIC (µg/mL)Reference
Unsubstituted 2-AT -HE. coli, S. aureus, A. niger>100[1]
6 -N=N-arylE. coli12.5[1]
7 -N=N-arylS. aureus6.25[1]
8 -N=N-arylA. niger25[1]
9 -N=N-arylA. oryzae12.5[1]

Structure-Activity Relationship (SAR) Insights:

Unsubstituted 2-aminothiazole exhibits negligible antimicrobial activity.[1] However, the introduction of an arylazo group at the 5-position (Compounds 6 , 7 , 8 , and 9 ) dramatically enhances the antimicrobial and antifungal properties.[1] This highlights the transformative effect of the 5-substituent, turning a weakly active core into a potent antimicrobial scaffold. The electronic and steric properties of the arylazo group are likely key to its interaction with microbial targets.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of 5-Bromo-2-aminothiazole Derivatives

This protocol describes the bromination of a 2-aminothiazole derivative, a key step in creating a versatile intermediate for further substitution.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the 2-aminothiazole derivative in DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add NBS portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the 5-bromo-2-aminothiazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

A Word of Caution: The "Toxicophore" Consideration

While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without its potential liabilities. The 2-aminothiazole moiety has been classified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites.[8][9] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity. Therefore, while exploring the therapeutic benefits of 5-substituted 2-aminothiazoles, it is crucial to conduct thorough safety and metabolic profiling to mitigate any potential risks.

Conclusion: The Path Forward

The 5-position of the 2-aminothiazole ring is a critical "hotspot" for medicinal chemists to exploit in the design of novel therapeutics. The evidence overwhelmingly demonstrates that strategic substitution at this position can dramatically enhance biological activity and introduce target selectivity. From potent anticancer agents to broad-spectrum antimicrobials, the possibilities are vast. However, a deep understanding of the structure-activity relationships, coupled with careful consideration of potential metabolic liabilities, is paramount for the successful translation of these promising compounds from the laboratory to the clinic. The continued exploration of diverse 5-substituents will undoubtedly unlock new therapeutic avenues and further solidify the 2-aminothiazole scaffold's esteemed position in the arsenal of drug discovery.

References

The 5-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. Within the vast landscape of heterocyclic chemistry, the 5-aminothiazole core has emerged as a "privileged structure," a molecular framework that consistently imparts desirable pharmacological properties to a diverse range of molecules. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 5-aminothiazole analogs, drawing upon experimental data to elucidate the nuanced effects of chemical modifications on their biological activity. We will explore this versatile scaffold through the lens of its application as both a potent kinase inhibitor and a promising antifungal agent, providing field-proven insights and detailed experimental methodologies to empower your own drug discovery endeavors.

The 5-Aminothiazole Core: A Chameleon in Medicinal Chemistry

The 5-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows it to engage with a wide array of biological targets, including enzymes, receptors, and protein-protein interfaces.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The true power of this scaffold, however, lies in the strategic modification of its three key positions: the 2-amino group, the 4-position, and the 5-position. Understanding the impact of substituents at these locations is paramount to tailoring the potency, selectivity, and pharmacokinetic properties of 5-aminothiazole-based drug candidates.

Cracking the Code: Structure-Activity Relationships of 5-Aminothiazole Analogs

The biological activity of 5-aminothiazole derivatives is exquisitely sensitive to the nature and position of their substituents. Below, we dissect the SAR of this scaffold in two distinct therapeutic contexts: kinase inhibition and antifungal activity.

As Kinase Inhibitors: Targeting the ATP-Binding Site

A multitude of 5-aminothiazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and established targets in oncology and immunology.[5] A common strategy involves the 2-amino group acting as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

A prime example of a successful 5-aminothiazole-based kinase inhibitor is Dasatinib, a potent pan-Src family kinase inhibitor.[6] The development of such inhibitors provides a rich source of SAR data.

Key SAR Observations for Kinase Inhibition:

  • The 2-Amino Group (R¹): This position is critical for hinge binding. Acylation or substitution with specific heterocyclic rings can significantly enhance potency. For instance, substitution with a 2-chloropyrimidine moiety, as seen in Dasatinib, is crucial for its potent activity.

  • The 4-Position (R²): This position often points towards the solvent-exposed region of the ATP-binding pocket. Substitution with aryl or heteroaryl groups can influence selectivity and potency. For example, in a series of Aurora kinase inhibitors, a 4-phenyl group was found to be favorable for activity.[7]

  • The 5-Position (R³): Modifications at this position can modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability. Introduction of a carboxamide group, for instance, can provide an additional hydrogen bonding interaction and improve the drug-like properties of the compound.[3]

Comparative Analysis of 5-Aminothiazole Analogs as Aurora Kinase A Inhibitors

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentAurora A IC₅₀ (nM)[7]
1 H4-AnilinophenylH1500
2 H4-(4-Methylanilino)phenylH800
3 H4-(4-Methoxyanilino)phenylH600
4 H4-(4-Chloroanilino)phenylH300
5 Acetyl4-(4-Chloroanilino)phenylH150
6 H4-(4-Chloroanilino)phenylCONH₂79

This table presents a selection of data to illustrate SAR trends and is not exhaustive.

The data clearly indicates that electron-withdrawing groups on the 4-anilino substituent (compound 4 vs. 2 and 3) enhance potency. Furthermore, acylation of the 2-amino group (compound 5) and the introduction of a carboxamide at the 5-position (compound 6) lead to a significant increase in inhibitory activity against Aurora A kinase.[7]

Visualizing the Interaction: 5-Aminothiazole Analog in the SYK Kinase Active Site

To understand the molecular basis of inhibition, we can visualize the binding mode of a 5-aminothiazole derivative within the ATP-binding pocket of Spleen Tyrosine Kinase (SYK), based on the crystal structure PDB ID: 5CXH.[1][8]

G cluster_kinase SYK Kinase Active Site cluster_inhibitor 5-Aminothiazole Inhibitor Ala451 Ala451 (Hinge) Glu449 Glu449 (Hinge) Leu377 Leu377 Val385 Val385 Lys402 Lys402 (Catalytic) Asp512 Asp512 (DFG motif) Thiazole Thiazole Ring Thiazole->Glu449 H-bond Amino 2-Amino Group Amino->Ala451 H-bond R2 R² Substituent R2->Leu377 Hydrophobic R2->Val385 Hydrophobic R5 R⁵ Substituent R5->Lys402 Ionic/H-bond R5->Asp512 Water-mediated H-bond

Caption: Binding mode of a 5-aminothiazole inhibitor in the SYK kinase active site.

This diagram illustrates the key interactions that contribute to the inhibitor's potency. The 2-amino group and the thiazole nitrogen form crucial hydrogen bonds with the hinge region, a hallmark of many kinase inhibitors. The substituents at the 4- and 5-positions engage in hydrophobic and polar interactions, respectively, further anchoring the molecule in the active site.

As Antifungal Agents: Disrupting Fungal Cell Integrity

Invasive fungal infections pose a significant threat to immunocompromised individuals, and the development of novel antifungal agents is a pressing need. 5-Aminothiazole derivatives have shown promising activity against a range of fungal pathogens.

Key SAR Observations for Antifungal Activity:

  • The 2-Amino Group (R¹): Often substituted with various aryl or heteroaryl moieties. The nature of this substituent can significantly impact the antifungal spectrum and potency.

  • The 4-Position (R²): Typically bears an aryl group. Substituents on this aromatic ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with fungal targets.

  • The 5-Position (R³): Introduction of small alkyl or acyl groups at this position can enhance antifungal activity. For example, a 5-methyl group has been shown to be beneficial in some series.[4]

Comparative Analysis of 5-Aminothiazole Analogs Against Candida albicans

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentC. albicans MIC (µg/mL)[3]
7 Phenyl4-ChlorophenylH128
8 4-Methylphenyl4-ChlorophenylH64
9 4-Methoxyphenyl4-ChlorophenylH32
10 4-Chlorophenyl4-ChlorophenylH16
11 4-Chlorophenyl4-ChlorophenylMethyl8
12 4-Chlorophenyl4-ChlorophenylAcetyl4

This table presents a selection of data to illustrate SAR trends and is not exhaustive.

The data demonstrates that electron-withdrawing substituents on the R¹ phenyl ring (compound 10 vs. 8 and 9) improve antifungal activity. Furthermore, the introduction of a small alkyl (compound 11) or acyl (compound 12) group at the 5-position leads to a marked increase in potency against Candida albicans.[3]

From Bench to Biological Insight: Essential Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative 5-aminothiazole analog and its evaluation in a common biological assay.

Synthesis of a 2,4-Disubstituted-5-aminothiazole: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.46 g, 6.0 mmol).

  • Add methanol (10 mL) and a magnetic stir bar to the flask.

  • Heat the mixture to reflux (approximately 65°C) with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution.

  • Stir the resulting suspension for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 10 mL).

  • Dry the product in a vacuum oven at 50°C to a constant weight.

  • The expected product is a pale yellow solid. The yield and purity can be determined by weighing the final product and by analytical techniques such as NMR and melting point determination.

Visualizing the Workflow: Hantzsch Thiazole Synthesis

G start Start reactants Combine 2-Bromoacetophenone and Thiourea in Methanol start->reactants reflux Reflux for 2 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into 5% Na₂CO₃ solution cool->precipitate filter Vacuum Filter and Wash precipitate->filter dry Dry the Product filter->dry end End dry->end

Caption: Workflow for the Hantzsch synthesis of a 2-amino-4-phenylthiazole.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of synthesized 5-aminothiazole analogs as kinase inhibitors, an in vitro kinase assay is performed. The following protocol describes a common luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (5-aminothiazole analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a control) to each well.

  • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Workflow: In Vitro Kinase Assay

G start Start plate_prep Prepare Serial Dilutions of Test Compounds start->plate_prep add_kinase Add Kinase to Plate plate_prep->add_kinase pre_incubate Pre-incubate Inhibitor and Kinase add_kinase->pre_incubate start_reaction Initiate Reaction with Substrate and ATP pre_incubate->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp Incubate for ADP Detection add_adp_glo->incubate_adp add_kinase_detection Add Kinase Detection Reagent incubate_adp->add_kinase_detection incubate_luminescence Incubate for Luminescence add_kinase_detection->incubate_luminescence read_plate Measure Luminescence incubate_luminescence->read_plate end End read_plate->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The 5-aminothiazole scaffold has unequivocally established its position as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the ability to finely tune its biological activity through systematic structural modifications make it an invaluable tool in the quest for novel therapeutics. This guide has provided a comparative analysis of the SAR of 5-aminothiazole analogs, highlighting the key structural features that govern their efficacy as both kinase inhibitors and antifungal agents.

The provided experimental protocols for synthesis and biological evaluation serve as a practical foundation for researchers seeking to explore the potential of this remarkable heterocyclic system. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile 5-aminothiazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines. Future research will undoubtedly focus on the development of more selective and potent analogs with optimized pharmacokinetic profiles, further expanding the therapeutic reach of this privileged chemical entity.

References

Validating 5-Aminothiazole-2-Carboxylic Acid: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a discovery program. An ideal scaffold should be synthetically tractable, possess favorable physicochemical properties, and allow for versatile functionalization to optimize potency, selectivity, and pharmacokinetic profiles. The 2-aminothiazole ring is a prominent heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth validation of a specific, yet powerful, iteration of this pharmacophore: 5-aminothiazole-2-carboxylic acid . Through a comparative analysis with alternative scaffolds, supported by experimental data and detailed validation protocols, we will establish its viability as a cornerstone for modern drug discovery, particularly in the realm of kinase inhibition.

The 2-Aminothiazole Core: A Foundation for Potent Bioactivity

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry.[2] Its defining feature is the amino group at the 2-position, which can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases.[3] The thiazole ring itself is a stable aromatic system, and strategic substitutions at the 4 and 5-positions can profoundly modulate the biological activity and physicochemical properties of the resulting compounds.[1] This has led to the development of a wide array of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

A prime example of the successful application of this scaffold is Dasatinib , a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][6] The core of Dasatinib is a N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide, highlighting the importance of the aminothiazole for kinase binding and the 5-carboxamide for extending into other regions of the active site to enhance potency and selectivity.[6]

Strategic Advantage of the 5-Carboxylic Acid Moiety

While many successful 2-aminothiazole drugs, like Dasatinib, feature a 5-carboxamide, the parent 5-aminothiazole-2-carboxylic acid scaffold offers its own unique set of strategic advantages. The carboxylic acid group can serve as a key interaction point with positively charged residues (e.g., lysine) in a target's active site. Furthermore, it provides a versatile synthetic handle for the creation of diverse libraries of amides, esters, and other derivatives, allowing for extensive structure-activity relationship (SAR) exploration.[7] However, the presence of a carboxylic acid can also introduce challenges, such as metabolic instability and limited passive diffusion across biological membranes, which necessitates careful bioisosteric replacement strategies in many drug design campaigns.[8]

Comparative Analysis: Performance Against Alternative Scaffolds

The validation of any scaffold is incomplete without a rigorous comparison to viable alternatives. The choice of a core structure is often context-dependent, with each offering a unique balance of properties.

ScaffoldKey Features & AdvantagesPotential LiabilitiesRepresentative Application(s)
5-Aminothiazole-2-carboxylic acid - Proven kinase hinge-binding capabilities (via 2-amino group).- Versatile synthetic handle at the 5-position.- Potential for additional ionic interactions via the carboxylic acid.- Carboxylic acid may lead to poor cell permeability and metabolic instability.- Potential for off-target effects due to the "privileged" nature of the 2-aminothiazole core.[2]Kinase inhibitors (e.g., precursors to Dasatinib-like molecules).[9]
2-Aminooxazole - Bioisostere of 2-aminothiazole.- Generally more hydrophilic, leading to improved aqueous solubility.[10][11]- Lacks the oxidizable sulfur atom, potentially reducing metabolism.[10]- May exhibit different electronic properties compared to the thiazole, altering target engagement.- Synthesis can be more challenging than for the corresponding thiazoles.[12]Antimycobacterial agents, kinase inhibitors.[10][12]
Aminopyrimidine / Aminopyrazole - Widely used as hinge-binders in kinase inhibitors.- Offer multiple points for substitution, allowing for fine-tuning of properties.- Generally good metabolic stability.- Can sometimes lead to compounds with higher molecular weight and lipophilicity.- May have different vectoral projections for substituents compared to 5-membered rings.Kinase inhibitors (e.g., Imatinib, Crizotinib).[13]
5-Oxo-1,2,4-oxadiazole - Effective bioisostere for carboxylic acids, improving metabolic stability and oral bioavailability.[8]- Maintains the ability to act as a hydrogen bond acceptor.- Can be synthetically challenging to install.- May alter the overall conformation and binding mode compared to a carboxylic acid.AT1 receptor antagonists, β-secretase inhibitors.[8]
Experimental Data Snapshot: Anticancer Activity

The true measure of a scaffold's potential lies in the empirical data generated from its derivatives. The following table summarizes the in vitro anticancer activity of several N-phenylamide derivatives of 2-aminothiazole-5-carboxylic acid, demonstrating the scaffold's ability to produce highly potent compounds.

CompoundStructureTarget Cell LineIC₅₀ (µM)Reference
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideK563 (Leukemia)< 0.001[9]
MCF-7 (Breast)< 1[9]
HT-29 (Colon)< 1[9]
Compound 21 (Dasatinib analog) N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)16.3[14]
MCF-7 (Breast)20.2[14]
HT-29 (Colon)21.6[14]
Goniofufurone Bioisostere 4 Thiazole-based goniofufurone analogMCF-7 (Breast)0.00019[15]

This data clearly indicates that while the core 2-aminothiazole-5-carboxamide is a potent starting point, further derivatization at the 2-amino position is crucial for achieving the nanomolar potencies seen with drugs like Dasatinib.[9][14] The remarkable potency of the goniofufurone bioisostere also underscores the versatility of the thiazole scaffold in generating highly active compounds.[15]

Experimental Validation Workflow

A rigorous and self-validating experimental workflow is essential to confirm the potential of any new chemical series based on the 5-aminothiazole-2-carboxylic acid scaffold. This involves a tiered approach, starting with fundamental physicochemical and biological profiling and progressing to more complex ADME and in vivo studies for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Lead Characterization cluster_2 Tier 3: Preclinical Evaluation synthesis Synthesis of Derivatives physchem Physicochemical Profiling (Solubility, logP) synthesis->physchem cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) physchem->cytotoxicity kinase_inhibition Primary Kinase Assay (Biochemical IC₅₀) cytotoxicity->kinase_inhibition selectivity Kinase Selectivity Panel kinase_inhibition->selectivity cellular_activity Cellular Assay (e.g., Phospho-protein Western Blot) selectivity->cellular_activity adme In Vitro ADME Profiling (Metabolic Stability, Permeability) cellular_activity->adme pk_studies Pharmacokinetic Studies (in vivo) adme->pk_studies efficacy In Vivo Efficacy Model pk_studies->efficacy caption Figure 1. Tiered experimental workflow for scaffold validation.

Caption: Figure 1. Tiered experimental workflow for scaffold validation.

Key Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step protocols for the critical assays in the validation workflow.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a fundamental first step to assess the effect of new compounds on cell proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[4][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The assay measures the amount of phosphorylated substrate or the amount of ADP produced. The presence of an inhibitor will reduce the kinase's activity, leading to a decrease in signal.

Protocol (Luminescence-Based - e.g., ADP-Glo™):

  • Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate peptide, and ATP in an appropriate kinase buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme. Allow a brief pre-incubation (15-30 minutes) for the compound to bind to the kinase.[18]

  • Initiation: Initiate the reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Kₘ for the kinase to ensure competitive binding can be accurately assessed.[18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[5]

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[5]

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls and determine the IC₅₀ value.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.

Key Assays:

  • Metabolic Stability (Liver Microsome Assay): This assay predicts the rate of metabolism by cytochrome P450 enzymes in the liver.

    • Protocol Outline: Incubate the test compound with human liver microsomes and NADPH (a necessary cofactor). At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS. The rate of disappearance is used to calculate the compound's intrinsic clearance and half-life.

  • Permeability (Caco-2 Assay): This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer) to predict intestinal absorption of orally administered drugs.

    • Protocol Outline: Grow Caco-2 cells on a semi-permeable membrane in a transwell plate. Add the test compound to the apical (top) side and measure its appearance on the basolateral (bottom) side over time using LC-MS/MS. This provides the apparent permeability coefficient (Papp).[12]

  • Plasma Protein Binding (Equilibrium Dialysis): This assay determines the fraction of a compound that binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

    • Protocol Outline: Place plasma containing the test compound in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber. Allow the system to reach equilibrium. Measure the concentration of the compound in both chambers by LC-MS/MS to calculate the percentage of protein binding.[12]

Conclusion and Future Outlook

The 5-aminothiazole-2-carboxylic acid scaffold stands as a robust and highly versatile platform for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic accessibility and the proven ability of the 2-aminothiazole core to effectively interact with the kinase hinge region provide a solid foundation for drug design.[3] The carboxylic acid at the 5-position, while presenting potential challenges in terms of permeability, offers a key point for diversification and interaction with target proteins.

As demonstrated by the potent anticancer activity of its derivatives, this scaffold can be elaborated to produce compounds with nanomolar efficacy.[9][15] A direct comparison with bioisosteric alternatives like 2-aminooxazoles reveals a classic trade-off in drug design: the potential for improved solubility and metabolic stability versus the established interaction profile and synthetic ease of the thiazole.[10][11]

The validation of any new chemical series derived from this scaffold must follow a rigorous, multi-tiered experimental workflow, encompassing cytotoxicity, direct target engagement, selectivity, and comprehensive ADME profiling. By employing the detailed protocols provided, researchers can confidently assess the viability of their compounds and make data-driven decisions to advance the most promising candidates. The continued exploration of the 5-aminothiazole-2-carboxylic acid chemical space, guided by structural biology and a deep understanding of its physicochemical properties, will undoubtedly lead to the discovery of the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement of the 5-Aminothiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the strategic bioisosteric replacement of the 5-aminothiazole scaffold. In medicinal chemistry, the 5-aminothiazole ring is recognized as a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[1][2][3] Its utility stems from its rigid, planar structure and its ability to engage in multiple hydrogen bonding interactions as both a donor (the amino group) and an acceptor (the ring nitrogen).

However, as with any scaffold, the 5-aminothiazole moiety is not without its liabilities. Depending on the substitution pattern and the biological target, it can present challenges related to metabolic stability, physicochemical properties like solubility and lipophilicity, or off-target activity. This is where the principle of bioisosterism becomes a critical tool in the drug discovery workflow. Bioisosterism, the practice of exchanging one functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) profile, is a cornerstone of modern lead optimization.[4][5]

This guide will provide an in-depth comparison of key bioisosteric replacements for the 5-aminothiazole ring, supported by experimental data and validated protocols. We will explore the causal relationships behind these strategic modifications, empowering you to make informed decisions in your drug design campaigns.

The 5-Aminothiazole Scaffold: Properties and Rationale for Replacement

The 5-aminothiazole ring possesses a unique electronic and structural profile. The endocyclic sulfur and nitrogen atoms, combined with the exocyclic amino group, create a distinct dipole moment and hydrogen bonding pattern that often dictates its interaction with protein targets. Before considering replacements, it is crucial to understand the properties we aim to modulate.

  • Physicochemical Properties : The thiazole ring is generally considered lipophilic. The amino group provides a degree of polarity, but overall lipophilicity can be a concern, potentially leading to poor solubility or high plasma protein binding.

  • Metabolic Stability : Aromatic rings are often susceptible to cytochrome P450 (CYP)-mediated oxidation.[6] While thiazoles can be relatively stable, specific substitution patterns can render them metabolically liable.

  • Target Interactions : The precise geometry and electronic distribution of the ring are key to its binding affinity. The goal of a bioisosteric replacement is to retain or improve these critical interactions while addressing other liabilities.

The decision to pursue a bioisosteric replacement is driven by a need to overcome a specific, data-supported liability in a lead compound. The workflow below illustrates a typical decision-making process in a lead optimization campaign.

G cluster_0 Lead Optimization Workflow A Lead Compound with 5-Aminothiazole Scaffold B In Vitro & In Vivo Profiling (Potency, ADME, PK) A->B C Identify Liability (e.g., Poor Solubility, High Metabolism, Off-Target Activity) B->C Data Analysis D Hypothesize Bioisosteric Replacement Strategy C->D Problem Identification E Synthesis of Bioisosteric Analogs D->E Design F Comparative Profiling of Analogs vs. Lead E->F Testing F->D Not Improved G Select Candidate with Improved Profile F->G Improved? H Further Optimization or Preclinical Development G->H

Caption: A typical workflow for bioisosteric replacement in drug discovery.

Comparative Analysis of Key Bioisosteres

The selection of a bioisostere is a hypothesis-driven process. Here, we compare the most common replacements for the 5-aminothiazole ring, focusing on the 2-aminothiazole isomer, for which more direct comparative data is available, and extrapolating principles to the 5-amino isomer. The core principle involves replacing the sulfur atom ('thio') with oxygen ('oxa'), nitrogen ('aza'), or carbon ('carba') moieties.

The 2-Aminooxazole Ring: A Classical Replacement

The most direct classical bioisostere for the 2-aminothiazole is the 2-aminooxazole. This replacement involves substituting the sulfur atom with oxygen, a change that maintains the overall ring size and hydrogen bonding pattern but significantly alters the electronics and physicochemical properties.

The primary driver for this substitution is to reduce lipophilicity and potentially improve solubility. Oxygen is more electronegative and less polarizable than sulfur, leading to a more polar heterocycle. This seemingly minor change can have a profound impact on the molecule's overall profile.

A study directly comparing N-thiazolylcarboxamides with their N-oxazolylcarboxamide counterparts provided clear experimental evidence for this effect.[7] The isosteric exchange of thiazole for oxazole consistently resulted in a significant decrease in lipophilicity, as measured by the chromatographic hydrophobicity index (log k'w).

Scaffold Subtype Average Decrease in log k'w Fold Decrease in Lipophilicity Reference
Subtype I (without additional phenyl)0.95 ± 0.09~8.9 times[7]
Subtype II (with additional phenyl)1.05 ± 0.04~11.3 times[7]

Causality: The decrease in lipophilicity upon replacing sulfur with oxygen can be attributed to the increased polarity of the C-O bond compared to the C-S bond and the greater ability of the oxygen atom to participate in hydrogen bonding with water. This modification can be a powerful strategy to escape lipophilic "traps" that often lead to poor pharmacokinetics and promiscuous binding. In the referenced study, this switch not only reduced lipophilicity but also improved antimicrobial activity against Mycobacterium tuberculosis.[7]

Other Five-Membered Heterocycles: Aminopyrazoles, Aminoimidazoles, and Oxadiazoles

While the aminooxazole is a direct isostere, other nitrogen-containing heterocycles like pyrazoles and imidazoles can also serve as effective bioisosteres. These are often considered "non-classical" replacements as they alter the arrangement of heteroatoms more significantly.[4]

Caption: Bioisosteric relationships between 5-aminothiazole and related heterocycles.

  • Aminopyrazoles/Aminoimidazoles : Replacing the sulfur atom with a nitrogen atom introduces an additional hydrogen bond donor or acceptor site (depending on substitution) and can significantly alter the pKa of the molecule. This can be used to fine-tune interactions with specific residues in a binding pocket or to modulate solubility at physiological pH. For example, the introduction of a nitrogen atom into an aromatic ring generally improves metabolic stability and water solubility.[6]

  • Aminooxadiazoles : These rings, such as the 1,3,4-oxadiazole, can mimic the geometry and hydrogen bonding capabilities of the aminothiazole. The electron-withdrawing nature of the 1,3,4-oxadiazole ring is more pronounced than that of an oxazole or imidazole, which can be exploited to modulate the reactivity of adjacent functional groups.[5]

Causality and Strategic Choice: The choice between these heterocycles depends on the specific problem being addressed.

  • To reduce lipophilicity , the aminooxazole is a primary choice.[7]

  • To introduce a new H-bond vector or modulate pKa , an aminopyrazole or aminoimidazole is a logical option.

  • To increase polarity and metabolic stability while maintaining a similar spatial arrangement, an aminooxadiazole can be effective.

Experimental Protocols: A Self-Validating System

The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental methods for synthesis and evaluation.

General Synthesis of Aminothiazole and Aminooxazole Scaffolds

The Hantzsch thiazole synthesis is a classic and reliable method for preparing the core aminothiazole ring.[8] A parallel approach can be used for the aminooxazole.

Protocol: Synthesis of N-Aryl-2-aminothiazole/oxazole-4-carboxamides

  • Thiourea/Urea Preparation : To a solution of the appropriate α-bromoketone (1.0 eq) in ethanol (10 mL/mmol), add thiourea (for thiazole) or urea (for oxazole) (1.2 eq).

  • Cyclization : Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the solvent under reduced pressure. Neutralize with a saturated solution of NaHCO₃ and extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Amide Coupling : To the synthesized 2-amino-heterocycle (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Final Reaction : Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

  • Final Purification : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final compound via column chromatography or preparative HPLC.

Self-Validation: Each step is monitored by TLC or LC-MS to ensure complete conversion. The structure and purity of the final compounds must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Evaluation of Physicochemical and Biological Properties

To objectively compare the parent compound with its bioisostere(s), a standardized panel of assays is essential.

Protocol: Comparative Profiling

  • Lipophilicity Measurement (logD) :

    • Prepare stock solutions of each compound in DMSO.

    • Determine the distribution coefficient (logD) at pH 7.4 using a shake-flask method with n-octanol and phosphate buffer.

    • Quantify the concentration in each phase using UV-Vis spectroscopy or LC-MS. The logD is the log₁₀ of the ratio of the concentration in the octanol phase to the aqueous phase.

  • Aqueous Solubility :

    • Use a kinetic solubility assay with a nephelometric plate reader.

    • Add aliquots of a high-concentration DMSO stock to a buffered aqueous solution (pH 7.4).

    • Monitor for precipitation over time. The concentration at which precipitation occurs is the kinetic solubility.

  • Metabolic Stability (Microsomal Stability Assay) :

    • Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) at 37°C.

    • Take aliquots at various time points (0, 5, 15, 30, 60 min).

    • Quench the reaction with acetonitrile containing an internal standard.

    • Quantify the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

  • In Vitro Potency Assay :

    • This is target-dependent. For a kinase inhibitor, this would be an enzymatic assay measuring the inhibition of substrate phosphorylation. For an antibacterial, it would be a minimum inhibitory concentration (MIC) assay.[7]

    • Perform a dose-response curve for each compound to determine the IC₅₀ or MIC value.

Trustworthiness: By running the parent compound and its bioisosteric analogs in parallel using the same assay conditions and reagent batches, you generate a self-validating dataset where the observed differences can be confidently attributed to the structural modifications made.

Conclusion and Future Outlook

The bioisosteric replacement of the 5-aminothiazole ring is a nuanced yet powerful strategy in drug discovery. It is not merely about swapping atoms but about making a rational, hypothesis-driven change to solve a specific problem, be it poor solubility, rapid metabolism, or an undesirable off-target profile. The choice of replacing sulfur with oxygen (to form an oxazole) is a well-validated approach to decrease lipophilicity and improve aqueous solubility.[7] Alternative heterocycles like pyrazoles and oxadiazoles offer further opportunities to modulate pKa, introduce new interaction points, and fine-tune electronic properties.

The key to success lies in a systematic approach: identify the liability, select a bioisostere based on its known effects, and perform a rigorous, parallel evaluation of the new analogs against the original lead. This iterative process, grounded in the principles of medicinal chemistry and supported by robust experimental validation, is what drives the transformation of a promising lead compound into a viable drug candidate.

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Testing of Novel 5-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its versatility and synthetic tractability have made it a focal point for the development of novel therapeutics. Many 5-aminothiazole derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell growth and survival, such as the PI3K/Akt/mTOR pathway.[3][4] The journey from a newly synthesized 5-aminothiazole compound to a potential clinical candidate is a rigorous process, underpinned by extensive in vitro and in vivo testing.

This guide provides a comprehensive overview of the key experimental workflows for evaluating novel 5-aminothiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the essential in vitro assays to determine cellular activity and mechanism of action, followed by the pivotal in vivo studies required to assess efficacy and pharmacokinetic properties in a whole-organism context.

In Vitro Evaluation: From Cellular Viability to Mechanistic Insights

The initial phase of testing is performed in a controlled laboratory setting (in vitro) to assess the compound's biological activity at the cellular and molecular level. This stage is crucial for initial screening, structure-activity relationship (SAR) studies, and understanding the compound's mechanism of action.

Cell Viability and Cytotoxicity Assays: The First Step

A fundamental starting point is to determine the effect of the novel compounds on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Detailed Protocol: MTT Assay [7][8]
  • Cell Seeding: Plate cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the 5-aminothiazole compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Replace the medium in the wells with the compound-containing medium and include a vehicle control (DMSO-treated cells). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Mechanism of Action: Targeting Key Signaling Pathways

Many 5-aminothiazole compounds exert their anticancer effects by inhibiting protein kinases.[3] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a prime target.[10][11]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and indicates where 5-aminothiazole inhibitors might act.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibition (when unphosphorylated) Inhibitor 5-Aminothiazole Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for 5-aminothiazole compounds.

Western Blot Analysis for Target Engagement

To confirm that the 5-aminothiazole compounds are hitting their intended targets within the cell, Western blotting is an indispensable technique. This method allows for the detection of changes in the phosphorylation status of key proteins in a signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. A decrease in the phosphorylated form of a target protein (e.g., p-Akt) after treatment with a compound indicates successful target engagement and inhibition.

Detailed Protocol: Western Blotting [3]
  • Cell Lysis: Treat cells with the test compounds for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins based on their molecular weight by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., total-Akt, phospho-Akt, total-mTOR, phospho-mTOR) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading across all lanes.

Comparative In Vitro Data

The following table presents hypothetical data for three novel 5-aminothiazole compounds (Cpd-A, Cpd-B, and Cpd-C) compared to a known inhibitor.

CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)PI3Kα Inhibition IC50 (nM)p-Akt Inhibition (at 1 µM)
Cpd-A 0.51.21585%
Cpd-B 5.88.325040%
Cpd-C 0.20.8595%
Known Inhibitor 0.41.01090%

Analysis: Cpd-C demonstrates the most potent activity, with lower IC50 values in both cell lines and stronger inhibition of the PI3Kα enzyme and downstream p-Akt signaling compared to the known inhibitor. Cpd-A also shows promising activity, while Cpd-B is significantly less potent.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Promising compounds from in vitro studies are advanced to in vivo testing in animal models.[12] This phase is critical for evaluating a compound's efficacy in a complex biological system and understanding its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[13][14]

Human Tumor Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical efficacy testing.[15][16]

Detailed Protocol: Xenograft Efficacy Study [1]
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor graft.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm3). Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Cpd-A, Cpd-C). Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule (e.g., 20 mg/kg, once daily for 21 days).

  • Efficacy Assessment: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement in vivo using methods like Western blotting or immunohistochemistry.

Pharmacokinetic (PK) Studies

PK studies determine how a drug is processed by the body over time.[17] This information is vital for determining appropriate dosing regimens for future clinical trials.[18]

Detailed Protocol: Mouse Pharmacokinetic Study
  • Compound Administration: Administer a single dose of the test compound to a cohort of mice (e.g., 10 mg/kg, intravenously and orally).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma. Use LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to accurately quantify the concentration of the compound in the plasma samples.[13]

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life.

    • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

Comparative In Vivo Data

The following table presents hypothetical in vivo data for the two most promising compounds.

CompoundDosing RegimenTumor Growth Inhibition (%)Body Weight Change (%)Oral Bioavailability (%)
Cpd-A 20 mg/kg, daily65-545
Cpd-C 20 mg/kg, daily95-260
Vehicle Control N/A0+2N/A

Analysis: Cpd-C shows superior antitumor efficacy with minimal toxicity (as indicated by the small change in body weight). It also possesses better oral bioavailability, making it a more promising candidate for further development.

Overall Experimental Workflow

The following diagram outlines the logical progression from in vitro screening to in vivo validation.

Drug_Discovery_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Viability Cell Viability Assays (e.g., MTT) Mechanism Mechanism of Action (e.g., Western Blot) Viability->Mechanism Identify Potent Compounds SAR Structure-Activity Relationship (SAR) Mechanism->SAR Confirm Target Engagement PK Pharmacokinetics (PK) (ADME) SAR->PK Select Compounds for In Vivo Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Determine Dosing Regimen Tox Preliminary Toxicology Efficacy->Tox Assess Antitumor Activity & Safety Lead_Selection Lead Candidate Selection Tox->Lead_Selection Identify Clinical Candidate

Caption: A streamlined workflow for the preclinical evaluation of novel 5-aminothiazole compounds.

Conclusion and Future Directions

The systematic in vitro and in vivo evaluation of novel 5-aminothiazole compounds is a multi-faceted process that requires careful experimental design and interpretation. By starting with broad cellular viability screens, delving into the specific mechanism of action, and culminating in robust animal efficacy and pharmacokinetic studies, researchers can effectively identify and advance the most promising therapeutic candidates.

The data presented in this guide, while hypothetical, illustrates the comparative analysis that drives decision-making in drug discovery. A compound like Cpd-C, with potent in vitro activity, clear target engagement, excellent in vivo efficacy, and favorable pharmacokinetic properties, would be a strong candidate for further preclinical development, including formal toxicology studies and eventual IND-enabling studies. The continuous refinement of the 5-aminothiazole scaffold, guided by this rigorous testing paradigm, holds significant promise for the future of targeted therapies.

References

A Comparative Guide to the Biological Activities of Aminothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The aminothiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] Derivatives of aminothiazole are integral to numerous FDA-approved drugs and are extensively investigated for their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5]

The biological activity of an aminothiazole derivative is profoundly influenced by the substitution pattern on the thiazole ring. A critical, yet often complex, aspect of its structure-activity relationship (SAR) is the position of the amino group, which gives rise to different structural isomers. This guide provides an in-depth comparison of the biological activities of key aminothiazole isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts. We will explore how the seemingly subtle shift of the amino group's position can dramatically alter a compound's therapeutic potential.

Comparative Biological Activities: An Isomer-Specific Analysis

The position of the amino group on the thiazole ring (positions 2, 4, or 5) is a fundamental determinant of the molecule's electronic and steric properties, which in turn governs its interaction with biological targets. While 2-aminothiazole (2-AT) is the most extensively studied isomer, understanding the activities of its counterparts is crucial for comprehensive drug design.[1][6][7]

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone of many anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[5] The anticancer efficacy is highly dependent on the substituents attached to this core structure.

Structure-Activity Relationship (SAR) Insights:

  • 2-Aminothiazole Core: The 2-AT moiety frequently serves as a potent hinge-binding motif in various protein kinases, which are often dysregulated in cancer.[8] Modifications to the amino group and substitutions at the C4 and C5 positions are key strategies for enhancing potency and selectivity.[2][5]

  • Positional Impact: The introduction of bulky or hydrophilic substituents at any position can significantly decrease or eliminate activity, indicating that a precise fit within the target's binding pocket is essential.[9] Aromatic substitutions at the C4 and C5 positions tend to improve antitumor activity more than aliphatic substitutions.[5] For instance, one study highlighted that incorporating methyl groups at the C4 or C5 position diminished cytotoxic potency.[5]

  • Acyl Chains: Attaching an acyl chain to the 2-amino group can enhance activity. It has been shown that a 3-propanamido function (a three-carbon chain) improved activity more than a 2-acetamido moiety (a two-carbon chain), suggesting that the chain length is a critical parameter for optimization.[5]

Comparative Anticancer Activity (IC₅₀ in µM)

Compound/Isomer DerivativeCell LineLung (H1299)Glioma (SHG-44)Leukemia (HL-60)Prostate (PC3)
2-AT Derivative 1 (4,5-butylidene) IC₅₀ (µM)4.89[5]4.03[5]--
2-AT Derivative 2 (acetamide) IC₅₀ (µM)--3.51[5]5.15[5]
2-AT Derivative 3 (diacetyl) IC₅₀ (µM)--1.8[10]-

Note: Directly comparative IC₅₀ values for unsubstituted isomers are often difficult to find in single studies. The data presented reflects the activity of various derivatives built upon the 2-aminothiazole scaffold, illustrating the impact of substitutions.

Antimicrobial Activity

Aminothiazoles have a storied history in antimicrobial research, forming the core of third-generation cephalosporin antibiotics.[11] Their activity spans both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][12]

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted Core: The parent 2-aminothiazole molecule generally shows weak intrinsic antimicrobial activity.[1] Its utility lies in its role as a scaffold for further chemical modification.

  • Substitution is Key: The introduction of specific substituents is critical for potent antimicrobial effects. For example, adding an arylazo group at the C5 position of the 2-AT ring has been shown to dramatically enhance activity against both bacteria (E. coli, S. aureus) and fungi (A. niger).[1][3][4] Similarly, Schiff bases derived from 2-aminothiazoles have demonstrated significant antibacterial properties.[4][13]

Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound/Isomer DerivativeE. coli (Gram -)S. aureus (Gram +)A. niger (Fungus)
2-AT Derivative (Arylazo at C5) 12.52525
2-AT Derivative (Schiff Base) 5025>100
Ciprofloxacin (Control) 1.563.12-

Data synthesized from findings where specific derivatives showed notable activity.[1][13]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key targets for anti-inflammatory drugs.[14][15][16] Aminothiazole derivatives have shown promise as inhibitors of these enzymes.

Structure-Activity Relationship (SAR) Insights:

  • Targeting COX/LOX: The aminothiazole scaffold can be modified to selectively inhibit COX-2, the inducible form of the enzyme associated with inflammation, over the constitutively expressed COX-1, which is important for gastric and renal health.[9][15] This selectivity is a crucial goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

  • Positional Influence: Studies on inducible nitric oxide synthase (iNOS), another mediator of inflammation, have shown that introducing appropriately-sized substituents at the C4 and C5 positions of the 2-aminothiazole ring can improve inhibitory activity and selectivity.[9]

Experimental Protocols & Methodologies

To ensure scientific integrity, the data presented in this guide is supported by standardized, reproducible experimental protocols. Understanding the causality behind these methods is paramount for accurate interpretation of results.

Protocol 1: MTT Assay for Anticancer Activity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17] The formazan is then solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours under appropriate conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[2][18]

  • Compound Treatment: Prepare serial dilutions of the aminothiazole test compounds. Treat the cells by adding the compounds to the wells and incubate for a specified duration (e.g., 48 or 72 hours).[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the conversion of MTT to formazan crystals.[2][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][17]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC test is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium.[21][22] After incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[21][23] Dilute this suspension to achieve the final desired inoculum concentration of ~5×10⁵ CFU/mL.[19]

  • Plate Setup: Dispense 50-100 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.[19][21]

  • Serial Dilution: Prepare a stock solution of the test aminothiazole compound. Add the compound to the first well of each row and perform a two-fold serial dilution across the plate by transferring a set volume from one well to the next.[21][22]

  • Inoculation: Inoculate each well (except for a sterility control well) with a defined volume of the standardized bacterial suspension.[19]

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.[19][23]

  • Result Interpretation: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay screens for inhibitors of COX-2 by measuring the peroxidase activity of the enzyme.[14]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[14] The enzyme, in the presence of a probe, generates a fluorescent signal. An inhibitor will reduce the rate of signal generation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX-2 enzyme, Arachidonic Acid) as per the kit manufacturer's instructions.[14][24] Store reconstituted enzyme at -80°C and keep on ice during use.[14]

  • Plate Setup: In a 96-well white opaque plate, set up wells for:

    • Enzyme Control (EC): Contains buffer and enzyme to measure 100% activity.[24]

    • Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib).[14]

    • Sample Screen (S): Contains the test aminothiazole compounds at various concentrations.[14]

  • Reaction Mix: Prepare a Reaction Mix containing the COX Assay Buffer and COX Probe. Add 80 µL of this mix to each well.[14]

  • Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[14]

  • Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes using a fluorescence plate reader.[14][24]

  • Data Analysis: Calculate the rate of reaction for each well. Compare the rates of the sample wells to the enzyme control to determine the percent inhibition and subsequently calculate the IC₅₀ value for each test compound.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline a typical screening workflow and a relevant biological pathway.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Development a Compound Library (Aminothiazole Isomers) b Primary Screening (e.g., Cell Viability Assay) a->b c Hit Identification (Compounds showing >50% inhibition) b->c d Dose-Response & IC50 Determination c->d e Secondary Assays (e.g., Target-based, Mechanism of Action) d->e f Selectivity/Specificity Profiling e->f g Lead Optimization (SAR Studies) f->g h In Vivo Efficacy & ADME/Tox Studies g->h i Preclinical Candidate Selection h->i GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2-Aminothiazole Kinase Inhibitor (e.g., Dasatinib) Inhibitor->RTK Inhibitor->RAF

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 5-Aminothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 5-aminothiazole scaffold represents a cornerstone in the design of potent kinase inhibitors. Its privileged structure offers a versatile backbone for targeting the ATP-binding site of a wide array of kinases, leading to the development of numerous clinical candidates and approved drugs. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity. Off-target effects can lead to toxicity or unexpected polypharmacology, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.[1]

This guide provides an in-depth comparison of the selectivity and cross-reactivity profiles of several key 5-aminothiazole-based inhibitors targeting different kinase families. By synthesizing publicly available experimental data, we aim to illuminate the structure-activity relationships (SAR) that govern selectivity and provide a practical framework for interpreting profiling data in your own research.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, and at the heart of this process lies selectivity profiling. A highly selective inhibitor interacts with a narrow, intended range of targets, minimizing the potential for adverse effects. Conversely, a more promiscuous inhibitor might offer therapeutic benefits through multi-target engagement, a concept known as polypharmacology. Understanding where a compound falls on this spectrum is critical for predicting its biological effects and potential clinical utility.[2][3]

Several powerful techniques are employed to map the interaction landscape of a small molecule inhibitor. Large-scale screening platforms like KINOMEscan®, which utilize competition binding assays, provide a broad overview of a compound's affinity for hundreds of kinases.[4] Cellular-based methods, such as the Cellular Thermal Shift Assay (CETSA), offer a more physiologically relevant picture by confirming target engagement within the complex environment of a living cell. Broad-panel cell-based screens further connect kinase inhibition to phenotypic outcomes across diverse cancer cell lines.

Comparative Selectivity Profiles of 5-Aminothiazole-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles achievable with the 5-aminothiazole scaffold, we will compare inhibitors targeting three distinct kinase families: Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and the multi-targeted inhibitor Dasatinib.

Aurora Kinase Inhibitors: A Quest for Mitotic Precision

Aurora kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. The development of selective Aurora kinase inhibitors is a key therapeutic strategy. Here, we compare the selectivity of three aminothiazole-based Aurora A inhibitors.

Table 1: Comparative Kinome Selectivity of Aminothiazole-Based Aurora Kinase Inhibitors

Kinase TargetCompound 3 (% Activity Remaining)Compound 24 (% Activity Remaining)Compound 25 (% Activity Remaining)Kinase Family
Aurora A <20% <20% <20% Serine/Threonine
Flt3<20%<20%<20%Tyrosine
CDK1/CyclinB>50%>50%20-50%Serine/Threonine
TrkB>50%>50%>50%Tyrosine
Abl (mouse)>50%>50%>50%Tyrosine
MKK4 (mouse)>50%>50%>50%Serine/Threonine

Data is presented as the percentage of kinase activity remaining in the presence of a 10 µM inhibitor concentration. A lower percentage indicates stronger inhibition.[5]

Interpretation and Causality:

The initial hit, Compound 3 , demonstrates potent inhibition of Aurora A but also significant activity against the tyrosine kinase Flt3. Through structure-guided optimization, researchers developed Compounds 24 and 25 . While retaining potent Aurora A inhibition, these compounds exhibit a nuanced shift in their off-target profiles. Notably, Compound 25 picks up some inhibitory activity against CDK1/CyclinB.[5] This illustrates a common challenge in kinase inhibitor design: optimizing for on-target potency can inadvertently introduce new off-target interactions. The subtle structural modifications between these compounds, likely influencing their fit within the respective ATP-binding pockets, are responsible for these differences in selectivity.

cluster_sar Structure-Activity Relationship (SAR) Logic cluster_selectivity Selectivity Profile Outcome Initial_Hit Initial Hit (e.g., Compound 3) Structural_Modification Structural Modification Initial_Hit->Structural_Modification Guided by Co-crystal Structures Optimized_Compound Optimized Compound (e.g., Compound 24/25) Structural_Modification->Optimized_Compound Leads to On_Target Improved/Maintained On-Target Potency (Aurora A) Off_Target Altered Off-Target Profile (Flt3, CDK1) Optimized_Compound->On_Target Optimized_Compound->Off_Target Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilution of Inhibitor Start->Serial_Dilution Plate_Setup Add Buffer, Inhibitor, Kinase, and Substrate to Plate Serial_Dilution->Plate_Setup Initiate_Reaction Add ATP to Initiate Kinase Reaction Plate_Setup->Initiate_Reaction Incubate_1 Incubate at Controlled Temperature Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate at Room Temperature Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent (Generate Luminescence) Incubate_2->Detect_Signal Incubate_3 Incubate at Room Temperature Detect_Signal->Incubate_3 Read_Plate Measure Luminescence with Plate Reader Incubate_3->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of Synthetic Routes to 5-Aminothiazole-2-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Aminothiazole-2-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway.

This document will delve into two main strategies for the synthesis of 5-aminothiazole-2-carboxylic acid: the Cook-Heilbron synthesis and a plausible Hantzsch-type synthesis. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable route for your research needs.

Introduction to 5-Aminothiazole-2-Carboxylic Acid

The 5-aminothiazole-2-carboxylic acid moiety is a privileged scaffold found in a variety of biologically active compounds. Its unique arrangement of a primary amine and a carboxylic acid on the thiazole ring provides multiple points for derivatization, making it an attractive starting material for the synthesis of compound libraries in drug discovery programs. The development of efficient and scalable synthetic routes to this key intermediate is therefore of significant interest.

Route 1: The Cook-Heilbron Synthesis: A Classic Approach to 5-Aminothiazoles

The Cook-Heilbron thiazole synthesis is a well-established method for the preparation of 5-aminothiazoles. This reaction typically involves the condensation of an α-aminonitrile with a sulfur-containing reagent such as carbon disulfide or a thiocarboxylic acid. For the synthesis of 5-aminothiazole-2-carboxylic acid, a key precursor is ethyl 5-aminothiazole-2-carboxylate, which can then be hydrolyzed to the final product.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the amino group of an α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 5-aminothiazole ring. The choice of the sulfur-containing reagent is critical as it determines the substituent at the 2-position of the thiazole.

Experimental Protocol: Synthesis of Ethyl 5-Aminothiazole-2-carboxylate

This two-step synthesis begins with the formation of the ethyl 5-aminothiazole-2-carboxylate intermediate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 5-Aminothiazole-2-carboxylate

  • Reactants: Ethyl aminocyanoacetate, Dithioformic acid (or a suitable precursor).

  • Solvent: Typically a polar solvent like ethanol or a mixture of dioxane and water.

  • Procedure:

    • Dissolve ethyl aminocyanoacetate in the chosen solvent.

    • Add the dithioformic acid dropwise to the solution at room temperature. The reaction is often carried out under mild conditions.[1]

    • Stir the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Step 2: Hydrolysis to 5-Aminothiazole-2-carboxylic acid

  • Reactant: Ethyl 5-aminothiazole-2-carboxylate.

  • Reagents: A base such as sodium hydroxide or lithium hydroxide.

  • Solvent: A mixture of water and a co-solvent like ethanol or THF.

  • Procedure:

    • Dissolve the ethyl 5-aminothiazole-2-carboxylate in the solvent mixture.

    • Add an aqueous solution of the base and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, acidify the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Visualization of the Cook-Heilbron Synthesis

Cook_Heilbron_Synthesis cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Hydrolysis Ethyl_aminocyanoacetate Ethyl aminocyanoacetate Reaction1 Condensation & Cyclization Ethyl_aminocyanoacetate->Reaction1 Dithioformic_acid Dithioformic acid Dithioformic_acid->Reaction1 Ethyl_5_aminothiazole_2_carboxylate Ethyl 5-aminothiazole- 2-carboxylate Reaction1->Ethyl_5_aminothiazole_2_carboxylate Ethyl_5_aminothiazole_2_carboxylate_hydrolysis Ethyl 5-aminothiazole- 2-carboxylate Base_hydrolysis Base Hydrolysis (e.g., NaOH, H2O) Ethyl_5_aminothiazole_2_carboxylate_hydrolysis->Base_hydrolysis Final_Product 5-Aminothiazole- 2-carboxylic acid Base_hydrolysis->Final_Product

Caption: Synthetic pathway for 5-aminothiazole-2-carboxylic acid via the Cook-Heilbron synthesis.

Route 2: A Hantzsch-Type Synthesis Approach

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, traditionally involving the reaction of an α-haloketone with a thioamide. While this typically yields 2-aminothiazoles, a modification of the starting materials can plausibly lead to the desired 5-aminothiazole isomer. This would involve the reaction of a 2-halo-3-aminoacrylate derivative with a thiourea or a related species.

Mechanistic Rationale

In this proposed pathway, the thioamide would act as the nucleophile, attacking the electrophilic carbon bearing the halogen. The subsequent steps would involve intramolecular cyclization through the attack of the nitrogen of the thioamide onto the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. The strategic placement of the amino and ester groups on the acrylate backbone is key to achieving the desired 5-amino-2-carboxy substitution pattern.

Experimental Protocol: A Plausible Hantzsch-Type Synthesis

Step 1: Synthesis of a 2-Halo-3-aminoacrylate Precursor

  • This precursor is not readily commercially available and would need to be synthesized, potentially from a β-ketoester.

Step 2: Cyclization to Ethyl 5-Aminothiazole-2-carboxylate

  • Reactants: 2-Halo-3-aminoacrylate derivative, Thiourea.

  • Solvent: An alcohol such as ethanol.

  • Procedure:

    • Dissolve the 2-halo-3-aminoacrylate derivative and thiourea in ethanol.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the product, which may precipitate upon cooling or after the addition of a non-polar solvent.

Step 3: Hydrolysis to 5-Aminothiazole-2-carboxylic acid

  • This step would follow the same procedure as outlined in the Cook-Heilbron route.

Visualization of the Hantzsch-Type Synthesis

Hantzsch_Type_Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis Halo_aminoacrylate 2-Halo-3-aminoacrylate derivative Reaction1 Hantzsch-type Condensation Halo_aminoacrylate->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Ethyl_5_aminothiazole_2_carboxylate Ethyl 5-aminothiazole- 2-carboxylate Reaction1->Ethyl_5_aminothiazole_2_carboxylate Ethyl_5_aminothiazole_2_carboxylate_hydrolysis Ethyl 5-aminothiazole- 2-carboxylate Base_hydrolysis Base Hydrolysis (e.g., NaOH, H2O) Ethyl_5_aminothiazole_2_carboxylate_hydrolysis->Base_hydrolysis Final_Product 5-Aminothiazole- 2-carboxylic acid Base_hydrolysis->Final_Product

Caption: A plausible Hantzsch-type synthetic pathway to 5-aminothiazole-2-carboxylic acid.

Head-to-Head Comparison of Synthetic Routes

MetricCook-Heilbron SynthesisHantzsch-Type Synthesis
Starting Materials Ethyl aminocyanoacetate, Dithioformic acid (or equivalent)2-Halo-3-aminoacrylate derivative, Thiourea
Key Advantages Well-established for 5-aminothiazoles. Often proceeds under mild conditions.[1]Potentially high-yielding and utilizes readily available thiourea.
Potential Challenges Availability and handling of dithioformic acid or its precursors.Synthesis of the required 2-halo-3-aminoacrylate precursor.
Scalability Can be scalable, but may depend on the specific sulfur reagent used.Potentially scalable if the precursor synthesis is efficient.
Versatility The substituent at the 2-position can be varied by changing the thiocarboxylic acid derivative.The substituents on the thiazole ring are determined by the acrylate precursor.
Overall Yield Generally moderate to good yields have been reported for related syntheses.Highly dependent on the efficiency of the precursor synthesis and cyclization steps.

Conclusion and Expert Insights

Both the Cook-Heilbron synthesis and the proposed Hantzsch-type approach offer viable pathways to 5-aminothiazole-2-carboxylic acid. The Cook-Heilbron synthesis stands out as the more established and directly applicable method for obtaining the 5-amino substitution pattern. Its primary challenge lies in the accessibility and handling of the required sulfur-containing reagent.

The Hantzsch-type synthesis , while plausible, requires the synthesis of a specific and potentially unstable 2-halo-3-aminoacrylate precursor. The success of this route is heavily contingent on the efficient preparation of this key intermediate.

For researchers embarking on the synthesis of 5-aminothiazole-2-carboxylic acid, the Cook-Heilbron route is the recommended starting point due to its established precedent for forming 5-aminothiazoles. However, for those interested in novel route development and with the resources to explore the synthesis of the necessary precursors, the Hantzsch-type approach presents an interesting and potentially rewarding alternative.

Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. Careful consideration of the factors outlined in this guide will enable an informed decision and a successful synthesis of this valuable medicinal chemistry building block.

References

A Senior Application Scientist's Guide to Assessing the ADME Properties of 5-Aminothiazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds explored for a range of therapeutic applications. However, the journey from a promising hit compound to a viable drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's efficacy and safety are inextricably linked to how it is processed by the body.

This guide provides a comprehensive framework for assessing the critical ADME properties of novel 5-aminothiazole-2-carboxylic acid derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and use a comparative analysis of a closely related analog series to illustrate how structural modifications can profoundly impact a compound's pharmacokinetic destiny.

Comparative ADME Profiling: A Case Study with 2-Aminothiazol-4(5H)-one Analogs

The following tables summarize the predicted ADME properties for a selection of these derivatives, showcasing the type of comparative data essential for lead optimization.

Table 1: Predicted Absorption and Distribution Properties
Derivative IDStructure ModificationPredicted Caco-2 Permeability (logPapp cm/s)Predicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier (BBB) Permeant?
Compound A 2-amino, 5-phenyl0.5186.8Yes
Compound B 2-amino, 5-(4-chlorophenyl)0.7389.1Yes
Compound C 2-(tert-butylamino), 5-phenyl0.8190.1Yes
Compound D 2-(adamantylamino), 5-phenyl1.0592.8Yes
Compound E 2-(adamantylamino), 5-(4-bromophenyl)1.2194.4Yes

Data synthesized from in silico predictions on 2-aminothiazol-4(5H)-one derivatives for illustrative purposes.[1]

Expert Analysis: The Caco-2 cell permeability model is the industry standard for predicting human intestinal absorption.[2] As shown in Table 1, increasing the lipophilicity of the substituent at the 2-amino position (from amino to tert-butylamino to the highly lipophilic adamantylamino group) progressively increases the predicted Caco-2 permeability and intestinal absorption.[1] Similarly, adding a halogen to the 5-phenyl ring (Compound B vs. A; Compound E vs. D) enhances lipophilicity and, consequently, predicted permeability. All listed compounds are predicted to cross the blood-brain barrier, a critical consideration for CNS targets or for avoiding off-target neurological effects.

Table 2: Predicted Metabolism (CYP450 Inhibition) Properties
Derivative IDCYP1A2 Inhibitor?CYP2C19 Inhibitor?CYP2C9 Inhibitor?CYP2D6 Inhibitor?CYP3A4 Inhibitor?
Compound A NoNoNoNoNo
Compound B NoNoNoNoNo
Compound C YesYesNoNoNo
Compound D NoNoNoNoNo
Compound E NoYesNoYesNo

Data synthesized from in silico predictions on 2-aminothiazol-4(5H)-one derivatives for illustrative purposes.[1]

Expert Analysis: Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and their inhibition can lead to dangerous drug-drug interactions.[3][4] The in silico data suggests that none of the tested derivatives are likely to inhibit CYP3A4, the enzyme responsible for metabolizing approximately 50% of drugs on the market.[1][3][4] However, specific structural changes introduce liabilities. The 2-(tert-butylamino) substituent in Compound C leads to predicted inhibition of CYP1A2 and CYP2C19. The combination of the bulky adamantyl group and a bromophenyl ring in Compound E results in predicted inhibition of CYP2C19 and CYP2D6.[1] This type of SAR analysis is vital; it allows chemists to "design out" metabolic liabilities by avoiding or modifying structural motifs associated with CYP inhibition.

Core Experimental Protocols for ADME Assessment

The following protocols represent the gold-standard in vitro methods for generating the experimental data needed to build a reliable ADME profile for your 5-aminothiazole-2-carboxylic acid derivatives.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Causality: This assay is foundational for predicting oral absorption. It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[2][5] By measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), we can not only assess passive diffusion but also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux, which can limit oral bioavailability.[2]

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells Seed Seed cells onto Transwell inserts Culture->Seed Differentiate Culture for 21 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Apply_A Apply compound to Apical (A) side TEER->Apply_A Apply_B Apply compound to Basolateral (B) side TEER->Apply_B Incubate Incubate at 37°C Apply_A->Incubate Apply_B->Incubate Sample_AB Sample from B side (for A->B) Incubate->Sample_AB Sample_BA Sample from A side (for B->A) Incubate->Sample_BA LCMS Quantify compound concentration by LC-MS/MS Sample_AB->LCMS Sample_BA->LCMS Calculate Calculate Papp (A->B) and Papp (B->A) LCMS->Calculate Efflux Determine Efflux Ratio Calculate->Efflux

Caption: Bidirectional Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells for 18-22 days on semipermeable Transwell® filter inserts until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values above 300 Ω·cm² are typically acceptable.

  • Assay Initiation:

    • For A→B permeability , add the test compound (typically at 10 µM) to the apical (upper) chamber.

    • For B→A permeability , add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, take samples from the receiver chamber (basolateral for A→B, apical for B→A). Also, take a sample from the donor chamber for mass balance calculation.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: This assay is a primary screen to determine how quickly a compound is metabolized by the liver, which is the main site of drug metabolism. Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6] A compound that is rapidly metabolized (i.e., has low metabolic stability) will likely have a short half-life and low oral bioavailability in vivo. This assay measures the rate of disappearance of the parent compound over time to calculate its intrinsic clearance (CLint).

HLM_Workflow cluster_sampling Time-Point Sampling Start Prepare HLM, Buffer, & Test Compound (1 µM) PreIncubate Pre-incubate mixture at 37°C Start->PreIncubate Initiate Initiate reaction by adding NADPH cofactor solution PreIncubate->Initiate T0 T=0 min T5 T=5 min Quench Quench reaction at each time point with cold Acetonitrile containing Internal Standard T0->Quench T15 T=15 min T5->Quench T30 T=30 min T15->Quench T60 T=60 min T30->Quench T60->Quench Process Centrifuge to precipitate protein Quench->Process Analyze Analyze supernatant by LC-MS/MS Process->Analyze Calculate Plot ln(% remaining) vs. time Calculate t½ and CLint Analyze->Calculate

Caption: Human Liver Microsome (HLM) stability assay workflow.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated microsomal proteins.

  • Quantification: Transfer the supernatant and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).

Distribution: Plasma Protein Binding (PPB) by Equilibrium Dialysis

Causality: In the bloodstream, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[7] A high degree of plasma protein binding can limit efficacy and affect the drug's pharmacokinetic profile. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu) as it minimizes experimental artifacts.

PPB_Workflow cluster_setup Assay Setup (RED Device) cluster_sampling Post-Equilibrium Sampling Plasma Add compound-spiked plasma to Donor Chamber Buffer Add buffer (PBS) to Receiver Chamber Incubate Seal plate and incubate at 37°C with shaking (e.g., 4-6 hours) to reach equilibrium cluster_sampling cluster_sampling Incubate->cluster_sampling Sample_P Sample from Plasma Chamber MatrixMatch Matrix-match samples (add blank plasma to buffer sample and buffer to plasma sample) Sample_P->MatrixMatch Sample_B Sample from Buffer Chamber Sample_B->MatrixMatch Analyze Analyze concentrations in both chambers by LC-MS/MS Calculate Calculate % Bound and Fraction Unbound (fu) Analyze->Calculate cluster_setup cluster_setup cluster_setup->Incubate cluster_sampling->Analyze

Caption: Plasma Protein Binding (PPB) workflow using Equilibrium Dialysis.

Step-by-Step Methodology:

  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a final concentration (e.g., 1-10 µM).

  • Device Loading: Using a Rapid Equilibrium Dialysis (RED) device or similar apparatus, add the compound-spiked plasma to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber. The chambers are separated by a semipermeable membrane.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, matrix-match the samples. Add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure both samples have the same final composition for analysis.

  • Quantification: Analyze the drug concentration in both sets of samples by LC-MS/MS.

  • Calculation: Calculate the percentage of protein binding and the fraction unbound (fu).

Metabolism: CYP450 Inhibition Assay

Causality: This assay assesses the potential of a new compound to cause drug-drug interactions (DDIs). If a compound inhibits a specific CYP isoform, it can slow the metabolism of other co-administered drugs that are substrates of that same enzyme, leading to potentially toxic accumulation. This assay determines the IC₅₀ value—the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare incubations containing human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), and varying concentrations of the test compound (typically a 7-point dilution series).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The time is chosen to be within the linear range of metabolite formation for the specific probe substrate.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • Quantification: Analyze the supernatant for the amount of specific metabolite formed using LC-MS/MS.

  • Calculation: Determine the percent inhibition of enzyme activity at each test compound concentration relative to a vehicle control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

A thorough and early assessment of ADME properties is not merely a regulatory checkbox; it is a fundamental component of modern, efficient drug discovery. By employing the robust in vitro assays detailed here, researchers can build a comprehensive ADME profile for their 5-aminothiazole-2-carboxylic acid derivatives. This data, when analyzed comparatively, allows for the establishment of clear structure-ADME relationships, guiding medicinal chemistry efforts to prospectively design compounds with a higher probability of in vivo success. This iterative cycle of design, synthesis, and testing is the cornerstone of developing safe and effective medicines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Aminothiazole-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As scientific professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the safe disposal of 5-Aminothiazole-2-carboxylic acid hydrochloride, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge to handle this and similar chemical compounds responsibly.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is a heterocyclic compound. While a specific, comprehensive toxicological profile is not widely documented, its structure—a thiazole ring, an amino group, a carboxylic acid, and a hydrochloride salt—provides critical clues for a thorough risk assessment.

  • Acidity & Corrosivity : The hydrochloride salt renders this compound acidic. Like hydrochloric acid, it can be corrosive to metals and biological tissues, including skin and eyes.[1][2] Direct contact should be avoided.

  • Irritation : Similar aminothiazole derivatives are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Toxicity : While acute toxicity data is limited, related compounds are noted as harmful if swallowed, inhaled, or in contact with skin.[4] It is prudent to treat this compound with appropriate caution.

  • Hazardous Decomposition : Upon combustion, thiazole-containing compounds can release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[5][6]

Table 1: Summary of Potential Hazards

Hazard TypeDescriptionPrimary Precaution
Corrosivity Acidic nature due to hydrochloride salt.Avoid contact with skin, eyes, and metals.
Irritation Potential for skin, eye, and respiratory irritation.[3]Use appropriate Personal Protective Equipment (PPE).
Toxicity Assumed harmful if ingested, inhaled, or absorbed.[4]Handle in a well-ventilated area, preferably a fume hood.
Reactivity Incompatible with strong bases and strong oxidizing agents.[5]Segregate from incompatible chemicals during storage and disposal.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and compliance. This workflow ensures that the chemical waste is handled in a manner that protects laboratory personnel and the environment.

Caption: Decision workflow for proper segregation and disposal.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.[7]

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.[5][8]

  • Hand Protection : Use nitrile or neoprene gloves. Inspect them for any signs of degradation or perforation before use.[8]

  • Body Protection : A standard laboratory coat should be worn and fully fastened.[8]

  • Respiratory Protection : If handling large quantities of the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with acid gas cartridges may be necessary.[2] All handling of the solid form should ideally occur within a fume hood to minimize inhalation risk.[8]

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[9] Never mix this waste with incompatible materials like bases or strong oxidizing agents.

  • For Solid Waste (Unused Reagent, Spills):

    • Carefully sweep up the solid material, avoiding dust generation.[5]

    • Place the material into a designated, sealable, and clearly labeled hazardous waste container.[6] The container must be compatible with acidic and organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.

    • This waste stream should be labeled as Solid Hazardous Chemical Waste .

  • For Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a dedicated, sealed, and compatible container (e.g., HDPE).

    • This waste stream should be labeled as Aqueous Acidic Waste (Non-Halogenated) .

    • A Note on Neutralization : While it is chemically possible to neutralize the acidic waste with a base like sodium bicarbonate[1][10], this practice is strictly regulated. On-site treatment of hazardous waste often requires a specific permit. Do NOT neutralize the waste unless it is explicitly part of your institution's approved Chemical Hygiene Plan and permitted by local regulations. [2] Unauthorized neutralization can be a compliance violation.

  • For Contaminated Labware (e.g., "Empty" Containers, Weigh Boats):

    • The "empty" container of a hazardous chemical is itself considered hazardous waste until properly decontaminated.

    • Decontamination : Triple rinse the container with a suitable solvent (e.g., water).

    • Collect the first two rinses as Aqueous Acidic Waste . The third rinse can often be disposed of down the drain, but consult your institution's policy.

    • After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic. Deface the original label to prevent confusion.

Accurate labeling is a critical OSHA and EPA requirement.[11][12]

  • Affix a "Hazardous Waste" label to your waste container as soon as the first drop of waste is added.

  • Clearly write the full, unabbreviated chemical name: "this compound." If it's a solution, list all components and their approximate concentrations.

  • Indicate the hazards: "Corrosive (Acidic)," "Irritant."

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is kept in a secondary containment bin to prevent the spread of material in case of a leak.[2]

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[9]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Do not pour this chemical down the drain under any circumstances unless it is a highly dilute final rinse from decontamination and is explicitly permitted by your local wastewater authority and institutional policies.[2]

Emergency Procedures: Spill and Exposure Management
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (Solid) : If you are trained and it is safe to do so, neutralize the spill with sodium bicarbonate or another suitable absorbent material from a spill kit.[2][8] Carefully sweep up the mixture and place it in the designated solid hazardous waste container.

  • Large Spill : Evacuate the immediate area. Alert your colleagues and contact your institution's emergency response or EH&S office.[2]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your work has a positive impact without compromising the well-being of your colleagues or the environment.

References

Mastering the Shield: A Guide to Personal Protective Equipment for Handling 5-Aminothiazole-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring personal safety is the bedrock upon which successful innovation is built. 5-Aminothiazole-2-carboxylic acid hydrochloride, a member of the thiazole family of compounds, presents a specific set of handling challenges. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of comprehensive safety and procedural excellence.

The causality behind our stringent PPE recommendations stems from the known hazard profile of the parent compound, 2-Aminothiazole-5-carboxylic acid. Authoritative safety data sheets indicate that this chemical class can cause significant skin, eye, and respiratory irritation, and may lead to allergic skin reactions.[1][2][3] The hydrochloride salt form necessitates these precautions as a baseline for safe handling.

The Hierarchy of Controls: A Self-Validating System

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A truly trustworthy safety protocol integrates PPE within a broader framework known as the Hierarchy of Controls. This system prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, essential barrier.

Hierarchy_of_Controls Fig 1. Hierarchy of Safety Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (The Final Barrier)

Caption: Fig 1. The hierarchy of controls prioritizes systematic risk reduction.

Always handle this compound within a certified chemical fume hood to contain dust and vapors at the source.[2] This engineering control is non-negotiable and forms the primary containment strategy.

Core PPE Protocol for this compound

The following table summarizes the mandatory PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye & Face Protection Chemical Safety Goggles & Face ShieldThe compound is a known serious eye irritant.[1][3] Goggles provide a seal against dust and splashes. A face shield is required over goggles when handling larger quantities or during procedures with a high splash potential.[4][5]
Hand Protection Chemically Resistant Gloves (Nitrile)Protects against skin irritation and potential allergic reactions.[1][2] Nitrile gloves offer good dexterity and chemical resistance. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination.[4]
Body Protection Flame-Retardant Lab CoatA standard lab coat protects against incidental contact with skin and contamination of personal clothing. Ensure it is fully buttoned.[2][4]
Respiratory Protection NIOSH-Approved RespiratorMandatory when engineering controls (fume hood) are insufficient or during spill cleanup.[4][6] The specific cartridge type should be determined by a formal risk assessment. For weighing powders outside of a containment hood, a respirator is essential to prevent respiratory irritation.[1]
Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. This procedure must be followed meticulously.

Step-by-Step Donning Protocol:

  • Preparation: Ensure all necessary PPE is available and inspected for damage.

  • Lab Coat: Put on the lab coat, ensuring complete coverage.

  • Respirator (if required): Perform a fit check as per manufacturer's instructions.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Respirator (if worn): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

PPE_Workflow Fig 2. PPE Donning and Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Inspect PPE Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Don5 Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Face Shield & Goggles Doff1->Doff2 Doff3 Remove Lab Coat (inside out) Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: Fig 2. A strict sequence for donning and doffing prevents cross-contamination.

Disposal and Decontamination Plan

All disposable PPE, including gloves and any contaminated wipes, must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[1][8] Reusable items like goggles and face shields must be decontaminated after each use. Lab coats should be professionally laundered and not taken home.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.